molecular formula C7H3ClFN B1630797 2-Chloro-3-fluorobenzonitrile CAS No. 874781-08-5

2-Chloro-3-fluorobenzonitrile

Cat. No.: B1630797
CAS No.: 874781-08-5
M. Wt: 155.55 g/mol
InChI Key: ROXFZJBRIXTCPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-fluorobenzonitrile is a useful research compound. Its molecular formula is C7H3ClFN and its molecular weight is 155.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFN/c8-7-5(4-10)2-1-3-6(7)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXFZJBRIXTCPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395544
Record name 2-chloro-3-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874781-08-5
Record name 2-Chloro-3-fluorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874781-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-3-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Chloro-3-fluorobenzonitrile from Aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-3-fluorobenzonitrile is a key building block in the synthesis of a variety of high-value organic molecules, particularly in the pharmaceutical and agrochemical industries. Its specific substitution pattern, featuring adjacent chloro and fluoro groups with a cyano moiety, makes it a versatile precursor for complex molecular architectures. This guide provides an in-depth, technically-grounded overview of a robust synthetic route to this compound, commencing from the readily available starting material, aniline. The narrative emphasizes the chemical logic behind the chosen synthetic strategy, detailing reaction mechanisms, step-by-step protocols, and critical safety considerations, tailored for researchers and professionals in drug development and chemical synthesis.

The synthetic pathway is a multi-step process designed to meticulously control the regiochemistry of the substituents on the aromatic ring. Direct functionalization of aniline is often challenging due to the strong activating and directing effects of the amino group, which can lead to multiple side products. Therefore, a carefully planned sequence of protection, nitration, diazotization, halogenation, and cyanation is employed to achieve the desired product with high purity and yield.

Chapter 1: Synthesis of the Key Intermediate: 2-Chloro-3-fluoroaniline

The journey from aniline to the target benzonitrile requires the initial construction of a key intermediate, 2-chloro-3-fluoroaniline. This process itself is a multi-step sequence designed for precise control over the placement of the fluoro and chloro substituents.

Section 1.1: Strategic Overview of the Synthetic Pathway

The overall strategy involves the transformation of aniline into 3-fluoroaniline, which is then chlorinated to introduce the chlorine atom at the desired position. A more regioselective and commonly employed industrial route involves the synthesis of 3-fluoronitrobenzene as a precursor, which is then chlorinated and subsequently reduced. For the purposes of this guide, which starts from aniline, we will outline the conversion of aniline to 3-fluoroaniline, followed by the subsequent steps.

Synthetic_Workflow Aniline Aniline ThreeFluoroaniline 3-Fluoroaniline Aniline->ThreeFluoroaniline Multi-step (e.g., Diazotization, Schiemann Reaction) TwoChloroThreeFluoroaniline 2-Chloro-3-fluoroaniline ThreeFluoroaniline->TwoChloroThreeFluoroaniline Chlorination Diazonium_Salt Diazonium Salt TwoChloroThreeFluoroaniline->Diazonium_Salt Diazotization Final_Product This compound Diazonium_Salt->Final_Product Sandmeyer Reaction (Cyanation)

Caption: Overall synthetic workflow from aniline to this compound.

Section 1.2: From Aniline to 3-Fluoroaniline

The conversion of aniline to 3-fluoroaniline is a non-trivial transformation that requires careful planning. A common laboratory and industrial approach involves the reduction of 3-fluoronitrobenzene.[1] However, to start from aniline, a plausible, albeit lengthy, route involves:

  • Protection of the Amino Group: The highly activating amino group of aniline is first protected, typically by acetylation with acetic anhydride to form acetanilide. This prevents oxidation of the amino group in the subsequent nitration step and moderates its directing effect.

  • Nitration: Acetanilide is then nitrated using a mixture of nitric acid and sulfuric acid. The acetylamino group is an ortho-, para-director, so this step yields a mixture of 2-nitroacetanilide and 4-nitroacetanilide. To achieve meta-substitution, a different strategy is required. A more effective route to a meta-substituted aniline derivative is to start with nitrobenzene, perform a reduction to aniline, protect the amino group, and then proceed with further functionalization.

Given the complexity of synthesizing 3-fluoroaniline from aniline directly with the correct regiochemistry, for the remainder of this guide, we will consider 3-fluoroaniline as the practical starting material, as it is commercially available and its synthesis is well-documented.[1][2][3] 3-Fluoroaniline is a versatile intermediate used in the synthesis of pharmaceuticals, agrochemicals, and dyes.[3][4]

Section 1.3: Synthesis of 2-Chloro-3-fluoroaniline via Chlorination and Reduction

A reliable method to synthesize 2-chloro-3-fluoroaniline involves the chlorination of 3-fluoronitrobenzene followed by reduction.[5] This approach offers better regiochemical control than the direct chlorination of 3-fluoroaniline.

Step 1: Chlorination of 3-Fluoronitrobenzene

The electron-withdrawing nitro group in 3-fluoronitrobenzene directs incoming electrophiles to the meta position relative to itself (positions 2, 4, and 6). The fluorine atom is a weak ortho-, para-director. The combined directing effects favor chlorination at the 2-position.

Step 2: Reduction of 2-Chloro-3-fluoronitrobenzene

The nitro group of 2-chloro-3-fluoronitrobenzene is then reduced to an amino group to yield 2-chloro-3-fluoroaniline. Common reducing agents include tin chloride or iron powder in an acidic medium.[5] Catalytic hydrogenation is also an effective method.[6][7]

Experimental Protocol: Reduction of 2-Chloro-3-fluoronitrobenzene

  • Reactor Setup: In a suitable reaction vessel equipped with a mechanical stirrer, reflux condenser, and thermometer, add 2-chloro-3-fluoronitrobenzene (1 equivalent).

  • Addition of Reducing Agent: Add a solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid, or alternatively, iron powder and a catalytic amount of ammonium chloride in a solvent mixture like ethanol/water.

  • Reaction Conditions: The reaction mixture is typically heated to reflux and stirred vigorously. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature. If using iron, the mixture is filtered to remove the iron salts. The filtrate is then basified with a strong base (e.g., NaOH solution) to precipitate the product. The crude 2-chloro-3-fluoroaniline is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography to obtain pure 2-chloro-3-fluoroaniline.

Reagent Molar Mass ( g/mol ) Equivalents Typical Amount
2-Chloro-3-fluoronitrobenzene175.551.017.5 g
Iron Powder55.853.016.8 g
Ammonium Chloride53.490.10.5 g
Ethanol/Water (5:1)--150 mL

Chapter 2: The Sandmeyer Reaction: Conversion to this compound

The Sandmeyer reaction is a powerful transformation that allows for the conversion of an aromatic amino group into a variety of other functional groups, including halogens and the cyano group, via a diazonium salt intermediate.[8][9][10] This reaction is a cornerstone of aromatic chemistry, enabling substitution patterns that are not easily accessible through direct electrophilic aromatic substitution.[11][12]

Section 2.1: Diazotization of 2-Chloro-3-fluoroaniline

The first step of the Sandmeyer reaction is the diazotization of the primary aromatic amine.[13] This involves treating 2-chloro-3-fluoroaniline with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C) to form the corresponding diazonium salt.[14] The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.

Experimental Protocol: Diazotization

  • Preparation of Amine Solution: In a beaker, dissolve 2-chloro-3-fluoroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

  • Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.05 equivalents) in cold water.

  • Diazotization Reaction: Slowly add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a slight color change. The presence of excess nitrous acid can be tested with starch-iodide paper.

Section 2.2: Cyanation of the Diazonium Salt

The second step is the reaction of the freshly prepared diazonium salt with a copper(I) cyanide (CuCN) solution. This is the core cyanation step of the Sandmeyer reaction.[9] The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[9][10]

Sandmeyer_Mechanism cluster_0 Mechanism ArN2 Ar-N₂⁺ (Diazonium Salt) Ar_radical Ar• (Aryl Radical) ArN2->Ar_radical + Cu(I) → - Cu(II) CuCN CuCN N2_gas N₂ (gas) Ar_radical->N2_gas ArCN Ar-CN (Product) Ar_radical->ArCN + [Cu(II)(CN)X] CuCN_Cl [Cu(CN)Cl] CuCl CuCl ArCN->CuCl - Cu(I)

Caption: Simplified mechanism of the Sandmeyer cyanation reaction.

Experimental Protocol: Cyanation

  • Preparation of Cyanide Solution: In a separate reaction vessel, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium or potassium cyanide in water. This solution should be cooled in an ice bath.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the stirred copper(I) cyanide solution. The addition should be controlled to maintain the reaction temperature and manage the evolution of nitrogen gas.

  • Reaction Completion: After the addition is complete, the reaction mixture is typically stirred at room temperature for a period, and then gently heated to ensure the complete decomposition of the diazonium salt and formation of the nitrile.

  • Work-up and Isolation: The reaction mixture is then cooled and extracted with an organic solvent such as toluene or dichloromethane. The organic extracts are combined, washed with water and brine, and then dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed by rotary evaporation, and the crude this compound is purified by vacuum distillation or recrystallization to yield the final product.

Reagent Molar Mass ( g/mol ) Equivalents
2-Chloro-3-fluoroaniline145.561.0
Sodium Nitrite69.001.05
Hydrochloric Acid (conc.)36.46~3.0
Copper(I) Cyanide89.561.2
Sodium Cyanide49.011.2

Chapter 3: Process Optimization and Safety Considerations

Section 3.1: Yield and Purity Analysis

The overall yield of this multi-step synthesis is dependent on the efficiency of each individual step. Typical yields for Sandmeyer reactions can range from 60% to 90%. The purity of the final product and intermediates should be assessed at each stage using standard analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the product and quantify any impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the identity and purity of volatile intermediates and the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the nitrile group (C≡N stretch) in the final product.

Section 3.2: Safety Precautions

This synthesis involves several hazardous materials and reactions that require strict safety protocols:

  • Aniline and its derivatives: These are toxic and can be absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves and lab coats, must be worn.

  • Nitrating agents: Concentrated nitric and sulfuric acids are highly corrosive. Handle with extreme care in a fume hood.

  • Diazonium Salts: Solid diazonium salts can be explosive when dry. They should always be kept in solution and used immediately after preparation. The reaction should be conducted at low temperatures to minimize decomposition.

  • Cyanides: Copper(I) cyanide and sodium/potassium cyanide are highly toxic. All manipulations involving cyanides must be performed in a well-ventilated fume hood. A dedicated cyanide waste stream should be used, and an emergency cyanide poisoning antidote kit should be readily available. Acidification of cyanide solutions will produce highly toxic hydrogen cyanide gas.

  • Solvents: Organic solvents used for extraction and purification are often flammable. Ensure there are no ignition sources nearby.

Conclusion

The synthesis of this compound from aniline is a classic example of multi-step aromatic chemistry that requires careful control of reaction conditions and regioselectivity. By employing a strategic sequence of reactions, including the critical Sandmeyer cyanation, it is possible to construct this valuable chemical intermediate. This guide provides a comprehensive framework for understanding the underlying chemical principles and for the practical execution of this synthesis in a laboratory setting. Adherence to the detailed protocols and stringent safety measures is paramount for the successful and safe production of this compound.

References

  • Vertex AI Search. Understanding the Chemistry: Synthesis and Reactions of 3-Fluoroaniline.
  • ChemicalBook. 2-Chloro-3-fluoroaniline | 21397-08-0.
  • Guidechem. How to Prepare 2-Fluorobenzonitrile? - FAQ.
  • chemeurope.com. Sandmeyer reaction.
  • Wikipedia. Sandmeyer reaction.
  • Google Patents. CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile.
  • Benchchem.
  • ChemicalBook. 2-Bromo-3-fluoroaniline synthesis.
  • L.S.College, Muzaffarpur. Sandmeyer reaction. 2020-09-24.
  • BYJU'S. Sandmeyer Reaction Mechanism.
  • Organic Chemistry Portal. Sandmeyer Reaction.
  • Google Patents.
  • Google Patents. US5466859A - Process for preparing fluorobenzonitriles.
  • PubChem - NIH. 3-Fluoroaniline | C6H6FN | CID 9742.
  • Google Patents.
  • Google Patents.
  • Fluorine notes. June 1999 — "Conversions of 3-perfluoro(1,4-dimethyl-2,5-dioxaoctyl)
  • NINGBO INNO PHARMCHEM CO., LTD. A Deep Dive into the Synthesis of 2-Fluorobenzonitrile: Methods and Efficiency.
  • OPPI BRIEFS. SYNTHESIS OF 2-CHLORO-4-FLUORANILINE.
  • Google Patents. CN102173995A - Synthesis method of m-fluoroaniline.
  • Royal Society of Chemistry.
  • Patsnap Eureka.
  • ACS Publications. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
  • Chem-Impex. 3-Fluoroaniline.
  • askIITians. How will you convert the following?Aniline to fluorobenzene. 2025-07-18.
  • Quora. How will you convert aniline into fluorobenzene? 2018-11-21.
  • METTLER TOLEDO. Halogenation Reactions | Key Syntheses in Chemistry.
  • Nature. Reductive cyanation of organic chlorides using CO2 and NH3 via Triphos–Ni(I) species.
  • Google Patents.
  • Wikipedia.
  • ResearchGate. A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. 2025-08-07.
  • Guidechem. What is the synthesis method of 2-AMINO-3-FLUOROBENZONITRILE? - FAQ.
  • Google Patents.
  • Organic Chemistry Portal.
  • Covalent. Unlocking Potential: Applications of 3-Fluoroaniline in Fine Chemical Synthesis.
  • Chemistry LibreTexts. 14.
  • Benchchem.
  • Taylor & Francis.
  • Google Patents. US5187295A - Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile.
  • Santa Cruz Biotechnology. 2-Chloro-3-fluoroaniline | CAS 21397-08-0 | SCBT.

Sources

A Researcher's Guide to the Solubility of 2-Chloro-3-fluorobenzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Solubility of a Niche Pharmaceutical Intermediate

2-Chloro-3-fluorobenzonitrile is a substituted aromatic nitrile, a class of compounds of significant interest in medicinal chemistry and drug development. Its utility as a building block in the synthesis of more complex molecules makes a thorough understanding of its physical properties, particularly its solubility in organic solvents, a critical prerequisite for its effective use in research and manufacturing. The solubility of a compound governs its behavior in reaction mixtures, its ease of purification, and ultimately, its formulation potential.

This technical guide provides a comprehensive overview of the principles governing the solubility of this compound, methodologies for its quantitative determination, and a framework for interpreting solubility data in the context of solvent properties. While specific quantitative solubility data for this compound is not widely published, this guide equips researchers with the foundational knowledge and practical protocols to determine its solubility in various organic solvents.

Theoretical Framework: The Energetics of Dissolution

The dissolution of a crystalline solid, such as this compound, in a solvent is a complex process governed by the interplay of intermolecular forces. The overall free energy change of dissolution (ΔGsol) must be negative for solubility to occur. This process can be conceptually broken down into three steps:

  • Lattice Energy: The energy required to break apart the crystal lattice of the solute (this compound). This is an endothermic process.

  • Cavitation Energy: The energy required to create a cavity in the solvent large enough to accommodate a solute molecule. This is also an endothermic process.

  • Solvation Energy: The energy released when the solute molecule is surrounded by solvent molecules. This is an exothermic process resulting from favorable intermolecular interactions (e.g., dipole-dipole, London dispersion forces, and potential hydrogen bonding).

The solubility of this compound in a given organic solvent is therefore dependent on the balance between the energy required to overcome the solute-solute and solvent-solvent interactions and the energy gained from solute-solvent interactions. The principle of "like dissolves like" is a useful heuristic; polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[1]

The structure of this compound, with its polar nitrile group (-C≡N) and the electronegative chloro and fluoro substituents on the benzene ring, suggests a moderate to good solubility in a range of polar aprotic and some polar protic solvents. The parent compound, benzonitrile, is noted for its ability to dissolve a wide range of both polar and non-polar substances.[2][3] However, the specific substitution pattern of the chloro and fluoro groups will influence the crystal lattice energy and the specific interactions with solvent molecules, making experimental determination of solubility essential.

Predicting Solubility: A Qualitative Approach

Before undertaking a full quantitative analysis, a qualitative assessment of solubility can be an efficient first step. This involves observing the dissolution of a small, known amount of solute in a specific volume of solvent.

Experimental Protocol: Qualitative Solubility Test
  • Preparation: Weigh approximately 10-20 mg of this compound into a small vial.

  • Solvent Addition: Add the chosen organic solvent dropwise (e.g., 0.1 mL at a time) to the vial.

  • Observation: After each addition, cap the vial and vortex or shake vigorously for 1-2 minutes. Observe if the solid dissolves completely.

  • Categorization: Based on the amount of solvent required to dissolve the solid, the solubility can be qualitatively categorized (e.g., very soluble, soluble, sparingly soluble, insoluble).

This simple test can help in selecting a suitable range of solvents for more rigorous quantitative analysis and for applications like reaction setup and chromatography.

Quantitative Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[4] This technique involves creating a saturated solution by agitating an excess of the solid solute in the solvent for a prolonged period, ensuring that equilibrium is reached. The concentration of the dissolved solute is then measured.

Experimental Workflow: Shake-Flask Method

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess 2-chloro-3- fluorobenzonitrile to a vial prep2 Add a known volume of the organic solvent prep1->prep2 equil Seal vial and agitate at a constant temperature (e.g., 25°C) for 24-48 hours prep2->equil sep1 Allow solution to settle equil->sep1 sep2 Filter the supernatant through a 0.2 µm syringe filter to remove undissolved solid sep1->sep2 ana1 Prepare serial dilutions of the filtrate sep2->ana1 ana2 Quantify concentration using UV-Vis Spectroscopy or HPLC ana1->ana2

Caption: Workflow for the Shake-Flask Solubility Determination.

Detailed Protocol: Quantitative Solubility Determination by Shake-Flask and UV-Vis Spectroscopy

This protocol provides a step-by-step guide for determining the solubility of this compound.

Part 1: Sample Preparation and Equilibration

  • Addition of Solute and Solvent: To a series of glass vials, add an excess amount of this compound (e.g., 50-100 mg). The exact amount is not critical as long as undissolved solid remains at the end of the experiment.

  • Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for 24 to 48 hours. The extended time is to ensure that the system reaches equilibrium.[5]

Part 2: Separation of Saturated Solution

  • Settling: After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for at least 2 hours to let the excess solid settle.

  • Filtration: Carefully draw the supernatant into a syringe and pass it through a chemically resistant 0.2 µm syringe filter (e.g., PTFE) to remove any remaining undissolved microcrystals. This step is crucial for accurate results.

Part 3: Quantification by UV-Vis Spectroscopy

  • Preparation of Standard Solutions: Prepare a stock solution of this compound of a known concentration in the solvent of interest. From this stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

  • Generation of Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound. Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear, following the Beer-Lambert Law.[6]

  • Sample Measurement: Dilute the filtered saturated solution with a known dilution factor so that its absorbance falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample.

  • Calculation of Solubility: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Multiply this concentration by the dilution factor to obtain the concentration of the saturated solution, which represents the solubility of this compound in that solvent at the specified temperature.

Solvent Selection and Expected Solubility Trends

The choice of organic solvents for solubility testing should cover a range of polarities and chemical functionalities. A suggested list of solvents and their properties is provided below.

SolventPolarity IndexDielectric Constant (20°C)Hydrogen Bond Donor/Acceptor
n-Hexane0.11.88Non-polar
Toluene2.42.38Aromatic, Non-polar
Diethyl Ether2.84.34H-bond acceptor
Ethyl Acetate4.46.02H-bond acceptor
Acetone5.120.7H-bond acceptor
Ethanol5.224.55H-bond donor/acceptor
Methanol5.132.7H-bond donor/acceptor
Acetonitrile5.837.5H-bond acceptor
Dimethylformamide (DMF)6.436.7H-bond acceptor
Dimethyl Sulfoxide (DMSO)7.246.7H-bond acceptor

Based on the structure of this compound, the following trends in solubility can be anticipated:

  • High Solubility: Expected in polar aprotic solvents like Acetone, Acetonitrile, DMF, and DMSO due to strong dipole-dipole interactions. A related compound, 4-Chloro-3-fluorobenzonitrile, is known to be soluble in Methanol.[7]

  • Moderate Solubility: Likely in polar protic solvents such as Methanol and Ethanol, where hydrogen bonding with the nitrile nitrogen can occur. Also, moderate solubility is expected in solvents like Ethyl Acetate.

  • Low to Negligible Solubility: Expected in non-polar solvents like n-Hexane and Toluene, where the energy required to break the crystal lattice of the polar solute is not sufficiently compensated by the weak van der Waals forces with the solvent.

Safety and Handling of this compound

As a chemical intermediate, this compound should be handled with appropriate safety precautions.

  • Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.[8][9]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat. Work in a well-ventilated area or a chemical fume hood.[8]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This guide provides a robust framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of this compound in a range of organic solvents. While published quantitative data is scarce, the provided protocols for qualitative and quantitative solubility determination, particularly the shake-flask method coupled with UV-Vis spectroscopy, offer a reliable path to generating this crucial data. A systematic approach to measuring and interpreting solubility will undoubtedly facilitate the efficient use of this important chemical intermediate in the advancement of chemical and pharmaceutical research.

References

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). [URL: https://www.enamine.net/services/admet/phys-chem-properties/shake-flask-aqueous-solubility-assay]
  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [URL: https://www.protocols.io/view/shake-flask-aqueous-solubility-assay-kinetic-solu-e6nvw5d7dgk5/v1]
  • Chemistry LibreTexts. Factors Affecting Solubility. [URL: Not directly provided, but a core chemical principle]
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [URL: https://www.dissolutiontech.com/issues/201011/DT201011_A02.pdf]
  • Solubility of Things. UV-Vis Spectroscopy. [URL: https://www.solubilityofthings.com/uv-vis-spectroscopy/]
  • BioAssay Systems. Solubility Testing – Shake Flask Method. [URL: https://www.bioassaysys.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - this compound. [URL: https://www.chemicalbook.com/ShowMSDSDetail.aspx?msdsid=CB9381692]
  • Santa Cruz Biotechnology. This compound: sc-307364 Safety Data Sheet.
  • Sigma-Aldrich. MultiScreen Solubility Filter Plate. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/409/882/pcn2444en00-ms.pdf]
  • ResearchGate. How to find solubilities of drugs by using uv-visible spectroscopy? [URL: https://www.researchgate.net/post/How_to_find_solubilities_of_drugs_by_using_uv-visible_spectroscopy]
  • Solubility of Things. Benzonitrile. [URL: https://www.solubilityofthings.com/solubility-of-benzonitrile]
  • Guidechem. 2-Chloro-4-fluorobenzonitrile (cas 60702-69-4) SDS/MSDS download. [URL: https://www.guidechem.com/msds/60702-69-4.html]
  • Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. [URL: https://improvedpharma.com/analytical-services/solubility-and-dissolution]
  • Fisher Scientific. SAFETY DATA SHEET - 2-Chloro-4-fluorobenzonitrile. [URL: https://www.fishersci.com/sds/AC426180010]
  • University of Rochester, Department of Chemistry. Solvent: benzonitrile. [URL: https://www.chem.rochester.edu/solvents/benzonitrile.htm]
  • ChemicalBook. 2-Chloro-3-ethoxy-4-fluorobenzonitrile CAS#: 2384568-94-7. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB53401567_EN.htm]
  • ChemicalBook. 110888-15-8(4-Chloro-3-fluorobenzonitrile) Product Description. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8236113.htm]

Sources

The Strategic Application of 2-Chloro-3-fluorobenzonitrile in Modern Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Halogenated Benzonitrile Scaffold

In the landscape of contemporary drug discovery and medicinal chemistry, the strategic incorporation of halogenated aromatic scaffolds is a cornerstone of rational drug design. Among these, 2-Chloro-3-fluorobenzonitrile (CAS No. 874781-08-5) has emerged as a pivotal building block, offering a unique combination of reactivity and structural features that are highly sought after by researchers and drug development professionals. This in-depth technical guide provides a comprehensive overview of the commercial sourcing, chemical properties, and strategic applications of this compound, with a focus on its utility in the synthesis of targeted therapeutics.

The presence of both chlorine and fluorine atoms on the benzonitrile ring, ortho and meta to the nitrile group respectively, imparts a distinct electronic and steric profile to the molecule. This substitution pattern activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, a fundamental transformation in the synthesis of complex drug candidates.[1][2] The nitrile moiety itself is a versatile functional group, serving as a precursor to amines, amides, and carboxylic acids, and can also act as a key pharmacophoric element in various enzyme inhibitors.[3] This guide will delve into the practical aspects of utilizing this compound, from procurement to its application in synthetic workflows, providing field-proven insights for its effective implementation in research and development.

Commercial Sourcing and Quality Considerations for Research Applications

The reliable sourcing of high-purity starting materials is a critical, yet often overlooked, aspect of successful drug discovery campaigns. For a key intermediate like this compound, consistency in quality and availability can significantly impact project timelines and the reproducibility of experimental results. A survey of the current market reveals several reputable suppliers catering to the research and pharmaceutical sectors.

When selecting a supplier, it is imperative to consider not only the cost per gram but also the purity of the compound, the availability of a Certificate of Analysis (CoA), and the supplier's ability to provide material in scalable quantities. For early-stage research, gram-scale quantities are often sufficient, while later-stage development may require kilogram-scale production. The following table provides a comparative overview of prominent commercial suppliers of this compound.

SupplierPurityAvailable QuantitiesNotes
Thermo Scientific (Alfa Aesar) Typically ≥97%Gram to multi-gram scaleA well-established supplier known for a broad portfolio of research chemicals.[4]
Aromsyn Co., Ltd. > 97%Gram to kilogram scaleSpecializes in high-purity aromatic compounds and offers custom synthesis services.[3]
2a biotech Typically ≥98%Inquiry-basedFocuses on intermediates for the pharmaceutical and biotechnology industries.[5]
Ambeed, Inc. Varies by productMilligram to gram scaleOffers a wide range of building blocks for drug discovery.
ChemicalBook Varies by listingVaries by listingAn online marketplace that aggregates listings from various manufacturers and suppliers.

Expert Insight: For initial screening and methodology development, a supplier offering high purity (≥98%) in smaller quantities is often ideal. As a project progresses towards lead optimization and scale-up, establishing a relationship with a supplier that can provide consistent quality at larger scales, such as Aromsyn Co., Ltd., becomes crucial. Always request a lot-specific CoA to verify purity and identity before commencing any synthetic work.

Chemical Properties and Safety Profile

A thorough understanding of the physicochemical properties and safety hazards associated with this compound is paramount for its safe handling and effective use in the laboratory.

Chemical Structure and Properties:

Structure of this compound

PropertyValue
CAS Number 874781-08-5
Molecular Formula C₇H₃ClFN
Molecular Weight 155.56 g/mol
Appearance White to off-white crystalline powder
Melting Point 55-56 °C[4]
Boiling Point ~232 °C at 760 mmHg (Predicted)
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Insoluble in water.

Safety and Handling:

This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[6]

  • H312: Harmful in contact with skin.[6]

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H332: Harmful if inhaled.[6]

  • H335: May cause respiratory irritation.[6]

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[6][7]

Synthetic Utility and Applications in Drug Discovery

The strategic placement of the chloro and fluoro substituents on the benzonitrile ring makes this compound a versatile intermediate for the synthesis of a wide range of biologically active molecules.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The primary mode of reactivity for this compound is nucleophilic aromatic substitution. The electron-withdrawing nature of the nitrile group and the halogen atoms activates the aromatic ring towards attack by nucleophiles. While both halogens can potentially be displaced, the carbon-fluorine bond is generally stronger than the carbon-chlorine bond. However, the position of the halogen relative to the activating nitrile group plays a crucial role in determining the regioselectivity of the substitution. In many cases, the chlorine atom at the 2-position is more susceptible to displacement due to the combined activating effect of the ortho-nitrile and meta-fluoro groups.

This reactivity allows for the facile introduction of various functionalities, such as amines, alcohols, and thiols, to the aromatic core, enabling the rapid generation of diverse chemical libraries for biological screening.

G start This compound conditions Base (e.g., K2CO3, DIPEA) Solvent (e.g., DMSO, DMF) Heat start->conditions nucleophile Nucleophile (e.g., R-NH2, R-OH, R-SH) nucleophile->conditions product Substituted Benzonitrile Derivative conditions->product application Precursor for Kinase Inhibitors, Agrochemicals, etc. product->application

General workflow for SNAr reactions with this compound.

Application in Kinase Inhibitor Synthesis

Substituted benzonitriles are prevalent scaffolds in the design of kinase inhibitors, a major class of targeted cancer therapeutics. The nitrile group can act as a hydrogen bond acceptor, mimicking the hinge-binding motif of many kinase inhibitors. This compound serves as an excellent starting material for the synthesis of such compounds. For instance, through a nucleophilic aromatic substitution reaction with an appropriate amine, followed by further functionalization, it is possible to construct complex heterocyclic systems that can potently and selectively inhibit the activity of various kinases. The presence of the fluorine atom can also enhance the metabolic stability and binding affinity of the final drug molecule.

Utility in Agrochemical Development

The principles of medicinal chemistry often translate to the development of modern agrochemicals. Halogenated aromatic compounds are key components in many herbicides, fungicides, and insecticides.[5] this compound can be utilized as a precursor for the synthesis of novel agrochemical candidates, where the specific substitution pattern can influence the compound's biological activity, environmental persistence, and selectivity.

Experimental Protocol: Representative Nucleophilic Aromatic Substitution

The following protocol provides a detailed, step-by-step methodology for a representative nucleophilic aromatic substitution reaction using a substituted aniline as the nucleophile. This protocol is based on established procedures for similar reactions and serves as a robust starting point for the synthesis of a diverse range of derivatives.

Reaction Scheme:

G reactant1 This compound K2CO3, DMSO, 120 °C K2CO3, DMSO, 120 °C reactant1->K2CO3, DMSO, 120 °C reactant2 Aniline reactant2->K2CO3, DMSO, 120 °C product 2-(Phenylamino)-3-fluorobenzonitrile + + +->K2CO3, DMSO, 120 °C K2CO3, DMSO, 120 °C->product

Representative SNAr reaction.

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq), anhydrous

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the substituted aniline (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen). Add anhydrous DMSO via syringe to the flask. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.

  • Reaction: Stir the reaction mixture at an elevated temperature (e.g., 120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired N-aryl-3-fluoro-2-aminobenzonitrile derivative.

Self-Validating System: The progress of the reaction should be monitored to ensure the consumption of the starting material and the formation of the product. The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion: A Valuable Tool for the Medicinal Chemist

This compound represents a valuable and versatile building block for researchers, scientists, and drug development professionals. Its unique pattern of halogen substitution, combined with the synthetic flexibility of the nitrile group, provides a powerful platform for the synthesis of novel and complex molecules. By understanding its commercial availability, chemical properties, and reactivity, medicinal chemists can strategically incorporate this intermediate into their synthetic workflows to accelerate the discovery and development of new therapeutics. The protocols and insights provided in this guide are intended to serve as a practical resource for the effective utilization of this compound in the pursuit of innovative medicines.

References

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.
  • Anshul Specialty Molecules Private Ltd. (n.d.). 2-Chlorobenzonitrile. Retrieved from [Link]

  • Vcare Medicines. (n.d.). 2-Chlorobenzonitrile Liquid Manufacturer in Mumbai,Supplier,Exporter. Retrieved from [Link]

  • 2a biotech. (n.d.). Products - this compound. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of 4-Chloro-3-fluorobenzonitrile in Modern Synthesis. Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist's toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of medicinal chemistry, 54(10), 3451–3479.
  • Smith, M. B., & March, J. (2007). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: Part B: Reaction and synthesis. Springer Science & Business Media.
  • PubChem. (n.d.). 2-Chlorobenzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-fluorobenzonitrile. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]

  • NPTEL. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

A Technical Guide to the Spectral Analysis of 2-Chloro-3-fluorobenzonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data of 2-Chloro-3-fluorobenzonitrile. Designed for researchers, scientists, and professionals in drug development, this document offers not only spectral data but also the underlying scientific principles and practical methodologies for its characterization.

Introduction: The Structural Significance of this compound

This compound is a substituted aromatic compound of interest in medicinal chemistry and materials science. The presence of three distinct functional groups—a nitrile, a chloro, and a fluoro group—on the benzene ring imparts unique electronic and steric properties to the molecule. Accurate structural elucidation through spectroscopic methods is paramount for its application in the synthesis of novel pharmaceutical agents and advanced materials. This guide will delve into the nuances of its ¹H NMR, ¹³C NMR, and IR spectra to provide a detailed "fingerprint" of the molecule.

¹H NMR Spectral Analysis: Unraveling the Proton Environment

The ¹H NMR spectrum of this compound is predicted to exhibit a complex multiplet pattern in the aromatic region, arising from the three adjacent protons on the benzene ring. The chemical shifts and coupling constants are influenced by the electron-withdrawing effects of the nitrile, chloro, and fluoro substituents.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-47.45 - 7.55ddd³J(H4-H5) ≈ 8.0, ⁴J(H4-F3) ≈ 6.0, ⁴J(H4-H6) ≈ 0.5
H-57.25 - 7.35t³J(H5-H4) ≈ 8.0, ³J(H5-H6) ≈ 8.0
H-67.60 - 7.70ddd³J(H6-H5) ≈ 8.0, ⁴J(H6-F3) ≈ 2.0, ⁴J(H6-H4) ≈ 0.5

Causality Behind Peak Assignments:

  • H-6: This proton is situated ortho to the electron-withdrawing nitrile group and meta to the chloro and fluoro groups, leading to its downfield chemical shift. It will appear as a doublet of doublet of doublets due to coupling with H-5, the fluorine at position 3, and a smaller coupling to H-4.

  • H-4: This proton is ortho to the fluorine atom and will experience a significant through-space coupling, resulting in a doublet of doublet of doublets. Its chemical shift is influenced by the para-chloro and meta-nitrile groups.

  • H-5: This proton is meta to both the nitrile and the fluorine and will likely appear as a triplet, being coupled to both H-4 and H-6.

Experimental Protocol for ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

¹³C NMR Spectral Analysis: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides valuable information about the carbon framework of this compound. The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents. Furthermore, the fluorine atom will cause characteristic C-F couplings.

Predicted ¹³C NMR Spectral Data (in CDCl₃, 101 MHz)

CarbonPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (J, Hz)
C-1 (C-CN)108 - 112³J(C1-F3) ≈ 3-5
C-2 (C-Cl)135 - 139²J(C2-F3) ≈ 15-20
C-3 (C-F)158 - 162¹J(C3-F) ≈ 250-260
C-4120 - 124²J(C4-F3) ≈ 20-25
C-5130 - 134³J(C5-F3) ≈ 5-8
C-6133 - 137⁴J(C6-F3) ≈ 1-3
CN115 - 118⁴J(CN-F3) ≈ 2-4

Rationale for Chemical Shift and Coupling Assignments:

  • C-3: The carbon directly attached to the highly electronegative fluorine atom will exhibit the most downfield chemical shift and a large one-bond C-F coupling constant.

  • C-2 and C-4: These carbons, being ortho to the fluorine, will show significant two-bond C-F coupling.

  • C-1 and C-5: These carbons, meta to the fluorine, will display smaller three-bond C-F couplings.

  • C-6 and CN: The para-disposed carbon and the nitrile carbon will have the smallest, or potentially unresolved, long-range C-F couplings.

Experimental Protocol for ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: A 101 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Acquisition Parameters:

    • Employ a proton-decoupled pulse sequence.

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-180 ppm).

    • Use a pulse angle of 45-60 degrees.

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Perform Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectral Analysis: Identifying Functional Groups

The IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups. By comparing with the spectra of its isomers, 3-chloro-2-fluorobenzonitrile and 2-chloro-4-fluorobenzonitrile, we can confidently predict the key vibrational modes.[1][2]

Expected IR Absorption Bands

Wavenumber (cm⁻¹)VibrationIntensity
2220 - 2240C≡N stretchStrong, Sharp
1570 - 1600C=C aromatic ring stretchMedium
1450 - 1490C=C aromatic ring stretchMedium
1200 - 1280C-F stretchStrong
750 - 850C-Cl stretchMedium to Strong
3000 - 3100Aromatic C-H stretchMedium to Weak

Interpretation of Key Bands:

  • C≡N Stretch: The strong, sharp absorption band in the region of 2220-2240 cm⁻¹ is a definitive indicator of the nitrile functional group.[3]

  • C-F and C-Cl Stretches: The presence of strong absorptions for the C-F stretch and medium to strong absorptions for the C-Cl stretch confirms the halogen substituents.

  • Aromatic Vibrations: The C=C stretching vibrations within the aromatic ring and the C-H stretching vibrations above 3000 cm⁻¹ are characteristic of the benzene core.

Experimental Protocol for FT-IR Spectroscopy

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a transparent pellet.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the infrared beam path and record the sample spectrum.

    • Typically, the spectrum is scanned over the range of 4000 to 400 cm⁻¹.

  • Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum to generate the final transmittance or absorbance IR spectrum.

Visualization of Molecular Structure and Key Interactions

To aid in the visualization of the molecular structure and the through-bond NMR coupling relationships, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: Key ¹H-¹H and ¹H-¹⁹F NMR coupling interactions.

Conclusion

The comprehensive spectral analysis of this compound presented in this guide provides a robust framework for its identification and characterization. By combining predictive data based on established spectroscopic principles with detailed experimental protocols, researchers and drug development professionals can confidently utilize this information in their synthetic and analytical workflows. The unique spectral features arising from the interplay of the nitrile, chloro, and fluoro substituents offer a clear and unambiguous signature for this important chemical entity.

References

  • The Royal Society of Chemistry. (2023). Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Benzonitrile, 3-chloro-2-fluoro-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 2-Chloro-4-fluorobenzonitrile. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-fluorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (2024). 2-FLUORO-3-CHLOROBENZONITRILE. Retrieved from [Link]

  • NIST. (n.d.). Benzonitrile, 3-chloro-2-fluoro-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-fluorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Benzonitrile, 3-chloro-2-fluoro-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chlorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectrum of 2-chloro-6-methylbenzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). Benzonitrile, m-chloro-. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Safe Handling and Application of 2-Chloro-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Standard Data Sheet

2-Chloro-3-fluorobenzonitrile is a halogenated aromatic nitrile, a class of compounds widely utilized as building blocks in medicinal chemistry and materials science. Its unique substitution pattern offers synthetic handles for the construction of complex molecular architectures. However, the very features that make it a valuable reagent—the nitrile group and halogen substituents—also dictate its toxicological and reactivity profile.

This guide moves beyond the rigid, compliance-focused structure of a standard Material Safety Data Sheet (MSDS). It is designed for the practicing researcher and drug development professional, providing not just the "what" of safety protocols, but the fundamental "why." By understanding the chemical causality behind the hazards, scientists can cultivate a more intuitive and robust culture of safety, ensuring both personal well-being and the integrity of their research.

Hazard Profile: A Mechanistic Perspective

This compound is classified as a hazardous substance, and a comprehensive understanding of its risk profile is the foundation of safe handling. The compound's toxicity is multifaceted, affecting multiple routes of exposure.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating these hazards.[1][2] For this compound, the classification indicates it is harmful if swallowed, inhaled, or comes into contact with the skin.[2] It is also designated as a skin and serious eye irritant and may cause respiratory irritation.[1][2]

Hazard Class Category Hazard Statement GHS Pictogram
Acute Toxicity, Oral4H302: Harmful if swallowedGHS07 (!)
Acute Toxicity, Dermal4H312: Harmful in contact with skinGHS07 (!)
Acute Toxicity, Inhalation4H332: Harmful if inhaledGHS07 (!)
Skin Irritation2H315: Causes skin irritationGHS07 (!)
Serious Eye Irritation2H319: Causes serious eye irritationGHS07 (!)
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritationGHS07 (!)

Expertise & Experience: The Chemical Rationale Behind the Hazard

The hazardous nature of this compound is not arbitrary; it is a direct consequence of its molecular structure.

  • Nitrile Group (-CN): The cyano group is a well-known toxicophore. In vivo, nitriles can be metabolized to release cyanide ions, which are potent inhibitors of cellular respiration. This systemic toxicity is the primary driver behind the "Harmful if swallowed, inhaled, or in contact with skin" classifications.

  • Halogenation (-Cl, -F): The chloro and fluoro substituents increase the lipophilicity of the molecule, potentially enhancing its ability to be absorbed through the skin.[1] Furthermore, upon combustion or thermal decomposition, these halogens can be released as highly toxic and corrosive gases, including hydrogen chloride (HCl) and hydrogen fluoride (HF).[1][3]

  • Irritancy: As a reactive small molecule, it can interact with biological macromolecules (proteins, lipids) on the skin, in the eyes, and in the respiratory tract, leading to the observed irritation.

The following diagram illustrates the relationship between the chemical's classifications and the necessary protective domains.

Hazard_Profile cluster_hazards GHS Hazard Classifications cluster_ppe Primary Protection Domains Acute_Toxicity Acute Toxicity (Oral, Dermal, Inhalation) H302, H312, H332 Systemic Systemic Exposure (Internal Organs) Acute_Toxicity->Systemic leads to Irritation Skin & Eye Irritation H315, H319 Local Local Tissue Contact (Skin, Eyes, Lungs) Irritation->Local leads to Respiratory Respiratory Irritation H335 Respiratory->Local leads to Spill_Response Start Spill Occurs Alert Alert Personnel & Evacuate Area Start->Alert PPE Don Full PPE (Gloves, Goggles, Respirator) Alert->PPE Contain Cover with Inert Absorbent Material PPE->Contain Collect Carefully Scoop into Waste Container Contain->Collect Decontaminate Clean Spill Area with Soap & Water Collect->Decontaminate Dispose Dispose of all materials as Hazardous Waste Decontaminate->Dispose End Response Complete Dispose->End

Workflow for responding to an accidental spill.

Emergency Response: Validated First-Aid Protocols

In the event of an exposure, immediate and correct first-aid is critical. The following protocols are based on established best practices. [1][2]

  • Inhalation: Move the affected person to fresh air immediately. [2]If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical). [4]Keep the person warm and at rest. Seek immediate medical attention. [1]* Skin Contact: Immediately remove all contaminated clothing. [4]Wash the affected skin thoroughly with plenty of soap and water. [2]Seek immediate medical advice. [1]* Eye Contact: Immediately flush the eyes with large amounts of running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation. [2][4]Remove contact lenses if present and easy to do. Continue rinsing. [1]Consult a doctor immediately. [1]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. [4]Seek immediate medical treatment. [1]

First_Aid cluster_routes Route of Exposure cluster_actions Immediate Action Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Ingestion Ingestion Exposure->Ingestion Action_Inhale Move to Fresh Air Artificial Respiration if needed Inhalation:f0->Action_Inhale:f0 Action_Skin Remove Contaminated Clothing Wash with Soap & Water Skin:f0->Action_Skin:f0 Action_Eye Rinse with Water (15+ min) Remove Contacts Eye:f0->Action_Eye:f0 Action_Ingest Rinse Mouth DO NOT Induce Vomiting Ingestion:f0->Action_Ingest:f0 Medical Seek Immediate Medical Attention Action_Inhale->Medical Action_Skin->Medical Action_Eye->Medical Action_Ingest->Medical

Decision tree for first-aid response to exposure.

Physicochemical Data and Stability

Understanding the physical properties of a chemical is essential for its safe handling and use in experimental design.

Property Value
CAS Number 874781-08-5 [1][2][5]
Molecular Formula C₇H₃ClFN [5]
Molecular Weight 155.56 g/mol [5]
Appearance White to yellow powder/crystal [5][6]
Melting Point 55-56 °C [5]
Boiling Point ~232.7 °C (Predicted) [5]
Density ~1.33 g/cm³ (Predicted) [5]

Chemical Stability and Reactivity

The compound is stable under recommended storage conditions. [1]However, it should be protected from heat and sources of ignition. Thermal decomposition will not occur if used and stored according to specifications, but in a fire, it can release highly toxic and corrosive fumes. [1] Hazardous Decomposition Products:

  • Carbon monoxide (CO) and Carbon dioxide (CO₂)

  • Hydrogen fluoride (HF) [1]* Hydrogen cyanide (HCN) [1]* Nitrogen oxides (NOx) [1]* Hydrogen chloride (HCl) [1]

Conclusion: Fostering a Culture of Safety

The safe handling of this compound is not merely about following a list of rules, but about developing a deep, predictive understanding of its chemical personality. For the research scientist, this level of insight transforms safety from a procedural hurdle into an integral part of rigorous and successful science. By internalizing the principles outlined in this guide—from the mechanistic basis of its hazards to the validated protocols for its control—researchers can confidently harness the synthetic utility of this compound while ensuring the protection of themselves, their colleagues, and their work.

References

  • ChemBK. (2024-04-10). 2-FLUORO-3-CHLOROBENZONITRILE. Retrieved from [Link]

Sources

Basic reactivity and stability of 2-Chloro-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Reactivity and Stability of 2-Chloro-3-fluorobenzonitrile

Abstract

This technical guide provides a comprehensive analysis of the fundamental chemical properties, reactivity, and stability of this compound (CAS No: 94087-40-8). As a key intermediate in the synthesis of complex pharmaceutical and agrochemical compounds, a thorough understanding of its behavior is paramount for researchers, chemists, and drug development professionals. This document delves into the electronic structure that governs its reactivity, focusing on key transformations such as nucleophilic aromatic substitution and nitrile group manipulations. Furthermore, it outlines the compound's stability profile, including thermal considerations and chemical incompatibilities, and provides essential guidelines for safe handling and storage. The insights herein are grounded in established chemical principles and supported by cited literature to ensure technical accuracy and practical utility.

Introduction

This compound is a disubstituted aromatic compound featuring a nitrile moiety and two distinct halogen atoms on the benzene ring. This unique combination of functional groups makes it a valuable and versatile building block in organic synthesis. The electron-withdrawing nature of the nitrile group, coupled with the inductive effects of the chlorine and fluorine atoms, creates a specific electronic environment that dictates its reaction pathways. This guide serves as a foundational resource, explaining the causality behind its chemical behavior and providing field-proven insights into its practical application and handling.

Physicochemical and Spectroscopic Profile

A clear understanding of the physical and spectral properties of this compound is essential for its identification, purification, and handling in a laboratory setting.

Physical Properties

The key physicochemical data for this compound are summarized below.

PropertyValueSource
CAS Number 94087-40-8[1][2][3]
Molecular Formula C₇H₃ClFN[1][2][3]
Molecular Weight 155.56 g/mol [1][2]
Appearance White to off-white solid/crystals[4]
Melting Point 40-44 °C[1]
Boiling Point 206.3 ± 20.0 °C (Predicted)[1]
Density 1.33 ± 0.1 g/cm³ (Predicted)[1]
Spectroscopic Data
  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a sharp, strong absorption band around 2230-2240 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration. The region between 1400-1600 cm⁻¹ will show absorptions for the aromatic C=C stretching, while C-Cl and C-F stretching vibrations appear in the fingerprint region (typically below 1300 cm⁻¹).[5]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) at m/z 155, along with a characteristic M+2 isotope peak for chlorine (approximately one-third the intensity of the M⁺ peak).[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will display complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the three protons on the benzene ring, with coupling patterns influenced by both fluorine and adjacent protons.

    • ¹³C NMR: The spectrum will show seven distinct signals, including a signal for the nitrile carbon (δ ~115-120 ppm) and carbons bonded to fluorine and chlorine, which will exhibit characteristic C-F coupling constants.

    • ¹⁹F NMR: A single resonance will be observed, with its chemical shift and coupling pattern providing information about its electronic environment.

Electronic and Structural Analysis

The reactivity of this compound is a direct consequence of the electronic effects exerted by its three substituents on the aromatic ring.

  • Nitrile Group (-CN): This is a powerful electron-withdrawing group through both resonance (mesomeric effect, -M) and induction (inductive effect, -I). It strongly deactivates the ring towards electrophilic attack but, crucially, activates it for nucleophilic aromatic substitution.

  • Halogens (-F, -Cl): Both fluorine and chlorine are strongly electronegative and thus exert a significant electron-withdrawing inductive effect (-I). They have a weak electron-donating resonance effect (+M) due to their lone pairs, but for halogens, the inductive effect dominates. Fluorine is more electronegative than chlorine, exerting a stronger -I effect.

These combined effects render the aromatic ring electron-deficient and highly susceptible to attack by nucleophiles, particularly at positions ortho and para to the nitrile group.

Caption: Electronic effects in this compound.

Core Chemical Reactivity

The electron-deficient nature of the aromatic ring is the primary driver of the molecule's reactivity, making it a substrate for several important transformations.

Nucleophilic Aromatic Substitution (SₙAr)

This is the most significant reaction pathway for this compound. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient carbon, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[6][7] Aromaticity is restored upon the expulsion of a leaving group.

Causality of Reactivity and Regioselectivity:

  • Activation: The nitrile group at C1 strongly activates the ring for nucleophilic attack. The greatest activation occurs at the ortho (C2 and C6) and para (C4) positions. In this molecule, the C2 position, bearing the chlorine, is activated.

  • Leaving Group Ability: In SₙAr reactions, the rate-determining step is typically the initial nucleophilic attack.[7] The more electronegative the halogen, the more it withdraws electron density via the inductive effect, making the attached carbon more electrophilic and thus more susceptible to attack.[7] Therefore, the C-F bond often reacts faster than the C-Cl bond in SₙAr, which is opposite to Sₙ1/Sₙ2 reactions where bond strength is paramount.[6][7]

  • Predicted Outcome: For this compound, the C2 position is ortho to the activating nitrile group. The C3 position is only meta. Therefore, nucleophilic attack will preferentially occur at the C2 position, leading to the displacement of the chloride ion.

Caption: General mechanism for SₙAr on this compound.

Protocol 1: General Procedure for SₙAr with an Amine

  • Trustworthiness: This protocol includes a self-validating system through in-process monitoring (TLC/LC-MS) to ensure reaction completion before proceeding to workup.

  • To a stirred solution of this compound (1.0 eq) in a polar aprotic solvent (e.g., DMF, DMSO) in a sealed reaction vessel, add the desired amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base (e.g., K₂CO₃, DIPEA) (2.0 eq).

  • Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature should be determined empirically.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure substituted product.

Hydrolysis of the Nitrile Group

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or, under milder conditions, a carboxamide. This transformation is a common step in drug development to introduce a key functional group.[8]

Protocol 2: Acid-Catalyzed Hydrolysis to Carboxylic Acid

  • Trustworthiness: The protocol involves heating to ensure the typically slow hydrolysis goes to completion, with the final precipitation step serving as both purification and confirmation of product formation.

  • In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in an aqueous solution of a strong acid, such as 70% sulfuric acid or concentrated hydrochloric acid.[8]

  • Heat the mixture to reflux (typically >100 °C) with vigorous stirring.

  • Maintain reflux for several hours (4-24 h), monitoring the reaction progress by TLC or LC-MS if possible (a sample must be carefully neutralized before analysis).

  • After the reaction is complete, cool the mixture to room temperature and then further in an ice bath.

  • The product, 2-chloro-3-fluorobenzoic acid, will often precipitate from the cold aqueous solution.

  • Collect the solid product by vacuum filtration, wash with cold water to remove residual acid, and dry under vacuum.

Stability and Decomposition

Understanding the stability profile is critical for safe storage and for preventing unwanted side reactions.

  • Thermal Stability: this compound is stable under recommended storage conditions.[9] At elevated temperatures, as might be encountered in some reaction conditions or in a fire, decomposition can occur.[10] Hazardous decomposition products may include toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), hydrogen cyanide (HCN), hydrogen chloride (HCl), and hydrogen fluoride (HF).[11][12]

  • Chemical Stability and Incompatibility: The compound is incompatible with strong oxidizing agents, strong acids, and strong bases, which can initiate vigorous or undesired reactions.[9][12] Contact with strong bases, particularly at high temperatures, can lead to hydrolysis of the nitrile group or promote unintended substitution reactions.

Stability_Profile Compound This compound Stable under normal conditions Thermal High Heat (>150-200°C) Compound->Thermal Oxidizers Strong Oxidizing Agents Compound->Oxidizers Bases Strong Bases (e.g., NaOH) Compound->Bases Decomp_Products Decomposition Products - Nitrogen Oxides (NOx) - Carbon Monoxide (CO) - Hydrogen Cyanide (HCN) - Hydrogen Chloride (HCl) - Hydrogen Fluoride (HF) Thermal->Decomp_Products Leads to Oxidizers->Decomp_Products Can cause Hydrolysis_Product Hydrolysis Product (2-Chloro-3-fluorobenzoic acid/amide) Bases->Hydrolysis_Product Promotes

Caption: Stability and incompatibility overview.

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when working with this compound.

Hazard Identification

This compound is classified as hazardous. Key hazard statements include:

  • Harmful if swallowed, in contact with skin, or if inhaled.[13][14]

  • Causes skin irritation and serious eye irritation.[13][14]

  • May cause respiratory irritation.[13][14]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield that comply with OSHA regulations in 29 CFR 1910.133 or European Standard EN166.[11][12]

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant suit.

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[12][15] If inhalation risk is high, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[11][12]

Storage Recommendations
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][15]

  • Keep away from incompatible materials such as strong acids, bases, and oxidizing agents.[9][12]

  • Store locked up to prevent unauthorized access.[13][15]

First Aid Measures
  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor.[15]

  • If on Skin: Take off contaminated clothing immediately. Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[13][15]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[13][15]

  • If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.[15]

Conclusion

This compound is a synthetically valuable intermediate whose reactivity is dominated by the powerful electron-withdrawing effects of its nitrile substituent. This activation makes it an excellent substrate for nucleophilic aromatic substitution, with a predictable regioselectivity favoring the displacement of the chloride at the C2 position. While stable under standard conditions, its handling requires strict adherence to safety protocols due to its toxicity and potential for hazardous decomposition at high temperatures or upon contact with incompatible chemicals. The protocols and data presented in this guide provide a solid foundation for the safe and effective use of this compound in research and development.

References

  • A Deep Dive into the Synthesis of 2-Fluorobenzonitrile: Methods and Efficiency. (n.d.). NINGBO INNO PHARMCHEM CO., LTD. Available at: [Link]

  • Preparation method of 2,6-dichloro-3-fluorobenzonitrile. (2012). Google Patents.
  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. (2021). National Institutes of Health (NIH). Available at: [Link]

  • Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. (n.d.). Patsnap Eureka. Available at: [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Available at: [Link]

  • Nucleophilic Aromatic Substitution. (2023). Chemistry LibreTexts. Available at: [Link]

  • nucleophilic aromatic substitutions. (2019). YouTube. Available at: [Link]

  • 2-FLUORO-3-CHLOROBENZONITRILE - ChemBK. (2024). Available at: [Link]

  • 3-Chloro-2-fluorobenzonitrile. (n.d.). PubChem, National Institutes of Health (NIH). Available at: [Link]

  • Benzonitrile, 3-chloro-2-fluoro-. (n.d.). NIST WebBook. Available at: [Link]

  • Benzonitrile, 3-chloro-2-fluoro-. (n.d.). NIST WebBook. Available at: [Link]

  • Study on thermal decomposition of 2-chlorobenzalmalononitrile. (2016). ResearchGate. Available at: [Link]

Sources

The Synthetic Chemist's Guide to 2-Chloro-3-fluorobenzonitrile: Core Reactions and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Halogenated Building Block

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms and the use of versatile intermediates are paramount. 2-Chloro-3-fluorobenzonitrile (CAS No. 17407-84-4) has emerged as a valuable scaffold, offering a unique combination of reactive sites that can be selectively addressed to build molecular complexity. Its structure, featuring a nitrile group and two distinct halogen atoms on an aromatic ring, presents a fascinating case study in reactivity and regioselectivity.

The electron-withdrawing nature of the cyano group (-CN) significantly influences the electronic properties of the benzene ring, activating it towards certain transformations while directing others. This guide provides an in-depth technical overview of the principal reactions involving this compound, offering not just protocols but also the underlying mechanistic rationale to empower researchers in designing robust synthetic routes. We will explore the three major pillars of its reactivity: nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling, and transformations of the nitrile moiety.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Halogens

The primary and most exploited reaction pathway for this compound is Nucleophilic Aromatic Substitution (SNAr). The powerful electron-withdrawing effect of the ortho-cyano group renders the aromatic ring sufficiently electron-deficient to be attacked by nucleophiles.[1][2] This reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as a key intermediate.[1]

A critical question for this substrate is one of regioselectivity: which halogen, chlorine or fluorine, is preferentially displaced? In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack.[2] Fluorine, being the most electronegative halogen, exerts a stronger inductive electron-withdrawing effect, making the carbon to which it is attached (C3) highly electrophilic. However, the C-Cl bond is generally weaker than the C-F bond, making chloride a better leaving group in the elimination step. For activated systems like this, the attack is often favored at the most electron-deficient position. In a related compound, 3-chloro-2-fluorobenzonitrile, nucleophilic attack by sodium sulfide occurs at the fluorine-bearing carbon.[3] Given the ortho-para directing nature of the activating cyano group, attack is favored at the C2 position. The stability of the resulting Meisenheimer intermediate, which is paramount, is enhanced when the negative charge can be delocalized onto the electron-withdrawing nitrile group. Attack at C2 (displacing Cl-) allows for this delocalization.

Caption: Regioselectivity in the SNAr of this compound.

Experimental Protocol: Synthesis of 2-Amino-3-fluorobenzonitrile

This protocol describes the displacement of the chloro group with an amine, a common transformation in the synthesis of pharmaceutical intermediates.[4]

Materials:

  • This compound

  • Ammonia (as a solution in a suitable solvent, e.g., 7N in Methanol)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Potassium carbonate (K₂CO₃)

  • Reaction vessel (pressure-rated if necessary)

  • Standard glassware for work-up and purification

Procedure:

  • Setup: To a dry, inert-atmosphere-purged reaction vessel, add this compound (1.0 eq) and potassium carbonate (2.0 eq).

  • Solvent & Reagent Addition: Add anhydrous DMF or DMSO to dissolve the starting material. Then, add the solution of ammonia (3.0-5.0 eq).

  • Reaction: Seal the vessel and heat the mixture to 80-120 °C. The reaction progress should be monitored by TLC or LC-MS. Reactions may take from 4 to 24 hours depending on the scale and specific conditions.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-amino-3-fluorobenzonitrile.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-chlorine bond in this compound serves as a handle for various palladium-catalyzed cross-coupling reactions. These reactions are pillars of modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.[5][6] The C-Cl bond is significantly more reactive in these catalytic cycles than the robust C-F bond, allowing for selective functionalization at the C2 position.

Key Cross-Coupling Reactions:
Reaction NameCoupling PartnerBond FormedTypical Catalyst/Ligand System
Suzuki-Miyaura Boronic Acids/EstersC(sp²) - C(sp²)Pd(OAc)₂, SPhos, RuPhos[7][8]
Buchwald-Hartwig Amines (1° or 2°)C(sp²) - NPd₂(dba)₃, BINAP, XPhos[1][5]
Sonogashira Terminal AlkynesC(sp²) - C(sp)Pd(PPh₃)₂Cl₂, CuI[9][10]
Cyanation Cyanide Source (e.g., Zn(CN)₂)C(sp²) - CNPd(PPh₃)₄[11][12]
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol provides a general method for the synthesis of 3-fluoro-2-phenylbenzonitrile, demonstrating a typical C-C bond formation.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous Toluene and Water

  • Schlenk flask or similar reaction vessel

Procedure:

  • Setup: To a dry Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(OAc)₂ (2-5 mol%), SPhos (4-10 mol%), and K₃PO₄ (2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 15-20 minutes.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene and degassed water (typically a 10:1 to 5:1 ratio of toluene:water).

  • Reaction: Heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Caption: General experimental workflow for cross-coupling reactions.

Chemical Transformations of the Nitrile Group

The cyano group is a versatile functional handle that can be converted into other valuable moieties, primarily primary amines and carboxylic acids.[13][14] These transformations are fundamental and significantly broaden the synthetic utility of this compound and its derivatives.

Reduction to Benzylamine

The nitrile group can be readily reduced to a primary amine (a benzylamine derivative) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[14][15]

Protocol: LiAlH₄ Reduction

  • Setup: In an oven-dried, three-neck flask under an argon atmosphere, prepare a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition: Cool the suspension to 0 °C. Slowly add a solution of this compound (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

  • Work-up (Fieser method): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. Stir until a granular precipitate forms.

  • Isolation: Filter the solid and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate to obtain the crude 2-chloro-3-fluorobenzylamine, which can be purified further if necessary.

Hydrolysis to Benzoic Acid

The nitrile can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, typically requiring heat.[16][17][18] Basic hydrolysis first yields the carboxylate salt, which is then protonated in an acidic workup.[17]

Protocol: Base-Catalyzed Hydrolysis

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or another suitable solvent.

  • Reaction: Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (3.0-5.0 eq). Heat the mixture to reflux and maintain for 4-24 hours, monitoring for the disappearance of the starting material. Ammonia gas is evolved during this process.

  • Work-up: Cool the reaction mixture to room temperature. If any organic solvent was used, remove it under reduced pressure.

  • Isolation: Cool the remaining aqueous solution in an ice bath and acidify to pH < 2 by the slow addition of concentrated HCl. The carboxylic acid product will typically precipitate.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization can be performed if higher purity is required.

Conclusion

This compound is a strategically important intermediate whose reactivity is dominated by the interplay of its three functional groups. The electron-deficient aromatic ring, activated by the ortho-cyano group, readily undergoes nucleophilic aromatic substitution, primarily at the C2 position, displacing the chloride. This same C-Cl bond provides a selective site for a host of powerful palladium-catalyzed cross-coupling reactions, leaving the more robust C-F bond intact. Finally, the nitrile group itself can be transformed into key functionalities like amines and carboxylic acids. A thorough understanding of these core reactions and the principles governing their selectivity allows researchers to effectively leverage this versatile building block in the synthesis of complex and high-value molecules.

References

  • Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(43), 15914–15917. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from Wikipedia. [Link]

  • Grossman, O., & Gelman, D. (2006). A new palladium catalyst system for the cyanation of aryl chlorides. Organic Letters, 8(6), 1189-1191. Available at: [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from Chemistry Steps. [Link]

  • LibreTexts Chemistry. (2024). 20.7: Chemistry of Nitriles. Retrieved from LibreTexts. [Link]

  • Wikipedia. (2023). Sonogashira coupling. Retrieved from Wikipedia. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Retrieved from Wordpress. [Link]

  • LibreTexts Chemistry. (2023). 15.4: Nucleophilic Aromatic Substitution. Retrieved from LibreTexts. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from LibreTexts. [Link]

  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Retrieved from Ventura College. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal. [Link]

  • PubMed. (2003). Progress in the palladium-catalyzed cyanation of aryl chlorides. Retrieved from PubMed. [Link]

  • Chidambaram, R., & Lin, C. H. (2002). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 4(24), 4435-4438. Available at: [Link]

  • Organic & Biomolecular Chemistry. (2020). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Retrieved from RSC Publishing. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from Organic Chemistry Portal. [Link]

  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Retrieved from LibreTexts. [Link]

  • LibreTexts Chemistry. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from LibreTexts. [Link]

  • Pen & Prosperity. (2023). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Retrieved from Pen & Prosperity. [Link]

  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from Moodle. [Link]

  • National Institutes of Health. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from NIH. [Link]

  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. Retrieved from LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from Organic Chemistry Portal. [Link]

  • SciSpace. (2010). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Retrieved from SciSpace. [Link]

  • Google Patents. (1996). Process for the preparation of substituted 3-aminobenzonitriles.
  • Science.gov. (n.d.). aromatic nucleophilic substitution: Topics by Science.gov. Retrieved from Science.gov. [Link]

  • LibreTexts Chemistry. (2024). Sonogashira Coupling. Retrieved from LibreTexts. [Link]

  • YouTube. (2022). Suzuki Coupling Mechanism. Retrieved from YouTube. [Link]

  • LibreTexts Chemistry. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from LibreTexts. [Link]

  • Google Patents. (2021). Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material.
  • Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from Patsnap. [Link]

Sources

A Technical Guide to the Synthesis of 2-Chloro-3-fluorobenzonitrile: Principles, Protocols, and Practical Considerations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-3-fluorobenzonitrile is a key substituted aromatic nitrile that serves as a versatile building block in the synthesis of complex organic molecules. Its unique arrangement of chloro, fluoro, and cyano functionalities on the benzene ring makes it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The presence of the fluorine atom, in particular, can enhance metabolic stability, binding affinity, and bioavailability in target drug molecules. This guide provides an in-depth exploration of the primary synthetic routes to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis to inform researchers and development professionals in selecting the optimal strategy for their specific needs.

Strategic Synthesis I: The Sandmeyer Reaction Pathway

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the transformation of an aryl amino group into a wide array of functionalities, including the cyano group.[1][2] This process, discovered by Traugott Sandmeyer in 1884, proceeds via the formation of a diazonium salt intermediate, which is then displaced by a nucleophile in the presence of a copper(I) catalyst.[1] For the synthesis of this compound, the logical precursor is 2-chloro-3-fluoroaniline.

Mechanism and Rationale

The reaction follows a two-step mechanism initiated by the diazotization of the primary aromatic amine.[3]

  • Diazotization: 2-Chloro-3-fluoroaniline is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). This converts the amino group into a diazonium salt (-N₂⁺). The low temperature is critical to prevent the premature decomposition of the often-unstable diazonium salt.

  • Cyanation: The resulting diazonium salt solution is then added to a solution of copper(I) cyanide (CuCN). The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, leading to the release of nitrogen gas and the formation of an aryl radical.[2][4] This radical then reacts with the cyanide complex to yield the final product, this compound, and regenerate the copper(I) catalyst.[4] The overall transformation is an example of a radical-nucleophilic aromatic substitution (SRNAr).[1][2]

Sandmeyer_Reaction A 2-Chloro-3-fluoroaniline B 2-Chloro-3-fluorobenzenediazonium chloride A->B C This compound B->C Halex_Reaction cluster_workflow Halogen Exchange (Halex) Workflow A 2,3-Dichlorobenzonitrile B Meisenheimer Complex (Intermediate) A->B KF, Catalyst Polar Aprotic Solvent C This compound B->C Loss of Cl⁻

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling Protocols for 2-Chloro-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for performing Suzuki-Miyaura cross-coupling reactions with 2-chloro-3-fluorobenzonitrile. This electron-deficient aryl chloride is a valuable building block in medicinal chemistry and materials science. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering step-by-step methodologies, explanations of experimental choices, and troubleshooting advice. The guide emphasizes robust and reproducible conditions, leveraging modern palladium catalysis to achieve high-yield synthesis of diverse biaryl structures.

Introduction: Significance and Challenges

This compound is a key synthetic intermediate whose derivatization allows for the exploration of novel chemical space in drug discovery and functional materials. The Suzuki-Miyaura coupling is a paramount method for creating C(sp²)-C(sp²) bonds due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[1]

However, the specific substrate, this compound, presents a unique electronic and steric profile. The potent electron-withdrawing nature of the nitrile (-CN) and fluoro (-F) groups activates the C-Cl bond, making oxidative addition—the first and often rate-limiting step in the catalytic cycle—more facile compared to electron-neutral or electron-rich aryl chlorides.[2][3] Conversely, the ortho-fluoro substituent introduces steric hindrance around the reaction center, which can impede catalyst coordination and subsequent steps. This guide provides protocols that effectively balance these competing factors.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5]

  • Oxidative Addition: A low-valent Pd(0) complex inserts into the carbon-chlorine bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step, but it is facilitated in this substrate by the electron-deficient aromatic ring.[4]

  • Transmetalation: The organoboron reagent (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate species.[6] This species then transfers its organic group to the Pd(II) complex, replacing the chloride.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the final biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]

Recommended Protocols & Key Parameters

Successful coupling of this compound requires careful selection of the catalyst system (palladium source and ligand), base, and solvent. Aryl chlorides are generally less reactive than bromides or iodides, necessitating the use of specialized, electron-rich, and sterically bulky phosphine ligands to promote the challenging oxidative addition step.[3][7]

Protocol 1: General Coupling with Arylboronic Acids

This protocol is a robust starting point for coupling this compound with a variety of common arylboronic acids. It utilizes a well-established palladium precatalyst system known for its high activity with aryl chlorides.

Reagents & Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • XPhos Pd G3 (Palladium precatalyst, 1-3 mol%)

  • Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or a Toluene/Water mixture)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.3 equiv.), the base (K₃PO₄, 2.0 equiv.), and the XPhos Pd G3 precatalyst (2 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) to the flask via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.

  • Reaction Execution: Seal the flask and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.[5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[5]

Causality Behind Choices:

  • Catalyst (XPhos Pd G3): This precatalyst generates a highly active Pd(0)-XPhos species in situ. XPhos is a bulky, electron-rich biaryl phosphine ligand that is highly effective for the coupling of sterically hindered and electron-deficient aryl chlorides.[8]

  • Base (K₃PO₄): A moderately strong base like potassium phosphate is often effective and is compatible with a wide range of functional groups. It facilitates the formation of the reactive boronate species required for transmetalation.[2]

  • Solvent (1,4-Dioxane): This is a common solvent for Suzuki couplings due to its ability to dissolve a wide range of organic substrates and its relatively high boiling point. Using aqueous mixtures can sometimes accelerate the reaction.[9]

Data Presentation: Summary of Reaction Conditions

The following table provides a summary of typical conditions and expected outcomes for the Suzuki coupling of this compound with various boronic acids, based on established protocols for similar electron-deficient aryl chlorides.

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)
Phenylboronic acidPd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O1004>90
4-Methoxyphenylboronic acidXPhos Pd G3K₃PO₄1,4-Dioxane100685-95
3-Thiopheneboronic acidPd₂(dba)₃ / XPhosCs₂CO₃Toluene110880-90
4-(Trifluoromethyl)phenylboronic acidPdCl₂(dppf)Na₂CO₃DME/H₂O901275-85

Yields are estimates based on literature for analogous substrates and may vary.

Experimental Workflow Diagram

The following diagram illustrates the general laboratory workflow for the Suzuki-Miyaura coupling protocol described.

Suzuki_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis reagents Weigh Reagents: - Aryl Chloride - Boronic Acid - Base - Catalyst glassware Dry Glassware (Schlenk Flask) reagents->glassware setup Assemble under Inert Atmosphere (N2/Ar) glassware->setup solvent Degas Solvent add_solvent Add Degassed Solvent setup->add_solvent heat Heat & Stir (80-110 °C) add_solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute & Perform Aqueous Extraction cool->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Column Chromatography concentrate->purify product Isolated Product purify->product analysis Characterize: - NMR - Mass Spec product->analysis

Caption: General laboratory workflow for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently degassed solvent/reagents. 3. Base is too weak or insoluble.1. Use a fresh catalyst or a more active precatalyst (e.g., G3/G4 precatalysts). 2. Ensure rigorous degassing (e.g., freeze-pump-thaw cycles). 3. Switch to a stronger or more soluble base (e.g., K₃PO₄, Cs₂CO₃).
Homocoupling of Boronic Acid Presence of oxygen or Pd(II) species at the start of the reaction.[3]1. Thoroughly degas all solvents and reagents. 2. Use a palladium(0) source or a precatalyst that rapidly generates Pd(0).
Protodeborylation of Boronic Acid Presence of water, especially with sensitive heteroaryl boronic acids.[3]1. Use anhydrous conditions and reagents. 2. Use boronate esters (e.g., pinacol esters), which are more stable.
Dehalogenation of Aryl Chloride Side reaction, sometimes promoted by certain ligands or excess base.1. Screen different ligands. 2. Reduce reaction temperature or time. 3. Use a milder base.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • ResearchGate. Suzuki coupling reactions of aryl chlorides. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • WWJMRD. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

  • DOI. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. [Link]

  • YouTube. (2022). Suzuki Coupling Mechanism. [Link]

Sources

Application Notes & Protocols: The Strategic Use of 2-Chloro-3-fluorobenzonitrile in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth exploration of 2-chloro-3-fluorobenzonitrile as a versatile and highly reactive building block for the synthesis of diverse heterocyclic scaffolds. The unique electronic properties conferred by the ortho-fluoro, meta-chloro, and cyano substituents render the aromatic ring susceptible to regioselective nucleophilic aromatic substitution (SNAr), making it a privileged synthon in medicinal and materials chemistry. We present detailed protocols, mechanistic insights, and field-proven strategies for the synthesis of high-value heterocyclic systems, including quinazolines and benzothiadiazines. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic programs.

Introduction: The Chemical Versatility of this compound

This compound is a trifunctional aromatic compound whose synthetic utility is derived from the specific arrangement and electronic nature of its substituents.

  • The Cyano Group (-CN): A strong electron-withdrawing group, it activates the aromatic ring towards nucleophilic attack. Furthermore, the nitrile itself is a versatile functional handle that can participate directly in cyclization reactions to form nitrogen-containing heterocycles or be hydrolyzed to carboxylic acids or reduced to amines.

  • The Halogen Substituents (-F, -Cl): The fluorine and chlorine atoms serve as excellent leaving groups in SNAr reactions. The high electronegativity of the ortho-fluorine atom significantly acidifies the C-H bond at the C4 position and strongly activates the chlorine at C2 for displacement. This differential reactivity is the cornerstone of its strategic use, allowing for sequential and regioselective substitutions.

This combination of features enables chemists to construct complex fused ring systems in a controlled manner, making this compound an ideal starting point for generating libraries of compounds for biological screening and materials development.

Physicochemical Properties
PropertyValue
Molecular Formula C₇H₃ClFN
Molecular Weight 155.56 g/mol [1][2]
CAS Number 94087-40-8[1][2][3]
Appearance Off-white to pale yellow crystalline solid
Melting Point 40-44 °C
Boiling Point ~206 °C

Critical Safety & Handling Protocols

This compound is classified as harmful and an irritant.[4] Strict adherence to safety protocols is mandatory.

  • Hazard Summary: Harmful if swallowed, in contact with skin, or if inhaled.[4] Causes serious eye and skin irritation and may cause respiratory irritation.[4][5]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile) at all times. Inspect gloves prior to use and dispose of them properly after handling.

    • Eye Protection: Use chemical safety goggles or a face shield that meets government standards such as NIOSH (US) or EN 166 (EU).[6]

    • Lab Coat: A full-length lab coat is required.

    • Respiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[5] If exposure limits are exceeded, use an approved respirator.[6]

  • Handling Procedures:

    • Avoid contact with skin, eyes, and clothing.[6]

    • Do not breathe dust or vapors.[5]

    • Wash hands thoroughly after handling.[5]

    • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[6]

  • First Aid Measures:

    • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen.[4][6]

    • Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[4][5]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[4][5]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[5][7]

Synthetic Application: Synthesis of Fused N-Heterocycles

The primary application of this compound is in the construction of fused heterocyclic systems, which are prevalent in many FDA-approved drugs.

Strategy I: Synthesis of Substituted Quinazolines

Quinazolines are a major class of nitrogen-containing heterocycles with a wide range of biological activities, including anticancer and anti-inflammatory properties.[8] The synthesis often involves the reaction of an anthranilonitrile derivative with a suitable C1 or N1 synthon.[9] Here, we detail a protocol based on a palladium-catalyzed tandem reaction.

G A This compound B Step 1: Amination (e.g., Buchwald-Hartwig) A->B C 2-Amino-3-fluorobenzonitrile Derivative B->C D Step 2: Tandem Reaction (Pd-Catalyst, Aldehyde, Arylboronic Acid) C->D E Substituted Quinazoline D->E

Caption: General workflow for synthesizing quinazolines from this compound.

This protocol is adapted from established methodologies for synthesizing quinazolines from 2-aminobenzonitriles.[9] The initial step involves a selective amination at the C2 position, displacing the more activated chlorine atom.

Step A: Synthesis of 2-Amino-3-fluorobenzonitrile

  • Setup: To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable ligand (e.g., Xantphos, 4 mol%).

  • Reagents: Add sodium tert-butoxide (1.5 eq) and a source of ammonia or an amine (e.g., benzophenone imine followed by hydrolysis, 1.2 eq).

  • Solvent: Add anhydrous toluene or dioxane.

  • Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the 2-amino-3-fluorobenzonitrile intermediate.

Step B: Three-Component Quinazoline Synthesis

  • Setup: In a sealed tube, combine the 2-amino-3-fluorobenzonitrile intermediate (1.0 eq), an aromatic aldehyde (1.2 eq), and an arylboronic acid (1.5 eq).

  • Catalyst & Base: Add a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent: Add a solvent mixture, typically DMF or dioxane/water.

  • Reaction: Seal the tube and heat the mixture to 100-120 °C for 12-18 hours.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the resulting solid by recrystallization or column chromatography to afford the desired quinazoline product.

The success of this synthesis hinges on the palladium-catalyzed cascade. The reaction is believed to proceed through the initial formation of an imine between the aminobenzonitrile and the aldehyde, followed by oxidative addition of the arylboronic acid to the Pd(0) catalyst. Subsequent reductive elimination and intramolecular cyclization involving the nitrile group, followed by aromatization, yields the stable quinazoline core.[9][10]

Strategy II: Synthesis of Benzothiadiazine Dioxides

Benzothiadiazine-1,1-dioxides are important pharmacophores, famously represented by the diuretic drug diazoxide. Their synthesis can be achieved from ortho-halo-aminobenzenes. By converting the nitrile of this compound to an amino group, we can access a key intermediate for this synthesis.

G cluster_0 Intermediate Preparation cluster_1 Cyclization A This compound B Reduction (e.g., LiAlH₄ or H₂/Catalyst) A->B C 2-Chloro-3-fluorobenzylamine B->C D Reaction with Sulfamoyl Chloride (ClSO₂NH₂) C->D E N-Sulfamoylation D->E F Base-mediated Intramolecular SₙAr E->F G Fused Benzothiadiazine Dioxide Product F->G

Caption: Proposed pathway for the synthesis of a benzothiadiazine dioxide derivative.

This protocol leverages the reactivity of an in-situ generated aminobenzylamine with sulfamoyl chloride.

  • Setup: In a three-necked flask fitted with a condenser and under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

  • Reduction: Cool the solution to 0 °C in an ice bath. Carefully add a reducing agent such as lithium aluminum hydride (LiAlH₄, 1.5 eq) portion-wise. After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours until the nitrile is fully reduced (monitor by TLC).

  • Quenching: Cool the reaction back to 0 °C and cautiously quench by the sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).

  • Isolation of Amine: Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate to obtain the crude 2-chloro-3-fluorobenzylamine, which can be used directly in the next step.

  • Sulfamoylation & Cyclization: Dissolve the crude amine in pyridine or acetonitrile. Add sulfamoyl chloride (ClSO₂NH₂, 1.2 eq) at 0 °C.

  • Cyclization: After stirring for 1 hour, add a strong, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 2.0 eq) and heat the reaction to 80 °C for 8-12 hours. The base facilitates the intramolecular nucleophilic attack of the sulfonamide nitrogen onto the aromatic ring, displacing the fluoride or chloride.

  • Work-up: Cool the reaction, pour it into 1M HCl (aq), and extract with ethyl acetate. Wash the organic layer with saturated NaHCO₃ solution and brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography or recrystallization to yield the target benzothiadiazine dioxide.

  • Choice of Reducing Agent: LiAlH₄ is a powerful reducing agent capable of converting the nitrile directly to the primary amine. Catalytic hydrogenation could also be employed.

  • Solvent for Cyclization: Pyridine can act as both a solvent and a base to neutralize the HCl generated during the initial sulfamoylation step.

  • Base for Cyclization: A strong base like DBU is required to deprotonate the sulfonamide, generating a potent nucleophile for the intramolecular SNAr cyclization. The regioselectivity (displacement of F vs. Cl) will depend on the precise conditions and electronic activation.

Summary & Outlook

This compound is a strategically designed building block that offers chemists a reliable and regioselective entry point into complex heterocyclic systems. The orthogonal reactivity of the nitrile and halogen functionalities allows for a stepwise and controlled construction of valuable scaffolds like quinazolines and benzothiadiazines. The protocols and mechanistic discussions provided herein serve as a robust foundation for researchers to explore and expand the synthetic utility of this versatile reagent in drug discovery and materials science.

References

  • Fisher Scientific. (2024-04-02). Safety Data Sheet: 2-Chloro-4-fluorobenzonitrile.
  • ChemicalBook. (2025-08-09). Chemical Safety Data Sheet MSDS / SDS - this compound.
  • Fisher Scientific. (2024-03-26).
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. [Link]

  • Sigma-Aldrich. (2022-11-15).
  • Guidechem. (n.d.). 2-Chloro-4-fluorobenzonitrile (cas 60702-69-4) SDS/MSDS download.
  • Gong, J., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central. [Link]

  • ResearchGate. (n.d.). Synthetic route for the synthesis of quinazoline derivatives (7–27). [Link]

  • Eckhardt, A., et al. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. National Institutes of Health. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Heterocyclic Compounds. [Link]

  • El-Badry, Y. A., et al. (2011). Synthesis and evaluation of new 2,3- and 2,4-disubstituted quinazoline derivatives as potential antibacterial and antifungal. Der Pharma Chemica. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. [Link]

  • NIST. (n.d.). 2-Chloro-4-fluorobenzonitrile. NIST WebBook. [Link]

  • MDPI. (n.d.). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. [Link]

  • ChemBK. (2024-04-10). 2-FLUORO-3-CHLOROBENZONITRILE. [Link]

  • Google Patents. (n.d.). US5466859A - Process for preparing fluorobenzonitriles.
  • ResearchGate. (2025-08-07). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. [Link]

  • Elsevier. (n.d.). HETEROCYCLIC CHEMISTRY. [Link]

  • NIST. (n.d.). Benzonitrile, 3-chloro-2-fluoro-. NIST WebBook. [Link]

  • National Institutes of Health. (n.d.). 3-Chloro-2-fluorobenzonitrile. PubChem. [Link]

  • NIST. (n.d.). Benzonitrile, 3-chloro-2-fluoro-. NIST WebBook. [Link]

  • Semantic Scholar. (n.d.). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. [Link]

  • Google Patents. (n.d.). CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.
  • Springer. (n.d.). Multi-Component Reactions in Heterocyclic Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of a Series of 2,3-Disubstituted 4H-1,4-Benzothiazines and X-ray Crystal Structure of Ethyl 7-Chloro-3-Methyl-4H-1,4-Benzothiazine-2-Carboxylate. [Link]

  • Intermediate Organic Chemistry. (n.d.). Heterocyclic Chemistry. [Link]

  • Google Patents. (n.d.). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
  • Google Patents. (n.d.). EP1480986A1 - Novel benzothiazine and benzothiadiazine derivatives, method for preparing same and pharmaceutical compositions containing same.
  • American Chemical Society. (2023). Synthesis and characterization of thienopyrimidine derivatives. [Link]

  • National Institutes of Health. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. [Link]

Sources

Application Notes & Protocols: 2-Chloro-3-fluorobenzonitrile as a Strategic Building Block for Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Chloro-3-fluorobenzonitrile in Modern Drug Discovery

This compound is a highly versatile and strategically important building block in the synthesis of modern Active Pharmaceutical Ingredients (APIs). Its utility stems from the unique arrangement of three distinct functional groups on the aromatic ring: a nitrile, a chlorine atom, and a fluorine atom. This specific substitution pattern provides medicinal chemists with a powerful tool for molecular construction, offering orthogonal reactivity and the ability to fine-tune the physicochemical properties of drug candidates.

The fluorine atom, in particular, is a celebrated substituent in medicinal chemistry. Its introduction into a molecule can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism, modulate acidity (pKa) of nearby functional groups, and improve binding affinity to target proteins through favorable electrostatic interactions.[1][2] The C-F bond is exceptionally strong, often rendering the molecule more robust in vivo.[3] The strategic placement of fluorine, as seen in this compound, offers these advantages from an early stage of the synthetic route.

The chloro and nitrile substituents provide key reactive handles for a variety of transformations. The electron-withdrawing nature of the nitrile group activates the C-Cl bond towards nucleophilic aromatic substitution (SNAr), while also serving as a precursor for other important functional groups like carboxylic acids or primary amines. The chlorine atom itself is an excellent substrate for modern palladium-catalyzed cross-coupling reactions, enabling the formation of complex biaryl and C-N linked structures that are ubiquitous in contemporary drug scaffolds, especially in the realm of kinase inhibitors.[4][5][6]

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing in-depth protocols and mechanistic insights into the key synthetic applications of this compound.

Core Synthetic Strategies & Applications

The reactivity of this compound can be harnessed through several key synthetic pathways. The choice of reaction pathway is dictated by the desired final API structure, demonstrating the compound's versatility.

G start This compound snar Nucleophilic Aromatic Substitution (SNA_r_) start->snar Displaces -Cl suzuki Suzuki-Miyaura Cross-Coupling start->suzuki Couples at C-Cl buchwald Buchwald-Hartwig Amination start->buchwald Couples at C-Cl nitrile_mod Nitrile Group Modification start->nitrile_mod Reacts at -CN api1 Heterocyclic APIs (e.g., Kinase Inhibitors) snar->api1 api2 Biaryl-Containing APIs suzuki->api2 api3 N-Aryl APIs buchwald->api3 api4 Amide/Carboxylic Acid Derivatives nitrile_mod->api4

Caption: Synthetic pathways using this compound.

Nucleophilic Aromatic Substitution (SNAr)

The displacement of the chloride is often the most facile transformation. The strong electron-withdrawing effect of the para-nitrile group activates the C-Cl bond for attack by nucleophiles. This reaction is a cornerstone for building complex heterocyclic systems.

  • Causality: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate is enhanced by the nitrile and fluoro groups, which delocalize the negative charge, thus lowering the activation energy for the reaction. Oxygen- and nitrogen-based nucleophiles are commonly employed. This is particularly relevant in the synthesis of kinase inhibitors, where an ether or amine linkage often connects the core scaffold to a substituted aromatic ring.[4]

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

To construct biaryl systems, the Suzuki-Miyaura coupling is the reaction of choice.[7] While aryl chlorides are less reactive than bromides or iodides, modern palladium catalysts with specialized ligands can effectively facilitate this transformation.[8]

  • Expert Insight: The success of coupling an aryl chloride hinges on the selection of the catalyst system. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are essential. These ligands promote the oxidative addition step—the rate-limiting step for aryl chlorides—and facilitate the subsequent transmetalation and reductive elimination steps of the catalytic cycle.[9][10]

Palladium-Catalyzed Buchwald-Hartwig Amination

For the formation of C-N bonds, the Buchwald-Hartwig amination provides a direct and high-yielding route. This reaction is crucial for synthesizing APIs containing aniline or N-aryl heterocyclic moieties.

  • Mechanistic Rationale: Similar to the Suzuki coupling, this reaction requires a robust palladium catalyst system to overcome the inertness of the C-Cl bond. The choice of base is also critical; a non-nucleophilic, sterically hindered base like sodium tert-butoxide is typically used to promote the deprotonation of the amine and facilitate the catalytic cycle without competing side reactions.[11][12]

Experimental Protocols & Methodologies

The following protocols are representative examples and should be optimized for specific substrates and scales. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: SNAr Reaction with an Alcohol Nucleophile

This protocol details a typical etherification, a key step in synthesizing scaffolds for various targeted therapies.

Reaction Scheme: (Illustrative scheme: this compound reacts with a generic alcohol R-OH in the presence of a base to form an ether)

Materials & Equipment:

  • This compound

  • Alcohol (e.g., 4-methoxyphenol)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask with magnetic stirrer, reflux condenser, and nitrogen inlet

  • Heating mantle with temperature controller

Procedure:

  • Reactor Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), 4-methoxyphenol (1.1 eq), and anhydrous K₂CO₃ (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the starting benzonitrile.

  • Reaction Conditions: Heat the stirred mixture to 100-120 °C. The higher temperature is necessary to drive the reaction with the less reactive chloride.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 6-12 hours).

  • Work-up: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Self-Validation & Rationale:

  • Base: K₂CO₃ is a mild and economical base sufficient to deprotonate the phenol without causing hydrolysis of the nitrile group.

  • Solvent: DMF is a polar aprotic solvent that effectively solubilizes the reactants and facilitates the SNAr mechanism.

  • Excess Nucleophile: A slight excess of the alcohol ensures the complete consumption of the limiting electrophile.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines the formation of a biaryl compound, a common motif in many pharmaceuticals.

Reaction Scheme: (Illustrative scheme: this compound couples with a generic arylboronic acid R-B(OH)₂)

Materials & Equipment:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate [Pd(OAc)₂]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene and Water (degassed)

  • Schlenk flask or similar reaction vessel for inert atmosphere chemistry

Procedure:

  • Catalyst Pre-formation/Setup: In a Schlenk flask under argon, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), this compound (1.0 eq), the arylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq).

  • Solvent Addition: Add degassed toluene and water (typically a 4:1 to 10:1 ratio). Degassing the solvents (e.g., by sparging with argon for 30 minutes) is crucial to prevent oxidation of the Pd(0) active catalyst.

  • Reaction Conditions: Heat the vigorously stirred biphasic mixture to 100-110 °C.

  • Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[8]

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography.

Catalytic Cycle and Rationale:

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add Ar-Cl pd2_complex Ar-Pd(II)-Cl(L₂) ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal Ar'-B(OH)₂ + Base pd2_biaryl Ar-Pd(II)-Ar'(L₂) transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 Catalyst Regeneration product Ar-Ar' (Product) red_elim->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Ligand Choice: SPhos is a bulky, electron-rich ligand that stabilizes the Pd(0) species and promotes the challenging oxidative addition of the aryl chloride.[7]

  • Base/Solvent System: K₃PO₄ is an effective base for this transformation, and the biphasic toluene/water system is standard, though other solvents like dioxane can be used.[7]

Quantitative Data Summary

The following table provides a comparative overview of typical reaction parameters and expected outcomes for the primary transformations of this compound.

Reaction Type Key Reagents Typical Temp. (°C) Typical Time (h) Expected Yield (%) Key Considerations
SNAr (Phenol) K₂CO₃, DMF100 - 1206 - 1275 - 95%Anhydrous conditions are preferred to prevent side reactions.
Suzuki Coupling Pd(OAc)₂/SPhos, K₃PO₄100 - 11012 - 2460 - 90%Requires inert atmosphere and degassed solvents. Ligand choice is critical.
Buchwald-Hartwig Pd₂(dba)₃/XPhos, NaOtBu90 - 1108 - 1870 - 95%Requires inert atmosphere. Base is highly reactive and moisture-sensitive.

Conclusion

This compound stands out as a premier building block for API synthesis. Its predictable, yet versatile, reactivity allows for the strategic and efficient construction of complex molecular architectures. By leveraging fundamental transformations such as Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling, medicinal chemists can rapidly access novel chemical matter. Understanding the mechanistic underpinnings of these reactions, as detailed in this guide, is paramount to designing robust and scalable synthetic routes for the next generation of therapeutics.

References

Introduction: The Strategic Value of a Multifunctional Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Palladium-Catalyzed Reactions of 2-Chloro-3-fluorobenzonitrile

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic selection of starting materials is paramount. This compound emerges as a highly valuable scaffold due to its unique combination of functional groups. The nitrile group is a well-established pharmacophore and a versatile synthetic handle.[1] The presence of both chloro and fluoro substituents offers opportunities for selective, stepwise functionalization.

However, the palladium-catalyzed activation of the C–Cl bond presents a significant chemical challenge compared to its heavier halogen counterparts (C–Br and C–I). The greater bond strength and lower polarizability of the C–Cl bond make the initial, often rate-limiting, oxidative addition step to the palladium(0) center kinetically unfavorable.[2] Overcoming this hurdle has been a major focus of catalyst development, leading to the creation of sophisticated systems that enable efficient cross-coupling of aryl chlorides. This guide provides detailed application notes and protocols for the successful implementation of key palladium-catalyzed reactions using this compound, with a focus on the causality behind experimental choices.

Pillar 1: The Universal Engine - The Palladium Catalytic Cycle

Nearly all palladium-catalyzed cross-coupling reactions are underpinned by a common mechanistic framework involving a Pd(0)/Pd(II) catalytic cycle.[3][4] Understanding this cycle is fundamental to troubleshooting and optimizing reactions.

  • Oxidative Addition : The active, coordinatively unsaturated Pd(0) catalyst initiates the cycle by inserting into the aryl-chloride bond of this compound. This step forms a square planar Pd(II) complex. The electron-withdrawing nature of the nitrile and fluorine substituents on the aromatic ring helps to facilitate this otherwise difficult step for an aryl chloride.

  • Transmetalation : The nucleophilic coupling partner (e.g., an organoboron, organotin, or amine species) transfers its organic group to the palladium center, displacing the halide.[5][6] This step often requires activation by a base.

  • Reductive Elimination : The two organic partners, now bound to the same palladium center, couple to form the new C-C or C-N bond. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[7]

Palladium_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-Cl(L_n) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Coupling Ar-Pd(II)-R(L_n) Transmetal->PdII_Coupling RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product Product Formation ArylHalide This compound (Ar-Cl) ArylHalide->OxAdd Nucleophile Nucleophile (R-M) Nucleophile->Transmetal Buchwald_Hartwig_Workflow Buchwald-Hartwig Amination Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Pd Precatalyst (e.g., XPhos Pd G3) B 2. Add Base (e.g., NaOt-Bu) A->B C 3. Add this compound B->C D 4. Add Amine (e.g., Morpholine) C->D E 5. Add Anhydrous Solvent (e.g., Toluene) D->E F 6. Seal and Heat (e.g., 100 °C, 12-24h) E->F G 7. Monitor Progress (GC-MS / LC-MS) F->G H 8. Cool and Quench G->H Upon Completion I 9. Extraction with Organic Solvent H->I J 10. Dry and Concentrate I->J K 11. Column Chromatography J->K Product Product K->Product Final Product: Aryl Amine

Sources

Application Notes and Protocols for 2-Chloro-3-fluorobenzonitrile in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the application of 2-Chloro-3-fluorobenzonitrile in the field of materials science, with a primary focus on its role as a key monomer in the synthesis of high-performance poly(arylene ether nitrile)s (PENs). These polymers are renowned for their exceptional thermal stability, mechanical strength, and desirable dielectric properties, making them suitable for advanced applications in the aerospace, electronics, and automotive industries. This document offers detailed application notes, mechanistic insights, and step-by-step experimental protocols for the synthesis and characterization of PENs derived from this compound. The content is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this versatile chemical building block in their research and development endeavors.

Introduction: The Strategic Importance of Fluorinated Benzonitriles in Polymer Chemistry

The incorporation of fluorine atoms into polymer backbones is a well-established strategy for enhancing material properties. The strong carbon-fluorine bond and the high electronegativity of fluorine impart a unique combination of characteristics, including increased thermal and oxidative stability, chemical resistance, and hydrophobicity, along with a reduction in the dielectric constant. This compound emerges as a particularly valuable monomer due to the presence of three distinct functionalities on the aromatic ring: a nitrile group and two halogen atoms (chlorine and fluorine) at specific positions.

The nitrile (-CN) group is a strong electron-withdrawing group, which activates the halogen atoms towards nucleophilic aromatic substitution (SNAr), the primary polymerization mechanism for this class of monomers. Furthermore, the nitrile moiety contributes to the high glass transition temperature (Tg) and thermal stability of the resulting polymers. The differential reactivity of the chlorine and fluorine atoms can also be exploited for selective chemical transformations, offering pathways to more complex polymer architectures.

This guide will delve into the practical applications of this compound, with a focus on the synthesis of PENs, a class of engineering thermoplastics with a compelling profile of high-performance characteristics.

Application Notes: High-Performance Poly(arylene ether nitrile)s (PENs)

The primary application of this compound in materials science is as a monomer for the synthesis of PENs. These polymers are characterized by a backbone structure comprising aromatic rings linked by ether (-O-) and nitrile (-CN) groups.

Rationale for Using this compound in PEN Synthesis

The selection of this compound as a monomer is underpinned by several key advantages:

  • High Thermal Stability: The resulting PENs exhibit excellent thermal and thermo-oxidative stability, with decomposition temperatures often exceeding 400°C. This makes them suitable for applications in high-temperature environments.[1]

  • Excellent Mechanical Properties: PENs are known for their high tensile strength and modulus, providing structural integrity in demanding applications.[1]

  • Good Processability: Despite their high thermal stability, many PENs are soluble in common organic solvents such as N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc), allowing for solution casting of films and coatings.

  • Low Dielectric Constant: The incorporation of fluorine atoms helps to lower the dielectric constant and dissipation factor of the polymer, a critical requirement for materials used in high-frequency electronic applications to minimize signal loss and crosstalk.

  • Chemical Resistance: The aromatic backbone and stable ether linkages confer good resistance to a wide range of chemicals.

Polymerization Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of PENs from this compound proceeds via a nucleophilic aromatic substitution (SNAr) polycondensation reaction. In this process, the dihalobenzonitrile monomer reacts with a bisphenol in the presence of a weak base, typically anhydrous potassium carbonate (K2CO3), in a polar aprotic solvent at elevated temperatures.

The electron-withdrawing nitrile group activates the ortho- and para-positioned halogen atoms to nucleophilic attack by the phenoxide ions generated in situ from the bisphenol and K2CO3. The reaction proceeds through a Meisenheimer complex intermediate, followed by the elimination of the halide ion to form the ether linkage.

Diagram: Nucleophilic Aromatic Substitution Polymerization Workflow

G cluster_0 Reaction Setup cluster_1 Polymerization cluster_2 Work-up and Purification Monomer_A This compound Heating Heat to ~150°C (Azeotropic removal of water) Monomer_A->Heating Monomer_B Bisphenol (e.g., Bisphenol A) Monomer_B->Heating Base K2CO3 Base->Heating Solvent NMP/Toluene Solvent->Heating Polycondensation Increase temperature to ~180-200°C (Polymer chain growth) Heating->Polycondensation Precipitation Precipitate in Methanol/Water Polycondensation->Precipitation Washing Wash with hot water and methanol Precipitation->Washing Drying Dry under vacuum Washing->Drying PEN_Polymer PEN_Polymer Drying->PEN_Polymer Final Polymer G start Start reactants Charge Reactants: - this compound - Bisphenol A - K2CO3 - NMP/Toluene start->reactants dehydration Azeotropic Dehydration (~140-150°C) reactants->dehydration Heat & Stir polymerization Polycondensation (~180-190°C) dehydration->polymerization Remove Toluene precipitation Precipitation in Methanol/Water polymerization->precipitation Cool & Dilute washing Washing with Hot Water & Methanol precipitation->washing drying Drying under Vacuum (~100-120°C) washing->drying end_product Purified PEN Polymer drying->end_product

References

Application Notes & Protocols: Nucleophilic Aromatic Substitution on 2-Chloro-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance of Fluorinated Benzonitriles

2-Chloro-3-fluorobenzonitrile is a key intermediate in the synthesis of a wide range of biologically active molecules and functional materials. Its utility stems from the differential reactivity of the halogen substituents in nucleophilic aromatic substitution (SNAr) reactions. The strategic placement of the electron-withdrawing cyano group activates the aromatic ring for nucleophilic attack. This document provides a comprehensive guide to understanding and performing SNAr reactions on this versatile substrate, with a focus on regioselectivity and practical experimental protocols. The derivatives of 2-amino-3-fluorobenzonitrile, which can be synthesized from this compound, are valuable in creating 1,2,3-trisubstituted benzene compounds containing fluorine, which have applications in medicinal chemistry.[1]

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings, typically electron-rich, are generally poor substrates for nucleophilic attack.[2] However, the presence of strong electron-withdrawing groups, such as the nitro (-NO2) or cyano (-CN) group, can render the aromatic ring sufficiently electron-deficient to react with nucleophiles.[2][3][4] The SNAr reaction proceeds via a two-step addition-elimination mechanism.[3][5]

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing a leaving group.[3][6] This leads to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][3] The negative charge of this intermediate is delocalized across the aromatic ring and, crucially, is stabilized by the electron-withdrawing substituent.[2][3] For this stabilization to be effective, the electron-withdrawing group must be positioned ortho or para to the site of nucleophilic attack.[3][4]

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity

In the second, typically faster step, the leaving group is expelled, and the aromaticity of the ring is restored.[3][7]

Leaving Group Ability in SNAr Reactions

Contrary to what is observed in SN1 and SN2 reactions, the leaving group ability in SNAr reactions follows the order F > Cl > Br > I.[2][5] This is because the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group.[5][8] The high electronegativity of fluorine strongly polarizes the C-F bond and inductively stabilizes the negatively charged Meisenheimer complex, thereby accelerating the reaction rate.[2][3][5]

Diagram: SNAr Mechanism on an Activated Aryl Halide

SNAr_Mechanism cluster_start cluster_intermediate Meisenheimer Complex (Rate-Determining Step) start_point A Ar-X B [Ar(X)(Nu)]⁻ A->B + Nu⁻ Nu Nu⁻ C Ar-Nu B->C - X⁻ X X⁻

Caption: Generalized workflow of the SNAr addition-elimination mechanism.

Regioselectivity in the Substitution of this compound

The presence of two different halogen leaving groups on the this compound ring introduces the challenge of regioselectivity. The cyano group at the C1 position activates both the C2 (chloro) and C6 positions for nucleophilic attack. However, the C6 position is unsubstituted. The fluorine at C3 also influences the electron density of the ring.

Several factors govern the preferred site of substitution:

  • Leaving Group Ability: As established, fluorine is a better leaving group than chlorine in SNAr reactions.[2][5] This would suggest a preference for substitution at the C3 position.

  • Inductive Effects: Both chlorine and fluorine exert an electron-withdrawing inductive effect, which can influence the stability of the Meisenheimer complex.

  • Steric Hindrance: The steric bulk of the incoming nucleophile and the substituents on the aromatic ring can influence the accessibility of the reaction centers.

In the case of this compound, the cyano group is ortho to the chlorine and meta to the fluorine. The ortho position to a strong electron-withdrawing group is highly activated.[3][4] Therefore, nucleophilic attack is most likely to occur at the C2 position, leading to the displacement of the chloride ion. While fluorine is a better leaving group, its meta position relative to the activating cyano group makes the C3 position less electrophilic than the C2 position.

Experimental Protocols

The following protocols provide a general framework for conducting nucleophilic aromatic substitution reactions on this compound. Optimization of reaction conditions may be necessary for specific nucleophiles.

General Protocol for Amination

This protocol describes the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (e.g., morpholine, piperidine, aniline)

  • Potassium carbonate (K2CO3) or another suitable base

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DMSO (0.2-0.5 M), add the amine (1.2-1.5 eq) and potassium carbonate (2.0-3.0 eq).

  • Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 2-amino-3-fluorobenzonitrile derivative.

General Protocol for Alkoxylation/Thiolation

This protocol is suitable for the reaction with alkoxides or thiolates.

Materials:

  • This compound

  • Alcohol or Thiol

  • Sodium hydride (NaH) or another strong base

  • Tetrahydrofuran (THF) or DMF

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add the alcohol or thiol (1.1 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add a solution of this compound (1.0 eq) in THF.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • After completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel.

Table 1: Representative Reaction Conditions and Outcomes

NucleophileBaseSolventTemperature (°C)Time (h)Predominant Product
MorpholineK2CO3DMSO10062-(Morpholin-4-yl)-3-fluorobenzonitrile
Sodium MethoxideN/AMethanolReflux42-Methoxy-3-fluorobenzonitrile
ThiophenolK2CO3DMF8082-(Phenylthio)-3-fluorobenzonitrile

Diagram: Experimental Workflow for SNAr

SNAr_Workflow A Reactant & Reagent Preparation (this compound, Nucleophile, Base) B Reaction Setup (Inert atmosphere, Solvent, Stirring) A->B C Heating & Monitoring (TLC, LC-MS) B->C D Work-up (Quenching, Extraction, Washing) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F

Caption: A typical experimental workflow for SNAr reactions.

Safety Considerations

  • This compound is a hazardous substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reactions involving sodium hydride should be conducted under an inert atmosphere (e.g., nitrogen or argon) as it is highly reactive with water.

  • Work in a well-ventilated fume hood.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

Nucleophilic aromatic substitution on this compound is a powerful method for the synthesis of highly functionalized aromatic compounds. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, researchers can achieve high yields and regioselectivity. The protocols provided herein serve as a starting point for the development of robust and scalable synthetic routes to valuable chemical entities.

References

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Wikipedia. (2023, December 19). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • BYJU'S. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • MDPI. (2024, July 20). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

  • National Institutes of Health. (2021, March 4). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). A Deep Dive into the Synthesis of 2-Fluorobenzonitrile: Methods and Efficiency. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 4). 15.4: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]

  • YouTube. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US5466859A - Process for preparing fluorobenzonitriles.
  • National Institutes of Health. (n.d.). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Retrieved from [Link]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions using pentafluorobenzonitrile a. Retrieved from [Link]

  • Institute of Science, Nagpur. (n.d.). Aromatic Nucleophilic Substitution Reaction. Retrieved from [Link]

  • Patsnap Eureka. (n.d.). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Retrieved from [Link]

  • ResearchGate. (2015, July 8). (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]

Sources

Application Note & Protocols: Strategic Derivatization of 2-Chloro-3-fluorobenzonitrile for Combinatorial Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Chloro-3-fluorobenzonitrile in Drug Discovery

In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of core scaffolds is paramount to the successful generation of diverse and biologically relevant compound libraries. This compound has emerged as a highly valuable starting material due to its intrinsic chemical reactivity and the strategic placement of its functional groups. The electron-withdrawing nature of the nitrile and halogen substituents activates the aromatic ring, making it amenable to a variety of chemical transformations. This application note provides a comprehensive guide to the derivatization of this compound, focusing on robust and scalable reactions for the synthesis of compound libraries. We will delve into the mechanistic rationale behind key transformations and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals. The strategic location of the chloro, fluoro, and nitrile groups allows for orthogonal chemical modifications, providing multiple vectors for diversification from a single, readily available starting material.

Core Derivatization Strategies: A Multi-pronged Approach to Library Synthesis

The derivatization of this compound can be effectively approached through three primary strategies, each targeting a specific functional group on the molecule. This allows for a modular and combinatorial approach to library synthesis.

  • Nucleophilic Aromatic Substitution (SNAr) at the C2-Position: The chlorine atom at the C2 position is the most labile site for nucleophilic aromatic substitution due to the activating effects of the adjacent electron-withdrawing nitrile group and the fluorine atom.[1][2] This provides a primary avenue for introducing a wide array of functional groups.

  • Transformation of the Nitrile Group: The nitrile moiety is a versatile functional group that can be converted into other key functionalities, most notably tetrazoles and amides/carboxylic acids. These transformations introduce important pharmacophoric features.

  • Sequential or Orthogonal Derivatization: By strategically combining SNAr reactions with modifications of the nitrile group, a vast chemical space can be explored, leading to the generation of complex and diverse molecular architectures.

The following sections will provide detailed protocols and mechanistic insights for these key transformations.

Part 1: Nucleophilic Aromatic Substitution (SNAr) of the Chlorine Atom

The SNAr reaction is a cornerstone of aromatic chemistry, particularly for electron-deficient rings.[3] The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-poor aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The subsequent elimination of the leaving group (in this case, chloride) restores the aromaticity of the ring.

The reactivity of halogens in SNAr reactions is often counterintuitive, with fluorine being the most reactive and iodine the least (F > Cl > Br > I).[2] This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the strong inductive electron-withdrawing effect of the more electronegative halogen, which stabilizes the Meisenheimer complex.[2] In the case of this compound, the chlorine atom is sufficiently activated for displacement by a variety of nucleophiles.

Workflow for SNAr-based Library Synthesis

sn_ar_workflow start This compound reaction SNAr Reaction (Base, Solvent, Heat) start->reaction nucleophiles Diverse Nucleophiles (Amines, Thiols, Alcohols, etc.) nucleophiles->reaction library Substituted 2-Amino/Thio/Oxy-3-fluorobenzonitrile Library reaction->library

Caption: SNAr workflow for generating a diverse library from this compound.

Protocol 1.1: General Procedure for SNAr with Amines

This protocol describes a general method for the displacement of the chlorine atom with a primary or secondary amine.

Materials:

  • This compound

  • Desired amine (1.2 equivalents)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 mmol) in DMF (5 mL) in a sealed reaction vessel, add the desired amine (1.2 mmol) and potassium carbonate (2.0 mmol).

  • Heat the reaction mixture to 80-120 °C and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-3-fluorobenzonitrile derivative.

Expert Insight: The choice of base and solvent is crucial. For less nucleophilic amines, a stronger base like potassium carbonate in DMSO may be required.[4] For reactions sensitive to high temperatures, microwave irradiation can often accelerate the reaction and improve yields.[5]

Parameter Condition A (Standard) Condition B (For less reactive amines)
Base DIPEAK₂CO₃
Solvent DMFDMSO
Temperature 80-100 °C100-120 °C
Typical Reaction Time 6-16 hours4-12 hours

Part 2: Derivatization of the Nitrile Group

The nitrile group offers a second, independent vector for diversification. Two highly valuable transformations are the conversion to a tetrazole ring and hydrolysis to an amide or carboxylic acid.

Conversion of the Nitrile to a 5-Substituted-1H-tetrazole

The [3+2] cycloaddition of a nitrile with an azide is a widely used method for the synthesis of 5-substituted-1H-tetrazoles.[6][7] Tetrazoles are considered bioisosteres of carboxylic acids and are prevalent in many marketed drugs due to their favorable physicochemical properties.[6] The reaction is typically catalyzed by a Lewis or Brønsted acid.[6][8]

Workflow for Tetrazole Synthesis

tetrazole_workflow start Substituted 3-fluorobenzonitrile reaction [3+2] Cycloaddition (DMF, Heat) start->reaction reagents Sodium Azide (NaN₃) + Lewis/Brønsted Acid reagents->reaction product 5-Aryl-1H-tetrazole Derivative reaction->product

Caption: General workflow for the synthesis of 5-substituted-1H-tetrazoles from benzonitriles.

Protocol 2.1.1: Synthesis of 5-(2-Substituted-3-fluorophenyl)-1H-tetrazole

This protocol details the conversion of a substituted 3-fluorobenzonitrile (obtained from Protocol 1.1) to the corresponding tetrazole.

Materials:

  • Substituted 2-amino/thio/oxy-3-fluorobenzonitrile (1.0 mmol)

  • Sodium azide (NaN₃) (1.5 mmol)

  • Ammonium chloride (NH₄Cl) or Zinc chloride (ZnCl₂) (1.5 mmol)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (1 M)

  • Deionized water

Procedure:

  • Safety Precaution: Sodium azide is highly toxic and can form explosive compounds, especially with acids or heavy metals. Handle with extreme care in a well-ventilated fume hood.

  • In a round-bottom flask, combine the substituted 3-fluorobenzonitrile (1.0 mmol), sodium azide (1.5 mmol), and ammonium chloride (1.5 mmol) in DMF (5 mL).

  • Heat the mixture to 100-130 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and carefully acidify with 1 M HCl to pH ~2-3.

  • A precipitate will form. Stir the suspension in an ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration, washing with cold deionized water.

  • Dry the product under vacuum to yield the 5-substituted-1H-tetrazole. Further purification can be achieved by recrystallization if necessary.

Expert Insight: The use of silica sulfuric acid as a solid-supported Brønsted acid catalyst can offer advantages in terms of ease of work-up and catalyst removal.[8] For some substrates, trialkyltin azides can be used, but their toxicity is a significant drawback.[9]

Parameter Condition A (Standard) Condition B (Lewis Acid)
Catalyst Ammonium ChlorideZinc Chloride
Temperature 120-130 °C100-110 °C
Typical Reaction Time 12-24 hours8-18 hours
Hydrolysis of the Nitrile to an Amide or Carboxylic Acid

The hydrolysis of the nitrile group provides access to primary amides and carboxylic acids, which are key functional groups in drug molecules. The reaction can be controlled to yield either the amide or the fully hydrolyzed carboxylic acid by tuning the reaction conditions (e.g., temperature, concentration of acid/base).[10][11][12]

Protocol 2.2.1: Base-Catalyzed Hydrolysis to Benzamide

This protocol provides a method for the partial hydrolysis of the nitrile to the corresponding primary amide.

Materials:

  • Substituted 3-fluorobenzonitrile (1.0 mmol)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol or tert-Butanol

  • Hydrogen peroxide (30% aqueous solution)

  • Deionized water

Procedure:

  • Dissolve the substituted 3-fluorobenzonitrile (1.0 mmol) in a mixture of ethanol (5 mL) and water (1 mL).

  • Add a catalytic amount of aqueous sodium hydroxide (e.g., 0.2 mL of 1 M solution).

  • Slowly add hydrogen peroxide (30% aq., 1.5 mmol) to the stirring solution at room temperature. An exotherm may be observed.

  • Stir the reaction for 1-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate to yield the crude benzamide, which can be purified by recrystallization or column chromatography.

Expert Insight: Over-hydrolysis to the carboxylic acid can be a side reaction. Using a solvent like tert-butanol and carefully controlling the amount of base and peroxide can favor the formation of the amide.[13]

Protocol 2.2.2: Acid-Catalyzed Hydrolysis to Benzoic Acid

This protocol describes the complete hydrolysis of the nitrile to the corresponding carboxylic acid.

Materials:

  • Substituted 3-fluorobenzonitrile (1.0 mmol)

  • Concentrated sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Water

  • Diethyl ether or Ethyl acetate

Procedure:

  • In a round-bottom flask, suspend the substituted 3-fluorobenzonitrile (1.0 mmol) in a mixture of water (2 mL) and concentrated sulfuric acid (2 mL).

  • Heat the mixture to reflux (typically >100 °C) and stir vigorously for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material and the intermediate amide are consumed.

  • Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

  • If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous solution with diethyl ether or ethyl acetate.

  • Wash the organic extracts with brine, dry over MgSO₄, filter, and concentrate to yield the crude benzoic acid derivative. Purify by recrystallization.

Conclusion

This compound is a powerful and versatile building block for the synthesis of compound libraries. By leveraging the distinct reactivity of the chloro and nitrile functionalities, researchers can employ a modular and efficient approach to generate a wide array of novel chemical entities. The protocols outlined in this application note provide a robust foundation for the strategic derivatization of this scaffold, enabling the exploration of vast chemical space in the pursuit of new therapeutic agents.

References

Application Note: 2-Chloro-3-fluorobenzonitrile as a Versatile Synthon in Agrochemical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorinated Building Blocks

The relentless drive for more effective, selective, and environmentally benign crop protection agents has positioned fluorinated organic compounds as indispensable tools in modern agrochemical research.[1][2] The incorporation of fluorine into active ingredients can significantly enhance their biological efficacy by improving metabolic stability, increasing lipophilicity for better membrane penetration, and strengthening interactions with target enzymes or receptors.[3] Among the diverse classes of fluorinated synthons, substituted benzonitriles are particularly valuable due to the versatile reactivity of the nitrile group and the aromatic ring.[4][5]

2-Chloro-3-fluorobenzonitrile (CAS No. 874781-08-5) is a prime example of such a strategic building block. Its unique trifunctional architecture—featuring a reactive nitrile group, a chlorine atom, and a fluorine atom on the phenyl ring—offers multiple, distinct sites for chemical modification. This application note provides a technical guide for researchers and synthetic chemists on the properties, handling, and application of this compound, with a specific focus on its conversion to 2-Chloro-3-fluorobenzoic acid, a key precursor for a variety of potential agrochemical candidates, including analogs of anthranilic diamide insecticides.

Physicochemical Properties and Safety Data

Accurate knowledge of a starting material's properties is fundamental to successful and safe experimental design. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 874781-08-5[6]
Molecular Formula C₇H₃ClFN[6]
Molecular Weight 155.56 g/mol [6]
Appearance White to off-white powder/crystal[6][7]
Melting Point 40-44 °C[7]
Boiling Point 206.3 ± 20.0 °C (Predicted)[7]
Density 1.33 ± 0.1 g/cm³ (Predicted)[7]
Safety and Handling Precautions

As a reactive chemical intermediate, this compound must be handled with appropriate care in a controlled laboratory environment.

  • Hazard Identification: The compound is classified as harmful if swallowed, inhaled, or in contact with skin. It is also known to cause skin and serious eye irritation.[6][8]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[9]

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water.[9] For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air.[9] In all cases of exposure, seek immediate medical attention.[8]

Core Application: Synthesis of 2-Chloro-3-fluorobenzoic Acid via Hydrolysis

The conversion of the nitrile functional group to a carboxylic acid is a fundamental transformation in organic synthesis, providing a crucial intermediate for the preparation of amides, esters, and other derivatives.[5] Substituted benzoic acids are particularly important in the agrochemical industry as precursors to active ingredients. This protocol details the sulfuric acid-catalyzed hydrolysis of this compound.

Causality Behind Experimental Choices
  • Reaction: The nitrile group is relatively stable, requiring harsh conditions like concentrated acid or base and high temperatures for hydrolysis. Concentrated sulfuric acid acts as both a catalyst and a solvent, protonating the nitrile nitrogen to activate the carbon for nucleophilic attack by water.

  • Work-up: The reaction mixture is quenched by pouring it onto ice water. This serves two purposes: it rapidly cools the mixture and dilutes the sulfuric acid, causing the less soluble organic product, 2-Chloro-3-fluorobenzoic acid, to precipitate out of the aqueous solution.

  • Purification: Filtration collects the crude solid product. Recrystallization from an appropriate solvent system (e.g., ethanol/water) is a standard and effective method for purifying solid organic compounds, removing residual starting material and soluble impurities.

Detailed Experimental Protocol

This protocol is adapted from established methods for the hydrolysis of related substituted benzonitriles.[10][11]

Materials:

  • This compound (1.0 eq)

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Ice

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a chemical fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging Reagents: Carefully add this compound (e.g., 5.0 g, 32.14 mmol) to the flask. Slowly and with caution, add concentrated sulfuric acid (e.g., 35 g, ~19 mL) to the flask. Note: This process is exothermic.

  • Hydrolysis Reaction: Heat the mixture to 100-110 °C using a heating mantle and stir vigorously. Maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by periodically taking a small aliquot, quenching it in water, and extracting with ethyl acetate.[12]

  • Work-up and Isolation: After the reaction is complete, cool the flask to room temperature. In a separate beaker, prepare a mixture of ice and water (approx. 200 mL). Slowly and carefully pour the reaction mixture into the ice-water with stirring. A solid precipitate will form.

  • Filtration: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water to remove residual acid.

  • Purification: Transfer the crude solid to a beaker and perform recrystallization using a suitable solvent, such as an ethanol/water mixture, to yield pure 2-Chloro-3-fluorobenzoic acid.

  • Drying: Dry the purified white solid product in a vacuum oven at 50-60 °C to a constant weight.

Self-Validating System: Product Characterization

To ensure the successful synthesis and purity of the final product, a multi-faceted analytical approach is essential. This serves as a self-validating system for the protocol.[13]

  • Melting Point: Determine the melting point of the dried product. A sharp melting point close to the literature value indicates high purity.

  • Spectroscopic Analysis:

    • FT-IR: Confirm the conversion by observing the disappearance of the strong nitrile (C≡N) stretch (approx. 2230 cm⁻¹) from the starting material and the appearance of a broad O-H stretch (approx. 2500-3300 cm⁻¹) and a strong carbonyl (C=O) stretch (approx. 1700 cm⁻¹) characteristic of a carboxylic acid.[14]

    • ¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy will confirm the molecular structure. The ¹H NMR will show characteristic aromatic proton signals, and the ¹³C NMR will show the appearance of a carboxyl carbon signal (approx. 165-185 ppm).[13]

  • Purity Assessment: Use HPLC to determine the purity of the final product, typically aiming for >98%.[12]

Table 2: Representative Yield and Purity Data for Hydrolysis

ParameterExpected Outcome
Yield 85-95%
Appearance White to off-white solid
Purity (by HPLC) ≥ 98.0%

Visualization of Key Processes

Diagrams help clarify complex workflows and chemical transformations.

Experimental Workflow

The following diagram outlines the logical steps from starting material to the validated final product.

G cluster_prep Preparation & Reaction cluster_workup Isolation & Purification cluster_analysis Validation A Reagent Setup (Flask, Stirrer, Condenser) B Charge Reagents (this compound, H₂SO₄) A->B C Heat & Reflux (100-110°C, 4-6h) B->C D Quench on Ice Water (Precipitation) C->D E Vacuum Filtration (Collect Crude Solid) D->E F Recrystallization (Ethanol/Water) E->F G Dry Under Vacuum (Constant Weight) F->G H Characterization (MP, FT-IR, NMR) G->H I Purity Analysis (HPLC) H->I J J I->J Final Product: 2-Chloro-3-fluorobenzoic Acid

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield in the Sonogashira Coupling of 2-Chloro-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Here is a technical support center with troubleshooting guides and FAQs for improving the yield in the Sonogashira coupling of 2-Chloro-3-fluorobenzonitrile.

Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the Sonogashira coupling of this compound. As a deactivated aryl chloride, this substrate presents unique difficulties. This document provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction for higher yields.

Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses the fundamental challenges and key parameters of the reaction.

Q1: Why is the Sonogashira coupling of this compound so challenging?

The primary difficulty stems from the high strength of the carbon-chlorine (C-Cl) bond compared to C-Br or C-I bonds. The rate-limiting step in the Sonogashira catalytic cycle is typically the oxidative addition of the aryl halide to the palladium(0) center.[1][2] Activating this robust C-Cl bond requires significantly more energy, which translates to a need for more active catalysts and higher reaction temperatures.[3][4] While the electron-withdrawing nature of the nitrile and fluorine substituents on your substrate provides some electronic activation, the inherent inertness of the C-Cl bond remains the principal obstacle to achieving high yields.

Q2: What are the most critical components to consider for optimizing this specific reaction?

For a challenging substrate like this compound, every component is critical, but special attention should be paid to the following:

  • Palladium Catalyst & Ligand: Standard catalysts like Pd(PPh₃)₄ are often ineffective for aryl chlorides.[3] Success hinges on using a palladium source paired with a bulky, electron-rich ligand that can facilitate the difficult oxidative addition step.[2]

  • Copper(I) Co-catalyst: In the classic Sonogashira reaction, CuI is crucial for activating the terminal alkyne.[1] However, it is also the primary culprit in the formation of alkyne homocoupling side products.[3][5] Its use, or omission in "copper-free" protocols, is a key decision point.

  • Base: The base deprotonates the alkyne and neutralizes the HX byproduct.[1] For aryl chlorides, stronger inorganic bases are often more effective than the standard amine bases used for more reactive halides.[3]

  • Solvent and Temperature: The reaction will almost certainly require elevated temperatures (100-120 °C).[4] The solvent must be stable at these temperatures and capable of solubilizing all components. Polar aprotic solvents are generally preferred.[3][6]

Q3: What is the primary side reaction I should be aware of, and how is it identified?

The most common and yield-reducing side reaction is the oxidative homocoupling of your terminal alkyne, often called Glaser coupling.[3][5] This reaction produces a symmetrical diyne (R-C≡C-C≡C-R). It is promoted by the copper(I) co-catalyst, especially in the presence of oxygen.[7]

You can identify this side product by LC-MS or GC-MS, where it will appear as a peak with a mass corresponding to double the molecular weight of your alkyne, minus two protons. On a TLC plate, it is often a less polar spot than the desired product. Minimizing this side reaction is crucial for improving the yield of your target molecule.

Part 2: Troubleshooting Guide - A Symptom-Based Approach

This section is organized by common experimental outcomes to help you diagnose and solve specific problems.

Problem 1: Low to No Conversion of this compound

This is the most frequent issue, indicating that the C-Cl bond is not being activated effectively.

  • Potential Cause 1.1: Insufficient Catalyst Activity The Pd(0)/ligand complex is not active enough to break the C-Cl bond at a reasonable rate. The choice of phosphine ligand is paramount.

    Solution 1.1: Screen Advanced Catalyst Systems You must move beyond simple triphenylphosphine-based systems. The use of bulky, electron-rich phosphine ligands (often called Buchwald ligands) or N-Heterocyclic Carbene (NHC) ligands is essential for activating aryl chlorides.[2][3][8] These ligands stabilize the palladium center and promote the oxidative addition step.[2]

    Table 1: Recommended Catalyst/Ligand Systems for Aryl Chlorides

    Catalyst/Ligand System Key Features & Rationale Typical Loading (mol%)
    Pd₂(dba)₃ + sXPhos sXPhos is a highly active, bulky, and electron-rich biaryl phosphine ligand. Excellent for challenging C-Cl bond activation. Pd: 1-2%, Ligand: 2-4%
    Pd(OAc)₂ + cataCXium® A A fluorenyl-based phosphine ligand known for high activity in coupling unactivated aryl chlorides. Pd: 1-2%, Ligand: 2-4%
    [Pd(IPr)Cl₂]₂ An N-Heterocyclic Carbene (NHC) precatalyst. NHCs are strong σ-donors that form very stable and active Pd complexes. 1-3%

    | PEPPSI™-IPr | A pre-formed, air-stable palladacycle precatalyst featuring an NHC ligand. Offers high efficiency and ease of handling.[1] | 1-3% |

  • Potential Cause 1.2: Inadequate Reaction Temperature Aryl chloride couplings are rarely efficient at room temperature or the mild temperatures (e.g., 60 °C) used for aryl bromides.[9]

    Solution 1.2: Increase Reaction Temperature A temperature range of 100-120 °C is a realistic starting point for this substrate.[4] If your solvent's boiling point is a limitation, consider switching to a higher-boiling solvent (see Table 2) or conducting the reaction in a sealed tube. Microwave irradiation is a highly effective method for rapidly and safely reaching these temperatures and can dramatically reduce reaction times.[10]

  • Potential Cause 1.3: Incorrect Base or Solvent System A weak base may not deprotonate the alkyne efficiently, while an inappropriate solvent can hinder solubility and reaction kinetics.

    Solution 1.3: Employ Stronger Bases and Polar Aprotic Solvents For difficult couplings, amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) may be insufficient. Stronger, inorganic bases can often drive the reaction to completion.[3] The solvent must effectively dissolve the organic substrates and the inorganic base.

    Table 2: Comparison of Recommended Bases and Solvents

    Component Recommended Options Rationale for Aryl Chlorides
    Base Cs₂CO₃ (Cesium Carbonate)K₃PO₄ (Potassium Phosphate) These inorganic bases are stronger than amine bases and can accelerate the deprotonation and subsequent catalytic steps. Their use is well-documented for difficult couplings.[3]

    | Solvent | NMP (N-Methyl-2-pyrrolidone)DMF (N,N-Dimethylformamide)Dioxane | These are high-boiling, polar aprotic solvents. They effectively solubilize inorganic bases and can stabilize charged intermediates in the catalytic cycle, increasing the reaction rate.[3][6] Toluene can also be effective, especially with certain ligand systems. |

Problem 2: Significant Alkyne Homocoupling (Glaser Product)

This side reaction consumes your alkyne, directly reducing the maximum possible yield of the desired product.

  • Potential Cause 2.1: Oxygen Contamination The copper-catalyzed Glaser coupling is highly sensitive to the presence of molecular oxygen.[7]

    Solution 2.1: Implement Rigorous Degassing Standard nitrogen bubbling may not be sufficient. The "freeze-pump-thaw" method is the gold standard for removing dissolved oxygen and should be employed for high-yield synthesis. See the detailed methodology in Part 3.

  • Potential Cause 2.2: Inherent Copper(I) Activity Even under strictly anaerobic conditions, the copper co-catalyst can promote homocoupling.

    Solution 2.2: Transition to Copper-Free Conditions The most direct way to eliminate Glaser coupling is to remove the copper co-catalyst entirely.[3][11] This approach places even greater demand on the palladium catalyst system. You must use one of the high-activity systems listed in Table 1. Copper-free reactions often require slightly higher catalyst loading or longer reaction times but offer a much cleaner reaction profile.

Problem 3: Catalyst Decomposition (Formation of Palladium Black)

The appearance of a black precipitate (palladium black) indicates that the active Pd(0) catalyst is falling out of the catalytic cycle and agglomerating. This is a sign of catalyst death.

  • Potential Cause 3.1: Ligand Instability or Dissociation At the high temperatures required for C-Cl activation, simple phosphine ligands like PPh₃ can dissociate from the palladium center, leading to unprotected Pd(0) which then precipitates.

    Solution 3.1: Use More Robust Ligands This issue reinforces the need for the advanced ligands mentioned in Table 1. Bulky biaryl phosphines and NHCs form much more stable complexes with palladium that can withstand the harsh conditions (high temperature, long reaction times) required for this transformation.[2]

Part 3: Recommended Protocols & Methodologies

Protocol 1: Optimized High-Temperature Sonogashira (Copper-Cocatalyzed)

This protocol is a starting point for a copper-catalyzed approach, optimized for a difficult aryl chloride.

  • Reaction Setup: To a dry Schlenk tube or sealed reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv., 2 mol% Pd), sXPhos (0.04 equiv., 4 mol%), and CuI (0.05 equiv., 5 mol%).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with high-purity argon. Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of argon, add Cs₂CO₃ (2.5 equiv.). Then, add the terminal alkyne (1.2 equiv.) followed by anhydrous, degassed NMP (to achieve a concentration of ~0.2 M).

  • Reaction Conditions: Place the sealed vessel in a preheated oil bath or heating block at 110 °C. Stir vigorously for 12-24 hours.

  • Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove inorganic salts and catalyst residues. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by flash column chromatography.

Protocol 2: High-Activity Copper-Free Sonogashira

This protocol is designed to eliminate Glaser homocoupling.

  • Reaction Setup: To a dry microwave reaction vial with a magnetic stir bar, add this compound (1.0 equiv.), PEPPSI™-IPr catalyst (0.03 equiv., 3 mol%), and K₃PO₄ (3.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with argon three times.

  • Reagent Addition: Under positive argon pressure, add the terminal alkyne (1.5 equiv.) followed by anhydrous, degassed dioxane (to achieve a concentration of ~0.2 M).

  • Reaction Conditions: Place the vial in a microwave reactor. Heat to 120 °C and hold for 1-3 hours.

  • Monitoring & Work-up: Work-up is identical to Protocol 1. The higher stoichiometry of the alkyne is sometimes used in copper-free systems to ensure it is not the limiting reagent.

Methodology: Effective Degassing via Freeze-Pump-Thaw
  • Add all non-volatile solids and the solvent to your Schlenk flask.

  • Freeze the mixture completely using a liquid nitrogen bath.

  • Once solid, open the flask to a high-vacuum line and evacuate for 5-10 minutes.

  • Close the flask to the vacuum line and remove it from the liquid nitrogen bath.

  • Allow the mixture to thaw completely. You will see bubbles of gas being released from the solvent.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure all dissolved oxygen is removed. Backfill the flask with argon before adding any final liquid reagents (like the alkyne) via syringe.

Part 4: Visual Aids & Data Summaries

Diagrams

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)(L)₂-X] pd0->pd_complex Oxidative Addition (Rate-Limiting for Ar-Cl) pd_alkyne [Ar-Pd(II)(L)₂-C≡CR] pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product Ar-C≡CR pd_alkyne->product alkyne H-C≡CR cu_acetylide Cu-C≡CR alkyne->cu_acetylide Deprotonation (Base, CuI) cu_acetylide->pd_complex ArX Ar-Cl ArX->pd_complex caption Fig 1. The Sonogashira Catalytic Cycle.

Fig 1. The Sonogashira Catalytic Cycle.

Troubleshooting_Tree start Low Yield of Desired Product no_conversion Symptom: Low/No Conversion of Ar-Cl start->no_conversion homocoupling Symptom: Significant Alkyne Homocoupling start->homocoupling pd_black Symptom: Catalyst Decomposition (Pd Black) start->pd_black sol_catalyst Solution: Use Advanced Ligands (sXPhos, NHCs) no_conversion->sol_catalyst Cause: Low Catalyst Activity sol_temp Solution: Increase Temperature (100-120°C, Microwave) no_conversion->sol_temp Cause: Temp Too Low sol_base Solution: Use Stronger Base/Polar Solvent (Cs₂CO₃ in NMP) no_conversion->sol_base Cause: Poor Base/Solvent sol_degas Solution: Rigorous Degassing (Freeze-Pump-Thaw) homocoupling->sol_degas Cause: Oxygen Present sol_cu_free Solution: Switch to Copper-Free Protocol homocoupling->sol_cu_free Cause: Copper-Mediated sol_robust_ligand Solution: Use Robust Ligands Stable at High Temperature pd_black->sol_robust_ligand Cause: Ligand Instability caption Fig 2. Troubleshooting Decision Tree.

Fig 2. Troubleshooting Decision Tree.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • NROChemistry. Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Royal Society of Chemistry. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • ResearchGate. What is the best procedure for Sonogashira coupling?. [Link]

  • ResearchGate. What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?. [Link]

  • MDPI. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]

  • Panda, S. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]

  • Huang, H., et al. (2008). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. Journal of Organic Chemistry, 73(15), 6037-40. [Link]

  • ResearchGate. Influence of base on the Sonogashira coupling reaction. [Link]

  • Shroder, M. The Sonogashira Coupling. [Link]

  • ArODES. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

  • ACS Publications. Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. [Link]

  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. [Link]

  • Reddit. Sonogashira troubleshooting help needed. [Link]

Sources

Side product formation in 2-Chloro-3-fluorobenzonitrile reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-Chloro-3-fluorobenzonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights to help you minimize side product formation and maximize the success of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A: this compound has three primary sites for reactivity:

  • The Nitrile Group (-C≡N): This group can undergo nucleophilic addition, reduction to an amine or aldehyde, or hydrolysis to a carboxylic acid or amide.[1]

  • The Aromatic Ring (C-Cl bond): The carbon atom attached to the chlorine is a key site for nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the adjacent nitrile group and the fluorine atom activates the ring for this type of reaction.[2][3]

  • The Aromatic Ring (C-F bond): The carbon atom attached to the fluorine can also participate in SNAr reactions. The relative reactivity of the C-Cl versus C-F bond depends heavily on the reaction conditions and the nature of the incoming nucleophile.

Q2: Is this compound stable under typical storage and reaction conditions?

A: The compound is generally stable under standard laboratory storage conditions (cool, dry, dark). However, it is susceptible to hydrolysis under strongly acidic or basic aqueous conditions, which can convert the nitrile group to a carboxylic acid.[1] It is crucial to use anhydrous solvents and inert atmospheres for most transformations to prevent moisture-related side products.

Q3: Which halogen is the preferred leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions?

A: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex).[2] The stability of this intermediate is paramount. While fluoride is a poorer leaving group than chloride in SN1/SN2 reactions, in SNAr the high electronegativity of fluorine strongly stabilizes the intermediate carbanion, making the C-F bond more susceptible to nucleophilic attack than the C-Cl bond. Therefore, displacement of the fluorine atom is often a competing, and sometimes major, reaction pathway.

Troubleshooting Guide: Side Product Formation

This section addresses specific experimental issues in a problem-and-solution format, explaining the causality behind the formation of common side products.

Problem Area 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

Issue 1.1: Formation of an Isomeric Product — My nucleophile substituted the fluorine instead of the chlorine.

  • Scientific Cause: This is a common regioselectivity issue in SNAr reactions involving polyhalogenated aromatic systems. The powerful electron-withdrawing nature of fluorine stabilizes the intermediate Meisenheimer complex formed when the nucleophile attacks the fluorine-bearing carbon, often making this the kinetically favored pathway.[2][3] The ortho-position of the fluorine relative to the activating nitrile group further enhances this effect.

  • Troubleshooting & Solutions:

    • Solvent Choice: The choice of solvent can influence selectivity. Aprotic polar solvents like DMF, DMSO, or NMP are standard for SNAr but can favor fluoride displacement. Experimenting with less polar, non-coordinating solvents like toluene or sulfolane at elevated temperatures may alter the selectivity profile.[4][5]

    • Counter-ion Effects: The nature of the cation in a nucleophilic salt (e.g., K⁺ vs. Na⁺ vs. Cs⁺) can influence the reaction. Larger, softer cations can sometimes promote selectivity for the displacement of chlorine.

    • Temperature Control: Carefully controlling the reaction temperature is critical. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can often improve selectivity. A temperature screen is highly recommended.

Issue 1.2: Formation of Di-substituted Products — Both the chlorine and fluorine atoms were replaced by the nucleophile.

  • Scientific Cause: The initial SNAr product, where one halogen has been replaced, may still be sufficiently activated to undergo a second substitution, especially if the newly introduced group is not strongly deactivating. This is more likely to occur with highly reactive nucleophiles, elevated temperatures, or prolonged reaction times.[6]

  • Troubleshooting & Solutions:

    • Control Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the nucleophile, but avoid a large excess which drives the reaction towards disubstitution.

    • Lower Reaction Temperature: Perform the reaction at a lower temperature to reduce the rate of the second substitution, which typically has a higher activation energy.

    • Monitor Reaction Progress: Closely monitor the reaction using TLC, GC-MS, or HPLC. Quench the reaction as soon as the starting material is consumed to prevent the over-reaction of the desired monosubstituted product.

Logical Workflow for Troubleshooting SNAr Reactions

Caption: A decision tree for troubleshooting common SNAr issues.

Problem Area 2: Reduction of the Nitrile Group

Issue 2.1: My reduction with LiAlH₄ yielded a complex mixture instead of the expected primary amine.

  • Scientific Cause: Lithium aluminum hydride (LiAlH₄) is a very powerful reducing agent.[7] While it effectively reduces nitriles to primary amines, it can also potentially reduce the aromatic ring or cleave the C-Cl or C-F bonds under harsh conditions (e.g., high temperatures, prolonged reaction times). The initial product, an imine salt, is reduced further to the amine.[1]

  • Troubleshooting & Solutions:

    • Temperature Control: Add the LiAlH₄ solution slowly to the nitrile solution at 0 °C to control the initial exotherm. Allow the reaction to warm to room temperature slowly. Avoid heating unless necessary.

    • Alternative Reagents: Consider catalytic hydrogenation (e.g., H₂, Raney Nickel catalyst) which can be milder and more selective for the nitrile group.[8] However, be aware that secondary and tertiary amines can form as side products with this method.[8]

    • Workup Procedure: A careful aqueous workup is critical to hydrolyze the aluminum complexes without degrading the product.

Issue 2.2: I used DIBAL-H to get an aldehyde, but I am still isolating the primary amine or unreacted starting material.

  • Scientific Cause: Diisobutylaluminium hydride (DIBAL-H) reduces nitriles to an intermediate imine-aluminum complex.[1][9] This intermediate must be hydrolyzed during aqueous workup to release the aldehyde. If the reaction is run at too high a temperature or with excess DIBAL-H, over-reduction to the amine can occur. Incomplete reaction occurs if stoichiometry is insufficient or temperatures are too low.

  • Troubleshooting & Solutions:

    • Stoichiometry and Temperature: Use precisely 1.0-1.2 equivalents of DIBAL-H and maintain a low temperature (typically -78 °C) during the addition.[4] Allowing the reaction to warm prematurely can lead to over-reduction.

    • Aqueous Workup: Ensure the workup is performed at low temperatures and is sufficiently acidic to facilitate the hydrolysis of the imine intermediate to the aldehyde.[9]

Table 1: Comparison of Reducing Agents for the Nitrile Group

ReagentPrimary ProductCommon Side ProductsKey Control Parameters
LiAlH₄ Primary AmineOver-reduction productsTemperature (0 °C to RT)
DIBAL-H AldehydePrimary Amine, Starting MaterialStoichiometry (1.1 eq), Temperature (-78 °C)
H₂ / Raney Ni Primary AmineSecondary/Tertiary AminesCatalyst choice, Pressure, Temperature

Nitrile Reduction Pathways

Nitrile_Reduction Start Ar-C≡N (this compound) Imine_DIBAL Imine-Aluminum Complex Start->Imine_DIBAL 1. DIBAL-H (-78°C) [1, 4] Imine_LAH Imine Salt Intermediate Start->Imine_LAH 1. LiAlH₄ (0°C) [2, 4] Aldehyde Ar-CHO (Aldehyde) Imine_DIBAL->Aldehyde 2. H₃O⁺ Workup Amine Ar-CH₂NH₂ (Primary Amine) Imine_LAH->Amine 2. H₂O Workup

Caption: Key pathways in the reduction of this compound.

Problem Area 3: Hydrolysis of the Nitrile Group

Issue 3.1: My reaction mixture contains significant amounts of 2-chloro-3-fluorobenzamide or 2-chloro-3-fluorobenzoic acid.

  • Scientific Cause: The nitrile group is susceptible to hydrolysis under either acidic or basic conditions, especially in the presence of water and at elevated temperatures. The hydrolysis proceeds first to the amide, which can then be further hydrolyzed to the carboxylic acid.[1][10] This side reaction is often initiated by trace amounts of water in solvents or reagents.

  • Troubleshooting & Solutions:

    • Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.

    • Inert Atmosphere: Run reactions under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

    • Purify Reagents: If using reagents that may be hygroscopic (e.g., certain bases or salts), ensure they are properly dried before use.

    • pH Control: Avoid unnecessarily harsh acidic or basic conditions if the nitrile group is to be preserved. If a base is required for the primary reaction, consider using a non-nucleophilic, hindered base.

Experimental Protocols

Protocol A: General Procedure for Regioselective SNAr with an Amine Nucleophile

This protocol is a starting point and must be optimized for specific substrates.

  • Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add this compound (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent & Reagents: Add anhydrous DMSO (or another suitable aprotic polar solvent) to create a ~0.5 M solution. Add the amine nucleophile (1.1 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (start with a screen from 60 °C to 100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Workup: Upon completion, cool the mixture to room temperature and pour it into ice-water. Extract the aqueous layer three times with ethyl acetate or another suitable organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol B: Analytical HPLC Method for Quantifying Isomeric Side Products

This is a general method; gradient, mobile phase, and column must be optimized.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B over 1 minute, and equilibrate for 2 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Analysis: The starting material, desired product, and isomeric side product should have distinct retention times, allowing for quantification by peak area integration.

References
  • Reduction of nitriles. (2018). YouTube. [Link]

  • Clark, J. (n.d.). Reduction of nitriles. Chemguide. [Link]

  • Nitrile reduction. (n.d.). Wikipedia. [Link]

  • Reactions of Nitriles. (n.d.). Chemistry Steps. [Link]

  • Reduction of nitriles. (2012). Reddit. [Link]

  • Mizuno, T., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules. [Link]

  • Preparation method of 2-fluoro-3-chlorobenzoic acid. (2013).
  • A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. (2009). ResearchGate. [Link]

  • Preparation of benzonitriles. (1973).
  • Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

  • Process for the preparation of 2-fluorobenzonitrile

Sources

Technical Support Center: Purification of 2-Chloro-3-fluorobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-chloro-3-fluorobenzonitrile derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this important class of chemical intermediates.

Introduction: The Challenge of Purifying this compound Derivatives

This compound and its derivatives are valuable building blocks in medicinal chemistry and materials science.[1][2] The presence of halogen atoms and a nitrile group on the aromatic ring imparts unique reactivity, but also presents specific challenges during purification.[3] Common impurities can include regioisomers, starting materials, and by-products from synthesis, which often have very similar physical properties to the desired product, making separation difficult.[4] This guide provides practical, field-proven strategies to overcome these challenges and achieve high purity.

Safety First: Handling Cyanide-Containing Compounds

Before commencing any purification protocol, it is imperative to understand and mitigate the risks associated with handling cyanide-containing compounds. The cyanide ion (CN-) is highly toxic.[5]

Core Safety Protocols:

  • Engineering Controls: Always handle solid cyanides and their solutions in a properly functioning chemical fume hood.[6][7] Ensure the work area is well-ventilated.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (double-gloving is recommended).[6]

  • Waste Disposal: Dispose of all cyanide-containing waste in designated, clearly labeled containers according to your institution's hazardous waste disposal procedures.

  • Emergency Procedures: Be familiar with your institution's emergency procedures for cyanide exposure. This includes knowing the location of safety showers, eyewash stations, and the specific protocol for responding to accidental exposure.[5][7]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound derivatives in a question-and-answer format.

Recrystallization

Q1: My this compound derivative "oils out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of solid crystals. This is a common issue with organic compounds.

  • Causality: This often happens when the solution is supersaturated to a high degree upon cooling, or if the chosen solvent is too nonpolar for the compound at lower temperatures.

  • Troubleshooting Steps:

    • Re-heat the solution: Add a small amount of additional solvent to the hot solution until the oil completely redissolves.

    • Slow Cooling: Allow the flask to cool very slowly to room temperature. Insulating the flask can help. Do not place it directly in an ice bath.[8]

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to induce nucleation.

    • Seeding: If you have a small amount of pure crystalline product, add a seed crystal to the cooled solution to initiate crystallization.

    • Solvent System Modification: If the problem persists, consider a two-solvent recrystallization system.[8] Dissolve your compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly. A common system for moderately polar compounds is ethanol/water or ethyl acetate/hexane.[9]

Q2: After recrystallization, my product purity has not significantly improved. What are the likely causes?

A2: This indicates that the impurities have similar solubility properties to your desired product in the chosen solvent.

  • Causality: Isomeric impurities, in particular, can be very difficult to separate by recrystallization due to their similar crystal lattice energies and polarities.

  • Troubleshooting Steps:

    • Solvent Screening: Perform a more thorough solvent screen. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[10]

    • Alternative Purification Technique: If multiple recrystallization attempts in different solvents fail, it is likely that this technique is not suitable for removing the specific impurities present. Column chromatography is often the next logical step.

    • Purity Analysis: Ensure you are using a sufficiently sensitive analytical technique, such as HPLC or GC, to accurately assess purity.[11][12]

Column Chromatography

Q3: I am trying to separate my this compound derivative from a less polar impurity by normal-phase column chromatography, but they are co-eluting.

A3: Co-elution in normal-phase chromatography (e.g., using silica gel) occurs when the components of the mixture have similar affinities for the stationary phase.

  • Causality: The polarity difference between your product and the impurity may not be large enough for effective separation with the chosen mobile phase.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase: Decrease the polarity of the eluent. For a typical ethyl acetate/hexane system, this means increasing the proportion of hexane. Run TLC plates with a range of solvent systems to find the optimal separation.

    • Consider a Different Stationary Phase: While silica gel is common, other stationary phases may offer different selectivity. For fluorinated compounds, a fluorinated stationary phase can sometimes provide enhanced separation.[13][14][15]

    • Gradient Elution: If a single solvent system (isocratic elution) is ineffective, a gradient elution can be employed. Start with a non-polar solvent system and gradually increase the polarity during the chromatography run.[16]

Q4: My product is streaking on the TLC plate and the column. What is causing this?

A4: Streaking or tailing is often a sign of overloading the stationary phase or interactions between the analyte and the stationary phase.

  • Causality: Applying too much sample to the TLC plate or column can lead to poor separation. Additionally, highly polar or acidic/basic functional groups can interact strongly with the silica gel, causing tailing.

  • Troubleshooting Steps:

    • Reduce Sample Load: Ensure you are not overloading the column. A general rule of thumb is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight.

    • Modify the Mobile Phase: Adding a small amount of a polar modifier to the eluent can improve peak shape. For example, adding a few drops of triethylamine can help with basic compounds, while a small amount of acetic acid can assist with acidic compounds.

    • Dry Loading: Instead of dissolving the sample in a solvent and applying it to the column, try adsorbing it onto a small amount of silica gel. After evaporating the solvent, the resulting dry powder can be carefully added to the top of the column. This often results in sharper bands.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude this compound derivative. Add a few drops of a potential solvent and observe the solubility at room temperature. If it is insoluble, heat the test tube gently. A good solvent will dissolve the compound when hot but show low solubility when cool.[10]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent dropwise to the boiling or near-boiling solvent until the solid just dissolves. Use the minimum amount of hot solvent necessary.[8]

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should occur. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[17]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[17]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely. This can be done by leaving them under vacuum on the filter or by transferring them to a watch glass to air dry.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine the optimal mobile phase for separation using TLC. The ideal Rf value for the desired compound is typically between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.[16]

  • Sample Loading: Dissolve the crude sample in a minimal amount of a suitable solvent (often the mobile phase or a slightly more polar solvent like dichloromethane). Carefully apply the sample to the top of the silica gel bed.[16]

  • Elution: Add the mobile phase to the column and begin elution, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound derivative.

Data Presentation: Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound derivatives.

Parameter Specification
Instrument HPLC system with UV detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid)
Flow Rate 1.0 mL/min
Detection UV at 230 nm or 254 nm
Sample Preparation 1 mg/mL in acetonitrile/water

Table 1: Example HPLC Parameters for Purity Analysis of this compound Derivatives.

Visualizing Workflows and Logic

Purification_Workflow start Crude this compound Derivative recrystallization Attempt Recrystallization start->recrystallization purity_check1 Assess Purity (TLC/HPLC) recrystallization->purity_check1 column_chromatography Perform Column Chromatography purity_check1->column_chromatography Purity Not Acceptable pure_product Pure Product (>99%) purity_check1->pure_product Purity Acceptable purity_check2 Assess Purity (HPLC) column_chromatography->purity_check2 purity_check2->pure_product Purity Acceptable further_purification Consider Alternative Methods (e.g., Preparative HPLC, Distillation) purity_check2->further_purification Purity Not Acceptable

Troubleshooting_Oiling_Out start {Problem: Oiling Out During Recrystallization} step1 Re-heat solution and add more solvent start->step1 step2 Allow for very slow cooling step1->step2 step3 Induce crystallization (scratching/seeding) step2->step3 step4 Consider a two-solvent system step3->step4 Failure success Crystals Formed step3->success Success step4->success Success fail Still Oiling Out step4->fail Failure

References

  • University of Illinois, Division of Research Safety. (2014, March 24). Cyanides. Retrieved from [Link]

  • Stanford Environmental Health & Safety. Information on Cyanide Compounds. Retrieved from [Link]

  • Dartmouth College, Environmental Health and Safety. Cyanide Salts. Retrieved from [Link]

  • University of Windsor. Cyanides Storage, Handling and General Use Information. Retrieved from [Link]

  • Unknown Author. (n.d.). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns.
  • Harvard Environmental Health and Safety. Lab Safety Guideline: Cyanide. Retrieved from [Link]

  • PubMed. (n.d.). Retention properties of the fluorinated bonded phase on liquid chromatography of aromatic hydrocarbons. Retrieved from [Link]

  • LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid.
  • Unknown Author. (n.d.). Recrystallization1. Retrieved from [Link]

  • Unknown Author. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • YouTube. (2021, August 1). Synthesis of Benzonitrile. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • ResearchGate. (2013, September). Design and Control of an Extractive Distillation System for Benzene/Acetonitrile Separation Using Dimethyl Sulfoxide as an Entrainer. Retrieved from [Link]

  • Google Patents. (n.d.). US5081275A - Process for the preparation of 2-fluorobenzonitrile from saccharin.
  • YouTube. (2022, August 13). Preparation of Benzonitriles, Part 3: By Ammoxidation. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020102716A1 - Process for preparation of 2,6-dichlorobenzonitrile.
  • Scribd. (n.d.). Organic Chemistry Short Notes. Retrieved from [Link]

  • ResearchGate. (2025, August 7). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. Retrieved from [Link]

  • Unknown Author. (2025, December 9). The Role of 4-Chloro-3-fluorobenzonitrile in Modern Synthesis. Retrieved from [Link]

  • European Patent Office. (n.d.). A process for the production of 2-chlorobenzonitrile derivatives - EP 0006999 A1. Retrieved from [Link]

  • Unknown Author. (n.d.). Mastering Organic Synthesis: The Versatility of 4-Chloro-3-fluorobenzonitrile. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Cross-Coupling Reactions of 2-Chloro-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for palladium-catalyzed cross-coupling reactions involving 2-Chloro-3-fluorobenzonitrile. As an electron-deficient and sterically hindered aryl chloride, this substrate presents unique challenges that require careful consideration of catalyst systems and reaction parameters.

This resource is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Optimization Guide

This section addresses common questions and challenges, from initial setup to advanced troubleshooting, providing explanations for the underlying chemical principles.

Q1: I'm starting a new cross-coupling with this compound. What is a reliable set of initial conditions to screen?

A1: Starting with a robust set of conditions is critical for success, especially with a challenging substrate like an electron-deficient aryl chloride.[1] The low reactivity of the C-Cl bond necessitates the use of highly active catalyst systems.[2]

Your primary challenge is facilitating the oxidative addition step, which is often the rate-limiting step for aryl chlorides.[2] This requires a palladium catalyst paired with an electron-rich and sterically bulky phosphine ligand. The Buchwald biarylphosphine ligands are an excellent starting point for this class of transformation.[3][4]

Here is a recommended starting point for a Suzuki-Miyaura coupling:

Table 1: Recommended Initial Screening Conditions

ParameterRecommendationRationale
Aryl Halide This compound1.0 equiv
Boronic Acid/Ester Aryl/Heteroaryl Boronic Acid1.2 - 1.5 equiv
Catalyst Precursor Pd(OAc)₂ or Pd₂(dba)₃1 - 2 mol%
Ligand SPhos, XPhos, or RuPhos1.1 - 1.2x mol% relative to Pd
Base K₃PO₄ or Cs₂CO₃2.0 - 3.0 equiv
Solvent Toluene/H₂O (e.g., 10:1) or 1,4-Dioxane/H₂OAnhydrous solvent with a small amount of water often accelerates transmetalation.[5]
Temperature 80 - 110 °CHigher temperatures are often needed to activate the C-Cl bond.

Causality Behind Choices:

  • Bulky Ligands (e.g., XPhos): These ligands promote the formation of a monoligated, highly reactive Pd(0) species, which is crucial for the oxidative addition of the inert aryl chloride bond.[3] The steric bulk also facilitates the final reductive elimination step.[3]

  • Strong, Non-Nucleophilic Base (K₃PO₄): The base plays multiple roles, including activating the boronic acid for transmetalation and neutralizing the acid generated in the cycle.[6] A strong base is needed, but highly nucleophilic bases can lead to side reactions.

  • Solvent System: While many organic solvents are viable, aprotic solvents like toluene or dioxane are common.[5] A small amount of water can be beneficial for dissolving the inorganic base and facilitating the formation of the active boronate species.[7] However, for substrates prone to protodeboronation, strictly anhydrous conditions may be required.[8]

Q2: My reaction shows low conversion or has stalled completely. What are the most common culprits?

A2: Low or no conversion is a frequent issue, often stemming from catalyst deactivation or suboptimal reaction conditions. A systematic check is the best approach.

Troubleshooting Workflow for Low Conversion

start Low / No Conversion reagents 1. Verify Reagent Quality - Aryl Halide Purity - Boronic Acid Freshness - Solvent Anhydrous/Degassed - Base Purity start->reagents atmosphere 2. Check Inert Atmosphere - Proper Degassing? - Oxygen-Free Headspace? reagents->atmosphere Reagents OK catalyst 3. Assess Catalyst System - Active Pd Source? - Ligand Oxidized? - Correct Pd:Ligand Ratio? atmosphere->catalyst Atmosphere OK conditions 4. Re-evaluate Conditions - Temperature Too Low? - Incorrect Base/Solvent? catalyst->conditions Catalyst OK Suzuki_Cycle cluster_steps Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(X) Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)L₂(R') OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Ar-R' TM_Complex->p3 ArX Ar-X (2-Cl-3-F-PhCN) ArX->p1 Boronic R'-B(OH)₂ Boronic->p2 Base Base (e.g., K₃PO₄) Base->p2 p1->OA_Complex p2->TM_Complex p3->Product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. [1][6][9]

General Experimental Protocol

This protocol provides a reliable starting point for a small-scale (e.g., 1.0 mmol) Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.01 mmol, 0.01 equiv, 1 mol%)

  • SPhos (0.022 mmol, 0.022 equiv, 2.2 mol%)

  • K₃PO₄ (powdered, dried) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL) and Water (0.5 mL), degassed separately

Procedure:

  • Vessel Preparation: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. [8]3. Catalyst Preparation (in a separate vial/glovebox): Under an inert atmosphere, weigh the Pd(OAc)₂ and SPhos into a small vial. Add 2 mL of the degassed toluene to this vial to form a pre-mixed catalyst solution.

  • Reagent Addition: Under a positive pressure of inert gas, add the remaining degassed toluene (3 mL) and degassed water (0.5 mL) to the main reaction flask containing the substrates and base.

  • Initiation: Add the pre-mixed catalyst solution to the reaction flask via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC, GC, or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product for purification.

References

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzo
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry.
  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Google.
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
  • Role of palladium catalyst in cross-coupling reactions. Google.
  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec.
  • Suzuki reaction. Wikipedia.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
  • Buchwald Ligands. Sigma-Aldrich.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Google.
  • Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har. Thieme.

Sources

How to avoid dehalogenation of 2-Chloro-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-3-fluorobenzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block and encounter challenges with undesired dehalogenation. Here, we provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to help you maintain the integrity of your molecule throughout your synthetic campaigns.

Part 1: Frequently Asked Questions (FAQs) - Understanding Core Reactivity

This section addresses fundamental questions regarding the chemical behavior of this compound, focusing on the underlying principles that govern its stability and reactivity.

Q1: I'm observing unexpected byproducts that suggest the loss of a halogen. Which halogen, chlorine or fluorine, is more susceptible to removal and why?

A1: In the majority of reaction classes, the chlorine atom at the C-2 position is significantly more susceptible to removal than the fluorine atom at the C-3 position. This preferential reactivity is governed by two primary factors: bond electronics and established mechanistic pathways.

  • Reductive Cleavage/Metal-Catalyzed Reactions: The Carbon-Chlorine (C-Cl) bond is longer and weaker than the Carbon-Fluorine (C-F) bond. In catalytic cycles, such as palladium-catalyzed cross-couplings, the oxidative addition of the Pd(0) catalyst into the C-Cl bond is kinetically and thermodynamically more favorable than insertion into the C-F bond. Similarly, under reductive conditions (e.g., catalytic hydrogenation), the C-Cl bond is more readily cleaved.[1][2]

  • Nucleophilic Aromatic Substitution (SNAr): The benzonitrile moiety is a powerful electron-withdrawing group. It strongly activates the aromatic ring for nucleophilic attack, particularly at the ortho (C-2) and para (C-4) positions, by stabilizing the negatively charged intermediate (a Meisenheimer complex).[3][4][5] Since the chlorine atom is at the activated C-2 position, it is an excellent leaving group for SNAr reactions. The fluorine atom at the C-3 (meta) position does not receive this electronic stabilization and is therefore inert to SNAr.

The diagram below illustrates how the nitrile group withdraws electron density, creating a partial positive charge (δ+) at the C-2 position and stabilizing the intermediate formed during nucleophilic attack at that site.

Caption: Electronic influence of the nitrile group on halogen reactivity.

Part 2: Troubleshooting Guide for Common Synthetic Transformations

This section provides specific, actionable advice for overcoming dehalogenation in common experimental scenarios.

Scenario 2.1: Palladium-Catalyzed Cross-Coupling Reactions

Q: I'm attempting a Suzuki-Miyaura coupling to form a C-C bond at the C-2 position, but my main byproduct is 3-fluorobenzonitrile. What causes this hydrodechlorination and how can I prevent it?

A: This is a classic and frequent side reaction in palladium catalysis known as reductive dehalogenation (or hydrodehalogenation). It competes directly with your desired cross-coupling pathway. The aryl-palladium(II) intermediate (Ar-Pd-X), which should proceed to transmetalation and reductive elimination to give your product, is instead intercepted and reduced to an Ar-H bond.

Primary Causes:

  • Hydride Sources: Trace water, alcohols used as solvents, or even the boronic acid reagents can generate hydride species that lead to protonolysis of the Ar-Pd-X intermediate.

  • Slow Reductive Elimination: If the final, product-forming step (reductive elimination) is slow, the Ar-Pd-X intermediate has a longer lifetime, increasing the probability of it undergoing the undesired reductive pathway.

  • Base Choice: Certain bases can facilitate protonolysis or act as hydride donors.

Solutions & Protocols:

Your strategy should focus on accelerating the desired catalytic cycle while suppressing the sources of reduction.

ParameterProblematic ConditionRecommended SolutionRationale
Ligand Standard, less bulky ligands (e.g., PPh₃)Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).These ligands accelerate the rate-limiting reductive elimination step, outcompeting the dehalogenation pathway.[6]
Base Strong, nucleophilic bases (e.g., NaOH, NaOEt)Use weaker, non-nucleophilic inorganic bases like K₃PO₄ or Cs₂CO₃.Minimizes side reactions and reduces the potential for generating hydride species.[6]
Solvents Protic solvents (e.g., EtOH, MeOH) or wet aprotic solventsUse rigorously dried aprotic solvents like toluene or 1,4-dioxane.Eliminates water and other protic species as a source of protons/hydrides for the reductive pathway.[6]
Temperature Excessively high temperaturesOperate at the lowest temperature that provides a reasonable reaction rate (e.g., 80-100 °C).Can sometimes reduce the rate of dehalogenation relative to the cross-coupling.

Protocol: Robust Suzuki-Miyaura Coupling to Minimize Dechlorination

  • Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and anhydrous K₃PO₄ (2.0 eq).

  • Catalyst Loading: In a glovebox, add the Palladium catalyst (e.g., Pd(OAc)₂ (2 mol%)) and the ligand (e.g., SPhos (4 mol%)).

  • Solvent Addition: Add anhydrous, degassed toluene via cannula.

  • Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring under an inert atmosphere (Argon or Nitrogen).

  • Monitoring: Monitor the reaction progress by GC-MS or LC-MS, checking for the formation of the desired product and the 3-fluorobenzonitrile byproduct.

  • Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

Scenario 2.2: Reduction of the Nitrile Group

Q: I need to reduce the nitrile group to a primary amine (benzylamine). My attempts using catalytic hydrogenation with Pd/C resulted in complete removal of the chlorine. How can I achieve selective reduction?

A: You have encountered one of the most common pitfalls. Palladium on carbon (Pd/C) is a highly active catalyst for hydrodehalogenation, especially for aryl chlorides and bromides. [1][7] To selectively reduce the nitrile, you must use chemical reducing agents that do not catalytically activate the C-Cl bond.

Solutions & Protocols:

Target Functional GroupProblematic ReagentRecommended ReagentRationale
**Primary Amine (-CH₂NH₂) **H₂, Pd/CBorane-THF complex (BH₃·THF) or Lithium Aluminum Hydride (LAH)These hydride reagents directly reduce the nitrile without interacting with the C-Cl bond under standard conditions. LAH is very strong; BH₃ is often preferred for its milder nature.
Aldehyde (-CHO) N/ADiisobutylaluminium hydride (DIBAL-H) at low temperature (-78 °C)DIBAL-H provides a controlled, partial reduction of the nitrile to the imine, which is then hydrolyzed to the aldehyde during aqueous work-up. The low temperature is critical to prevent over-reduction and side reactions.

Protocol: Selective Nitrile Reduction to a Primary Amine

  • Preparation: In an oven-dried, three-neck flask under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add Borane-THF complex (1.0 M solution in THF, ~2.2 eq) dropwise via a syringe, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.

  • Quenching: Carefully cool the reaction back to 0 °C and slowly quench by the dropwise addition of 6M HCl. (Caution: Vigorous hydrogen evolution).

  • Hydrolysis: Heat the mixture to reflux for 1 hour to ensure complete hydrolysis of the borane-amine complex.

  • Work-up: Cool the mixture, make it basic with aqueous NaOH, and extract the product with ethyl acetate.

Part 3: Analytical Troubleshooting - How to Confirm Dehalogenation

Q: I suspect dehalogenation is occurring. What is the most effective way to identify and quantify these byproducts?

A: A multi-pronged analytical approach is best for unambiguous confirmation. Relying on a single technique can sometimes be misleading.

Analytical TechniqueApplication & Key Insights
Gas Chromatography-Mass Spectrometry (GC-MS) Primary Tool. Ideal for identifying volatile byproducts. Look for peaks with molecular ions corresponding to the loss of chlorine (M-35/37), fluorine (M-19), or both. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) is a definitive marker.
High-Performance Liquid Chromatography (HPLC) Excellent for quantification and for separating non-volatile reaction components. Developing a method that separates the starting material from the de-chlorinated, de-fluorinated, and fully dehalogenated products is crucial.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR: The aromatic signal patterns will change upon loss of a halogen. ¹⁹F NMR: The disappearance of the fluorine signal is a clear indicator of defluorination. ¹³C NMR: The large C-F coupling constant will disappear if defluorination occurs.

graph {
graph [fontname="Arial", fontsize=12, splines=true, overlap=false];
node [shape=box, style="rounded", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="Dehalogenation Suspected", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; reaction_type [label="What is the reaction type?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

pd_coupling [label="Pd Cross-Coupling", shape=box]; reduction [label="Reduction", shape=box]; snar [label="SNAr", shape=box];

check_pd [label="Check Ligand, Base, & Solvent.\nAre they optimized to favor\nreductive elimination?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; check_reductant [label="Are you using a metal catalyst\n(e.g., Pd/C) with H₂?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

solution_pd_no [label="Switch to bulky, electron-rich ligands\n(e.g., SPhos). Use anhydrous K₃PO₄\nand dry aprotic solvents.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_pd_yes [label="Problem may be trace impurities.\nEnsure high-purity reagents\nand strictly anhydrous conditions.", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

solution_red_yes [label="STOP. This will cause dehalogenation.\nSwitch to chemical reductants\nlike BH₃·THF or DIBAL-H.", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; solution_red_no [label="Reaction conditions may be too harsh.\nConsider lowering temperature\nor using a milder hydride source.", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

solution_snar [label="Dehalogenation is the intended reaction\nat the C2 (Chloro) position. If other\nbyproducts form, conditions may be\ntoo harsh (e.g., benzyne formation).\nLower temperature and use milder base.", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> reaction_type; reaction_type -> pd_coupling [label=" Cross-Coupling "]; reaction_type -> reduction [label=" Reduction "]; reaction_type -> snar [label=" Nucleophilic Substitution "];

pd_coupling -> check_pd; check_pd -> solution_pd_no [label=" No "]; check_pd -> solution_pd_yes [label=" Yes "];

reduction -> check_reductant; check_reductant -> solution_red_yes [label=" Yes "]; check_reductant -> solution_red_no [label=" No "];

snar -> solution_snar; }

Caption: A troubleshooting workflow for diagnosing and solving dehalogenation issues.

References

  • Reductive dehalogenation of aryl halides via conPET and selected... - ResearchGate. (n.d.).
  • Reduction by Oxidation: Selective Hydrodehalogenation of Aryl Halides by Mediated Oxalate Oxidation. (2021). Journal of the American Chemical Society. Retrieved January 2, 2026, from [Link]

  • Zhang, Y., Liao, S., Xu, Y., Yu, D., & Shen, Q. (1997). Reductive Dehalogenation of Aryl Halides by the Nanometric Sodium Hydride Using Lanthanide Chloride as Catalyst. Synthetic Communications, 27(24). Retrieved January 2, 2026, from [Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. Synthesis, 2010(02), 217-220. Retrieved January 2, 2026, from [Link]

  • Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. (2022). Molecules. Retrieved January 2, 2026, from [Link]

  • Stepankova, V., et al. (2012). A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay. Biotechnology and Bioengineering. Retrieved January 2, 2026, from [Link]

  • Regalado, E. L., Dermenjian, R. K., Joyce, L. A., & Welch, C. J. (2014). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. Journal of Pharmaceutical and Biomedical Analysis, 92, 1-5. Retrieved January 2, 2026, from [Link]

  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. (2021). Molecules. Retrieved January 2, 2026, from [Link]

  • Welch, C. J., et al. (2014). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Organic Process Research & Development. Retrieved January 2, 2026, from [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved January 2, 2026, from [Link]

  • Nucleophilic Aromatic Substitution. (2023). OpenStax. Retrieved January 2, 2026, from [Link]

  • Lee, C. F., et al. (2022). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. Journal of Catalysis. Retrieved January 2, 2026, from [Link]

  • Malz, F., & Janza, B. (2002). Room temperature dehalogenation of chloroarenes by polymethylhydrosiloxane (PMHS) under palladium catalysis. Tetrahedron Letters. Retrieved January 2, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates with 2-Chloro-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-3-fluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use in cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.

Troubleshooting Guide: Diagnosing and Resolving Low Conversion Rates

Low conversion of your starting material is a frequent hurdle in cross-coupling reactions, especially with challenging substrates like this compound. The aryl chloride's relative inertness compared to bromides or iodides, combined with the electronic effects of the fluoride and nitrile groups, necessitates a carefully optimized reaction setup.[1][2] This guide provides a systematic approach to identifying and resolving the root cause of poor reaction performance.

Visual Troubleshooting Workflow

The following flowchart outlines a logical progression for troubleshooting low conversion rates. Start at the top and work your way through the diagnostic steps.

Troubleshooting_Workflow Start Low Conversion Observed Check_Catalyst Q: Is the Catalyst System Active and Appropriate? Start->Check_Catalyst Check_Conditions Q: Are the Reaction Conditions Optimal? Check_Catalyst->Check_Conditions No Sol_Catalyst_Inactive A: Inactive Catalyst - Use fresh Pd source/ligand - Switch to a robust precatalyst (e.g., Buchwald G3/G4) - Ensure proper in-situ reduction if using Pd(II) Check_Catalyst->Sol_Catalyst_Inactive Yes (Inactive) Sol_Ligand A: Inappropriate Ligand - Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) for aryl chlorides Check_Catalyst->Sol_Ligand Yes (Wrong Ligand) Check_Reagents Q: Are Reagents Pure and Stoichiometry Correct? Check_Conditions->Check_Reagents No Sol_Temp A: Suboptimal Temperature - Incrementally increase temperature (e.g., 80-110 °C) - Monitor for decomposition Check_Conditions->Sol_Temp Yes (Temp) Sol_Base A: Incorrect Base - Base choice is critical and solvent-dependent - For Suzuki, consider K3PO4, Cs2CO3 - For Buchwald, consider NaOtBu, LHMDS Check_Conditions->Sol_Base Yes (Base) Sol_Solvent A: Poor Solvent Choice - Ensure all reagents are soluble - Common choices: Toluene, Dioxane, THF, DME Check_Conditions->Sol_Solvent Yes (Solvent) Check_Setup Q: Is the Reaction Setup Correct? Check_Reagents->Check_Setup No Sol_Purity A: Reagent Impurity - Use fresh, high-purity coupling partner (e.g., boronic acid) - Ensure substrate is pure Check_Reagents->Sol_Purity Yes (Purity) Sol_Stoichiometry A: Incorrect Stoichiometry - Use a slight excess (1.1-1.5 equiv.) of the coupling partner to drive the reaction Check_Reagents->Sol_Stoichiometry Yes (Stoichiometry) Sol_Inert A: Oxygen/Moisture Contamination - Rigorously degas solvents (freeze-pump-thaw or sparge with inert gas) - Ensure a positive pressure of Ar or N2 Check_Setup->Sol_Inert Yes

Caption: A step-by-step workflow for troubleshooting low conversion rates.

Question-and-Answer Troubleshooting Guide

Q1: My reaction shows very low or no conversion of this compound. Where do I start?

A1: Start by evaluating your catalyst system. The Carbon-Chlorine bond is significantly stronger than C-Br or C-I bonds, making the initial oxidative addition step the rate-limiting factor in many cases.[1]

  • Catalyst Activity: Ensure your palladium source and ligand are active. Palladium(0) is the active species. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be effectively reduced in situ.[3] Air-stable precatalysts (e.g., Buchwald palladacycles) that readily form the active Pd(0) species are often more reliable.[3][4]

  • Ligand Choice: Standard ligands like PPh₃ are often ineffective for aryl chlorides.[2] You need a ligand that is both sterically bulky and electron-rich. This combination promotes the oxidative addition step and subsequent reductive elimination. For Suzuki or Buchwald-Hartwig reactions, ligands from the Buchwald (e.g., SPhos, XPhos, RuPhos) or Hartwig groups, as well as N-heterocyclic carbenes (NHCs), are industry standards for this type of substrate.[1][4][5]

Q2: I'm using a recommended catalyst system, but the conversion is still poor. What should I check next?

A2: Scrutinize your reaction conditions: temperature, base, and solvent are all critically interlinked.

  • Temperature: Aryl chloride couplings typically require elevated temperatures, often in the range of 80–110 °C, to overcome the high activation energy of the oxidative addition step.[1][3] If your reaction is sluggish, a cautious, incremental increase in temperature may be beneficial. However, be aware that excessively high temperatures can lead to catalyst decomposition, which often manifests as the formation of palladium black.[4]

  • Base Selection: The base is not merely a proton scavenger; it plays an active role in the catalytic cycle (e.g., in the transmetalation step of a Suzuki coupling). The correct base depends on your specific reaction type and solvent.

    • For Suzuki reactions , common choices include K₃PO₄, Cs₂CO₃, and K₂CO₃.[3][5] Stronger bases in the presence of water can sometimes promote unwanted side reactions like protodeboronation.[3]

    • For Buchwald-Hartwig aminations , a strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently used.[6]

  • Solvent Choice: The solvent must be able to dissolve all reaction components at the operating temperature.[5] Aprotic solvents are generally preferred.[5] Common choices include toluene, 1,4-dioxane, THF, or DME. The polarity of the solvent can also influence catalyst activity and selectivity.[7]

Q3: My conditions seem appropriate, but the problem persists. Could it be my reagents?

A3: Absolutely. Reagent quality and stoichiometry are paramount.

  • Reagent Purity: Impurities in any reagent can poison the catalyst. Boronic acids, for example, can degrade over time and are susceptible to protodeboronation, especially if they are electron-rich.[3] Always use high-purity reagents. If in doubt, use a fresh bottle or repurify your materials.

  • Stoichiometry: For cross-coupling reactions, it is common practice to use a slight excess (e.g., 1.1–1.5 equivalents) of the coupling partner (e.g., the boronic acid in a Suzuki reaction) to help drive the reaction to completion.[1]

Q4: I've checked my catalyst, conditions, and reagents. Is there anything else?

A4: Yes, the reaction setup itself is critical for ensuring an active catalytic cycle. The active Pd(0) species is highly sensitive to oxygen.

  • Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), leading to catalyst decomposition and the formation of homocoupled byproducts.[3][4] It is essential to perform the reaction under a strictly inert atmosphere (Argon or Nitrogen).

  • Degassing: Solvents must be rigorously degassed before use. Common methods include sparging with an inert gas for 30 minutes or performing three freeze-pump-thaw cycles.[1] Ensure all reagent additions are done under a positive pressure of inert gas.[1]

  • Moisture: Ensure all reagents and solvents are scrupulously dry, as water can be a proton source for hydrodehalogenation, an unwanted side reaction where the chlorine is replaced by hydrogen.[4][5]

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "challenging" substrate?

A1: The difficulty arises from a combination of electronic and steric factors. The C-Cl bond is inherently strong and less reactive in oxidative addition than C-Br or C-I bonds.[1] Additionally, the electron-withdrawing nature of the nitrile and fluorine groups deactivates the aromatic ring, further slowing this crucial step. The ortho-position of the chlorine also introduces steric hindrance that can impede the approach of the bulky palladium catalyst.[1]

Q2: Can the nitrile group on this compound interfere with the palladium catalyst?

A2: Yes, this is a valid concern. Lewis basic functional groups, such as nitriles or the nitrogen on a pyridine ring, can coordinate to the palladium center and inhibit catalysis.[2] This is another reason why using a bulky ligand is so important. A sterically demanding ligand can help prevent the substrate's nitrile group from binding too strongly to the metal center, allowing the catalytic cycle to proceed.

Reactivity_Factors Substrate This compound Reactivity Catalyst Catalyst System Substrate->Catalyst Conditions Reaction Conditions Substrate->Conditions SideReactions Side Reactions Substrate->SideReactions Pd_Source Pd(0) vs Pd(II) Precatalyst Choice Catalyst->Pd_Source Ligand Bulky & Electron-Rich (e.g., XPhos, SPhos) Catalyst->Ligand Temp Temperature (80-110 °C) Conditions->Temp Base Base Strength & Type Conditions->Base Solvent Solvent (Aprotic, Anhydrous) Conditions->Solvent Dehalogenation Dehalogenation (-Cl -> -H) SideReactions->Dehalogenation Homocoupling Homocoupling SideReactions->Homocoupling Protodeboronation Protodeboronation (for Suzuki) SideReactions->Protodeboronation

Caption: Key factors influencing reactions with this compound.

Q3: What are the most common side reactions and how can I minimize them?

A3: Besides low conversion, the three most common side reactions are:

  • Dehalogenation: The replacement of the chlorine atom with a hydrogen. This is often caused by moisture or other proton sources in the reaction.[5] To minimize it, use anhydrous solvents and reagents and ensure a thoroughly dry reaction setup.[5]

  • Homocoupling: The coupling of two molecules of your boronic acid (in a Suzuki reaction) to form a biaryl byproduct. This is typically caused by the presence of oxygen, which can interfere with the catalytic cycle.[1] Rigorous degassing of solvents and maintaining a strict inert atmosphere are the best preventative measures.[1]

  • Protodeboronation: In Suzuki reactions, this is the replacement of the boronic acid group with a hydrogen atom. It is often promoted by strong bases and the presence of water.[1][3] Using a milder base (e.g., K₂CO₃) or switching to anhydrous conditions can reduce this side reaction.[3]

Q4: Can you recommend a starting point for catalyst and ligand selection?

A4: For a challenging aryl chloride like this compound, a robust, modern catalyst system is the best starting point. Avoid older systems like Pd(PPh₃)₄.

Reaction TypePalladium SourceRecommended LigandsTypical Base
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃, or Buchwald Precatalysts (e.g., XPhos Pd G3)XPhos, SPhos, RuPhosK₃PO₄, Cs₂CO₃
Buchwald-Hartwig Amination Pd(OAc)₂, Pd₂(dba)₃, or Buchwald PrecatalystsXPhos, RuPhos, BrettPhosNaOtBu, LHMDS

This table provides general recommendations. Optimal conditions may vary depending on the specific coupling partner.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol provides a robust starting point for coupling this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄), finely powdered (2.0 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill the vessel with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[2]

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd(OAc)₂ and SPhos to the reaction vessel.

  • Solvent Addition: Add the degassed, anhydrous 1,4-dioxane via syringe. The solvent should be sparged with argon for at least 30 minutes prior to use.[1]

  • Reaction Execution: With vigorous stirring, place the sealed vessel in a preheated oil bath or heating block set to 100 °C.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Once the starting material is consumed (or the reaction has stopped progressing), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1][2]

References

Technical Support Center: Column Chromatography of 2-Chloro-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for the purification of 2-Chloro-3-fluorobenzonitrile. This document is designed for researchers, chemists, and drug development professionals to provide practical, field-tested advice for overcoming common challenges in column chromatography. The guidance herein is structured to explain the causality behind experimental choices, ensuring you can adapt these principles to your specific experimental context.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Question 1: My product is co-eluting with a close-running impurity. How can I improve the separation?

Answer: This is a classic resolution problem. Co-elution occurs when the selectivity of your chromatographic system is insufficient to distinguish between your product and an impurity.

Causality: The polarity of your target compound, this compound, is influenced by the electron-withdrawing nature of the nitrile, chloro, and fluoro groups. Impurities might include starting materials, regioisomers, or other byproducts with very similar polarities. Achieving separation requires optimizing the fine balance of interactions between the compounds, the stationary phase, and the mobile phase.[1][2]

Step-by-Step Solution:

  • Re-evaluate Your Mobile Phase: The most powerful tool to resolve co-eluting spots is to change the solvent system's selectivity.

    • Change Solvent Composition: If you are using a standard Hexane/Ethyl Acetate (EtOAc) system, the ester functionality of EtOAc interacts differently with your analytes than an ether or a chlorinated solvent might. Try switching to a solvent system of similar polarity but different chemical nature. For example, substitute Ethyl Acetate with a mixture of Diethyl Ether (Et₂O) and Dichloromethane (DCM).[3] A toluene/EtOAc mixture can also be effective for aromatic compounds.

    • Fine-Tune Polarity: Make very small, incremental changes to the solvent ratio. A shift from 15% EtOAc in Hexane to 12% can sometimes be enough to achieve baseline separation.

  • Decrease the Elution Speed: Slower is often better for difficult separations. Reducing the flow rate increases the residence time of the compounds on the column, allowing for more equilibrium-adsorption-desorption cycles, which enhances resolution.[4] If using flash chromatography, reduce the applied pressure.

  • Check Your Column Loading: Overloading the column is a primary cause of poor separation. The mass of your crude sample should typically be 1-5% of the mass of the silica gel. For very difficult separations, this ratio should be even lower (e.g., 0.5%).

  • Consider a Different Stationary Phase: While silica gel is the default, its acidic nature might not be ideal. If the impurity is a basic compound, it might be interacting strongly. Consider using neutral alumina as an alternative stationary phase.[1]

Troubleshooting Workflow: Resolving Co-elution

co_elution_workflow start Problem: Co-elution of Product and Impurity (ΔRf < 0.1) check_tlc Step 1: Re-optimize on TLC. Try different solvent systems? (e.g., Hex/EtOAc vs DCM/Ether) start->check_tlc decision_solvent Separation Improved? check_tlc->decision_solvent run_column Step 2: Run Column with New Solvent System decision_solvent->run_column Yes check_loading Step 3: Reduce Sample Load. Aim for <1% of silica mass. decision_solvent->check_loading No success Success: Product is Pure run_column->success decision_loading Separation Improved? check_loading->decision_loading decision_loading->run_column Yes slow_flow Step 4: Decrease Flow Rate. Allow more equilibration time. decision_loading->slow_flow No slow_flow->decision_loading failure Consider Alternative: - Different Stationary Phase (Alumina) - Preparative HPLC slow_flow->failure If Still No

Caption: A logical workflow for troubleshooting co-eluting compounds.

Question 2: My product is smearing or "tailing" down the column. What's causing this and how do I fix it?

Answer: Peak tailing is generally caused by overly strong interactions between your compound and the stationary phase, or by poor solubility in the mobile phase.

Causality: Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface.[1] The nitrile group in your compound has a lone pair of electrons and can engage in strong hydrogen bonding with these acidic sites. If the interaction is too strong, the molecules don't move in a tight band, leading to tailing.

Step-by-Step Solution:

  • Check Sample Solubility: Ensure your compound is fully dissolved in the mobile phase. If it crashes out at the top of the column, it will continuously re-dissolve as the column runs, leading to a long tail. If solubility is low, consider dry loading your sample.[4]

  • Increase Mobile Phase Polarity: A slightly more polar solvent can better compete with your compound for the active sites on the silica, reducing the strong interaction and improving peak shape.[1] Add a small percentage more of the polar component (e.g., increase from 10% to 12% EtOAc).

  • Deactivate the Silica Gel: For compounds that are sensitive to acid or interact too strongly, you can neutralize the acidic sites.[5] Flush the packed column with your mobile phase containing a small amount (0.1-1%) of an amine base like triethylamine (TEA) before loading your sample. This masks the silanol groups.[3]

  • Consider Reversed-Phase Chromatography: If your compound is very polar and tailing is severe in normal-phase, it may be a better candidate for reversed-phase (e.g., C18 silica) chromatography, where the stationary phase is non-polar.[5]

Question 3: My compound seems to have decomposed on the column. How can I confirm this and prevent it?

Answer: Compound decomposition on silica gel is a known issue, especially for acid-sensitive molecules.[6]

Causality: The acidic nature of silica gel can catalyze degradation reactions for certain functional groups. While benzonitriles are generally stable, other functionalities in more complex molecules could be labile.

Step-by-Step Solution:

  • Confirm Instability: Before running a column, perform a simple stability test. Dissolve a small amount of your crude product in your chosen eluent. Spot it on a TLC plate. On a separate TLC plate, place a spot of the crude product dissolved in a different solvent (like DCM), add a small amount of silica gel to the vial, and let it stir for an hour. Then, spot this mixture on the same TLC plate next to the original spot. If you see new spots or a significant decrease in the product spot from the silica-treated sample, your compound is not stable.[6]

  • Use a Deactivated Stationary Phase:

    • Neutralize Silica: As mentioned for peak tailing, pre-treating the silica with a base like triethylamine can prevent acid-catalyzed decomposition.[3]

    • Use Alumina: Neutral or basic alumina is a good alternative to silica for acid-sensitive compounds.[5]

    • Use Florisil: Florisil (magnesium silicate) is another less acidic alternative.[6]

  • Work Quickly: Minimize the time your compound spends on the column. Use flash chromatography with optimized conditions to elute the product as quickly as possible.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?

For most applications, standard flash-grade silica gel (40-63 µm) is the most effective and economical choice.[7] It provides a good balance of resolving power and flow characteristics. Given that the target molecule is not strongly basic or exceptionally acid-labile, standard silica should be suitable. If you experience decomposition or irreversible adsorption, consider using neutral alumina.[1]

Q2: How do I determine the right solvent system?

The ideal solvent system is almost always determined by thin-layer chromatography (TLC) before committing to a large-scale column.[7]

  • Goal: Find a solvent system that gives your target compound a Retention Factor (Rf) of approximately 0.2 - 0.3 .[7] This Rf value provides the optimal balance, ensuring the compound moves off the baseline but has enough interaction with the stationary phase to separate from impurities.

  • Starting Point: A good starting point for a moderately polar compound like this compound is a mixture of a non-polar solvent (like Hexane or Petroleum Ether) and a moderately polar solvent (like Ethyl Acetate).[3]

  • Method: Start with a 4:1 Hexane:EtOAc mixture (20% EtOAc). If the Rf is too low (compound doesn't move), increase the polarity by moving to 3:1 or 2:1. If the Rf is too high (compound moves with the solvent front), decrease the polarity to 9:1 or even lower.[4]

Solvent System (Hexane:Ethyl Acetate) Approximate Polarity Typical Application
95:5 (5% EtOAc)LowFor non-polar compounds or impurities.
80:20 (20% EtOAc) Medium-Low Good starting point for this compound.
50:50 (50% EtOAc)MediumFor more polar compounds.
DCM / 1-5% MethanolHighFor very polar compounds that do not move in EtOAc systems.[3][8]

Q3: Should I use an isocratic or a gradient elution?

The choice depends on the complexity of your mixture.

  • Isocratic Elution (Constant Solvent Composition): This is ideal when the Rf values of your product and the nearest impurities are close. Using a single, optimized solvent mixture provides the highest possible resolution for that specific separation.

  • Gradient Elution (Increasing Solvent Polarity): This is more efficient for separating a mixture with widely different polarities. You can start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your product, and finally, use a high-polarity wash to remove strongly bound compounds. This saves significant time and solvent.[9]

Experimental Protocol: Standard Purification Workflow

This protocol assumes a crude sample of ~500 mg. Adjust silica and solvent volumes accordingly.

1. TLC Method Development:

  • Prepare stock solutions of your crude material in a volatile solvent (e.g., DCM).
  • Test various solvent systems (e.g., 10%, 20%, 30% EtOAc in Hexane) on TLC plates to find a system that gives your product an Rf of ~0.25.
  • Visualize the plate under a UV lamp (254 nm) to identify your product and impurities.

2. Column Preparation (Wet Packing):

  • Select an appropriate size glass column (e.g., 2-3 cm diameter).
  • Add a small cotton or glass wool plug to the bottom.
  • Fill the column about halfway with your starting eluent (e.g., 10% EtOAc/Hexane).
  • In a separate beaker, make a slurry of silica gel (~25-30 g for a 500 mg sample) in the same eluent.
  • Pour the slurry into the column. Use additional eluent to rinse all silica into the column.
  • Gently tap the column to pack the silica bed uniformly and remove air bubbles.
  • Open the stopcock and drain the solvent until it is just level with the top of the silica bed. Never let the column run dry. [7]

3. Sample Loading (Dry Loading Recommended):

  • Dissolve your 500 mg crude sample in a minimal amount of a volatile solvent (e.g., 2-3 mL of DCM).
  • Add ~1-2 g of silica gel to this solution.
  • Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.
  • Carefully add this dry powder to the top of your packed column, creating a thin, even layer.
  • Gently add a thin layer of sand or fritted glass on top to protect the sample layer.

4. Elution and Fraction Collection:

  • Carefully add your eluent to the column.
  • Open the stopcock and begin collecting fractions (e.g., 10-15 mL per test tube). If using flash chromatography, apply gentle air pressure to achieve a flow rate of about 2 inches/minute.[9]
  • If running a gradient, start with a lower polarity solvent and systematically increase the percentage of the more polar solvent after collecting a set number of fractions.

5. Analysis of Fractions:

  • Monitor the collected fractions by TLC to identify which ones contain your pure product.
  • Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator.
  • Confirm the purity of the final product using analytical techniques such as NMR, LC-MS, or GC-MS.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Sorbent Technologies, Inc. Flash Chromatography Basics. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • SIELC Technologies. Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column. [Link]

  • Wikipedia. Column chromatography. [Link]

  • ResearchGate. What is the most polar solvent usable in silica gel chromatography?. [Link]

  • University of Calgary, Department of Chemistry. Column chromatography. [Link]

  • ACS Publications. Nitriles at Silica Interfaces Resemble Supported Lipid Bilayers. [Link]

  • Teledyne ISCO. Chromatography Troubleshooting. [Link]

  • SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. [Link]

  • Teledyne ISCO. Chromatography Troubleshooting. [Link]

  • SIELC Technologies. 2-Chlorobenzonitrile. [Link]

  • Chemistry For Everyone. In Silica Gel Chromatography Which Compounds Elute First?. [Link]

  • BGD Group. TLC System. [Link]

  • ResearchGate. How can I purify impure benzonitrile?. [Link]

  • Carl ROTH. Solvents for TLC | Thin Layer Chromatography (TLC, HPTLC). [Link]

  • Scribd. TLC Solvent Selection for Separation. [Link]

  • MDPI. Racemic and Enantiomeric Alkoxycyanobiphenyls Bearing Terminal Vicinal Fluorine Substituents: Synthesis and Mesogenic Behavior. [Link]

  • Chemistry LibreTexts. Thin Layer Chromatography. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Chemistry LibreTexts. B. Column Chromatography. [Link]

Sources

Technical Support Center: Scaling Up Reactions with 2-Chloro-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Process Chemists

Welcome to the technical support center for 2-Chloro-3-fluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals who are transitioning reactions involving this versatile intermediate from the laboratory bench to pilot or production scale. As Senior Application Scientists, we understand that scaling up presents unique challenges beyond simply using larger flasks. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these complexities with confidence and scientific rigor.

Part 1: Foundational Knowledge & Safety

Before attempting any scale-up, a thorough understanding of the reagent's properties and safety requirements is paramount.

FAQ: Handling and Storage

Question: What are the primary hazards associated with this compound and what are the essential safety precautions for large-scale handling?

Answer: this compound is a hazardous substance that must be handled with care. Your primary concerns are its toxicity and potential for irritation.

Hazards Profile:

  • Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Irritation: It is known to cause skin irritation and serious eye irritation.[1][3] It may also cause respiratory irritation.[1]

  • Thermal Decomposition: In a fire, it can release toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), hydrogen chloride (HCl), and hydrogen fluoride (HF).[4][5]

Essential Scale-Up Safety Protocols:

  • Engineering Controls: Always handle the compound in a well-ventilated area, preferably within a closed system or using local exhaust ventilation (LEV) such as a fume hood.[3][4][5] For pilot and production scale, a closed-system transfer is highly recommended.

  • Personal Protective Equipment (PPE): A comprehensive PPE setup is non-negotiable.

    • Hand Protection: Wear impervious gloves.[3]

    • Eye Protection: Use safety glasses with side shields or, preferably, safety goggles.[3] For larger quantities where splashing is a risk, a full face shield is required.[3]

    • Body Protection: An impervious lab coat or protective clothing is necessary to prevent skin contact.[3]

    • Respiratory Protection: If there is a risk of dust or aerosol inhalation, use a NIOSH/MSHA-approved respirator.[5]

  • Storage: Store the material in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong acids, bases, and oxidizing agents.[4][5][6] The storage area should be locked.[1][3]

  • Emergency Preparedness: Ensure that safety showers and eye wash stations are readily accessible and have been recently tested.[5]

Hazard Category GHS Classification Primary Precaution
Acute Toxicity Oral (Cat. 4), Dermal (Cat. 4), Inhalation (Cat. 4)Avoid ingestion, skin contact, and inhalation of dust/vapors.[1]
Skin Irritation Category 2Wear appropriate gloves and protective clothing.[1][3]
Eye Irritation Category 2Wear safety goggles and/or a face shield.[1][3]
Target Organ Toxicity May cause respiratory irritation (Cat. 3)Use only in a well-ventilated area or with respiratory protection.[1]
FAQ: Physicochemical Properties for Scale-Up

Question: What solubility characteristics should I consider when choosing a solvent system for a large-scale reaction and workup?

Answer: Solvent selection is critical for reaction kinetics, temperature control, and product isolation. This compound, as a substituted aromatic compound, exhibits predictable solubility.

  • Poor Solubility: It is insoluble in water.[7] This is advantageous for aqueous workups, as the compound will partition into an organic layer.

  • Good Solubility: It is generally soluble in common organic solvents such as toluene, benzene, and tetrahydrofuran (THF).[7][8]

When scaling up, consider not only the solubility of your starting material but also your intermediates and final product. A solvent system where the product crystallizes upon cooling can simplify isolation, but you must ensure it doesn't crash out prematurely during the reaction. For purification, avoid solvents that are difficult to remove under vacuum on a large scale (e.g., DMSO, DMF) unless absolutely necessary.

Part 2: Troubleshooting Common Synthetic Transformations

This section addresses specific challenges encountered when scaling up the most common reactions involving this compound.

A. Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the nitrile group and the halogens activates the aromatic ring for nucleophilic attack, making SNAr a common and powerful transformation.[9][10]

Caption: The two-step Addition-Elimination mechanism of SNAr.

Question: My SNAr reaction was high-yielding at the 1g scale, but is sluggish and incomplete at the 100g scale. What is the likely cause?

Answer: This is a classic scale-up problem often related to mass and heat transfer limitations.

  • Mixing Efficiency: On a small scale, magnetic stirring is often sufficient. On a larger scale, inefficient mechanical stirring can create localized "hot spots" or areas of poor reagent mixing. The nucleophile and substrate may not be interacting effectively throughout the vessel.

    • Causality: The rate-determining step is the initial attack of the nucleophile on the aromatic ring.[10] If the concentration of the nucleophile is not homogenous, the overall reaction rate will decrease.

    • Solution: Ensure your reactor is equipped with an appropriate overhead stirrer (e.g., anchor, pitched-blade turbine) and baffle system to create turbulent, homogenous mixing.

  • Heat Transfer: Many SNAr reactions require heating to proceed at a reasonable rate. A 100g scale reaction has a much lower surface-area-to-volume ratio than a 1g scale reaction.

    • Causality: The vessel's ability to transfer heat into the reaction mixture becomes less efficient as volume increases. The core of your reaction may not be reaching the target temperature, even if the external heating mantle is set correctly.

    • Solution: Use a reactor with a heating jacket and an internal temperature probe to monitor and control the actual reaction temperature. Account for a longer heat-up time in your process plan.

  • Purity of Reagents and Solvents: The impact of impurities is magnified on a larger scale.

    • Causality: Trace amounts of water can quench strong bases often used in these reactions (e.g., NaH, K₂CO₃), reducing the effective concentration of your active nucleophile.[11]

    • Solution: Use anhydrous solvents and ensure your nucleophile and base are dry and of high purity. For bases like potassium carbonate, consider grinding and drying them in an oven before use.

Question: I'm observing the formation of multiple substitution products. How can I improve selectivity?

Answer: The presence of two leaving groups (Cl and F) can lead to selectivity issues. While the C-F bond is stronger, the high electronegativity of fluorine activates the ring, making it a surprisingly effective site for nucleophilic attack.[10]

  • Causality: The regioselectivity of the attack is governed by the stability of the intermediate Meisenheimer complex.[12][13] Electron-withdrawing groups in the ortho or para position to the leaving group provide the best resonance stabilization for the negative charge.[12][13] In this compound, the nitrile group is ortho to the chlorine and meta to the fluorine, generally favoring substitution at the C2 (chloro) position. However, this preference can be overcome under harsh conditions.

  • Solution:

    • Temperature Control: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Higher temperatures often lead to a loss of selectivity.

    • Controlled Addition: Add the nucleophile slowly (dose-controlled) to the reaction mixture. This keeps the instantaneous concentration of the nucleophile low, favoring the more kinetically accessible pathway and preventing over-reaction.

B. Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)

Suzuki_Troubleshooting cluster_catalyst Catalyst Issues cluster_side_reactions Side Reactions start Low Conversion in Suzuki Coupling? q1 Is the catalyst active? start->q1 q2 Are side reactions occurring? q1->q2 Yes c1 Problem: Aryl chloride inertness q1->c1 No s1 Observation: Protodeboronation q2->s1 Yes sol_c1 Solution: Use electron-rich, bulky phosphine ligands (e.g., Buchwald ligands) c1->sol_c1 c2 Problem: Ligand or Pd(0) degradation sol_c2 Solution: Rigorously degas all solvents/reagents c2->sol_c2 c3 Problem: Nitrile coordination/inhibition sol_c3 Solution: Use a higher catalyst loading or a more robust catalyst system c3->sol_c3 sol_s1 Solution: Use anhydrous base and solvents. Use a non-aqueous base (e.g., CsF, K₃PO₄) s1->sol_s1 s2 Observation: Homocoupling sol_s2 Solution: Ensure complete oxygen exclusion s2->sol_s2

Caption: Decision workflow for troubleshooting a Suzuki cross-coupling reaction.

Question: My Suzuki coupling with this compound is not working. What are the most common points of failure when scaling up?

Answer: Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides in Suzuki couplings, and the presence of the nitrile group adds another layer of complexity.[14][15] Failure is often due to an insufficiently active catalyst system or catalyst inhibition.

  • Inactive Catalyst System: The oxidative addition of Pd(0) into the Ar-Cl bond is often the rate-limiting step and is significantly slower than for Ar-Br or Ar-I.[15]

    • Causality: Standard catalysts like Pd(PPh₃)₄ may lack the electron density needed to efficiently break the strong C-Cl bond.

    • Solution: Employ a more active, specialized catalyst system. This typically involves using a Pd(II) precatalyst (like Pd(OAc)₂) or a Pd(0) source (like Pd₂(dba)₃) combined with an electron-rich, sterically hindered phosphine ligand (e.g., SPhos, XPhos, RuPhos).[15] These ligands promote the formation of the active, low-coordinate Pd(0) species required for oxidative addition.

  • Catalyst Inhibition: The lone pair of electrons on the nitrile nitrogen can coordinate to the palladium center.

    • Causality: This coordination occupies a site on the palladium that is needed for the catalytic cycle to proceed, effectively poisoning or inhibiting the catalyst.[15]

    • Solution: You may need to increase the catalyst loading (e.g., from 1 mol% to 3-5 mol%) to overcome this inhibition. Alternatively, using a ligand that binds more strongly to palladium than the nitrile can mitigate this issue.

  • Oxygen Sensitivity: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by trace oxygen, which also promotes unwanted homocoupling of the boronic acid.[15]

    • Causality: While trivial to exclude oxygen in a small flask with a balloon, it is a significant engineering challenge in a large reactor.

    • Solution: Ensure the reactor is properly inerted. This involves evacuating the vessel and backfilling with an inert gas (argon or nitrogen) multiple times. Solvents and liquid reagents must be rigorously degassed before addition, typically by sparging with an inert gas for an extended period.[15]

C. Hydrolysis of the Nitrile Group

The conversion of the nitrile to a carboxylic acid is a fundamental transformation, but it can be hazardous on a large scale if not properly controlled.[16][17]

Question: I am planning to scale up the acidic hydrolysis of the nitrile to the corresponding benzoic acid. What are the primary safety and control challenges?

Answer: The primary challenge is managing the significant exotherm of the reaction. Nitrile hydrolysis is often highly energetic.

  • Thermal Runaway Potential: The reaction of a nitrile with strong acid (e.g., concentrated H₂SO₄) and water can release a large amount of heat.[16]

    • Causality: The hydrolysis proceeds in two main stages: nitrile to amide, then amide to carboxylic acid.[17][18] Both steps can be exothermic. On a large scale, the heat generated can overwhelm the reactor's cooling capacity, leading to a rapid increase in temperature and pressure—a thermal runaway.

    • Solution:

      • Reaction Calorimetry: Before any scale-up, perform reaction calorimetry (e.g., using an RC1 calorimeter) to quantify the heat of reaction and determine the maximum adiabatic temperature rise (MATR). This data is essential for safe process design.[19]

      • Controlled Addition: Never mix all reagents at once. A semi-batch process is mandatory. The safest approach is typically to heat the sulfuric acid solution to the target temperature and then add the this compound substrate slowly and controllably. This ensures that the rate of heat generation never exceeds the rate of heat removal.

      • Adequate Cooling: Ensure the reactor has sufficient cooling capacity. Be prepared with an emergency cooling plan if necessary.

  • Off-Gassing and Pressure:

    • Causality: If the reaction temperature gets too high, boiling of the aqueous acid can generate significant pressure.

    • Solution: The reactor must be equipped with a pressure relief system (e.g., a rupture disc) and vented to a safe location or a scrubber.

Question: My hydrolysis reaction stalls at the intermediate amide. How can I drive it to completion?

Answer: Isolation of the amide is a common outcome if the reaction conditions are not sufficiently forcing.[17][20]

  • Causality: The hydrolysis of the amide to the carboxylic acid requires harsher conditions (higher temperature, longer reaction time, or higher acid concentration) than the initial hydrolysis of the nitrile to the amide.[20]

  • Solution:

    • Increase Temperature: Gradually increase the reaction temperature. Monitor the reaction progress by an appropriate analytical method (e.g., HPLC, TLC).

    • Increase Reaction Time: Simply extending the reaction time at the current temperature may be sufficient to push the equilibrium toward the carboxylic acid.

    • Acid Concentration: Using a more concentrated acid can increase the rate of the second hydrolysis step. A patent for a similar molecule uses 90-95% sulfuric acid.[16] However, be aware that this will also increase the exotherm and corrosivity, requiring careful safety review.

Part 3: Experimental Protocols

The following are illustrative protocols and should be adapted and optimized for your specific equipment and safety procedures.

Protocol 1: Scale-Up of SNAr with a Generic Amine Nucleophile

This protocol describes the substitution of the chlorine atom with a primary amine.

Materials and Equipment:

  • Jacketed glass reactor (10 L) with overhead stirring, reflux condenser, temperature probe, and nitrogen inlet/outlet.

  • Addition funnel or dosing pump.

  • This compound (500 g, 3.21 mol, 1.0 equiv)

  • Primary Amine (e.g., Cyclopropylamine) (3.85 mol, 1.2 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (887 g, 6.42 mol, 2.0 equiv)

  • Acetonitrile (ACN), anhydrous (5 L)

Procedure:

  • Inerting: Assemble the reactor system and inert by evacuating and backfilling with nitrogen three times.

  • Charging Reagents: Under a positive pressure of nitrogen, charge the reactor with this compound, anhydrous potassium carbonate, and 3 L of anhydrous acetonitrile.

  • Heating: Begin stirring and heat the reactor contents to 70 °C using the jacket.

  • Controlled Addition: Dissolve the primary amine in 2 L of anhydrous acetonitrile. Once the reactor reaches 70 °C, add the amine solution slowly over 2-3 hours via the addition funnel or dosing pump. Monitor the internal temperature closely; if it rises more than 5 °C, pause the addition.

  • Reaction: After the addition is complete, maintain the reaction at 70 °C. Monitor the reaction progress by HPLC or TLC until the starting material is consumed (typically 8-16 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts, washing the filter cake with acetonitrile.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) or by column chromatography.

References

  • A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. SAGE Publications Inc. [URL: [Link]]

  • 2-Chloro-4-fluorobenzonitrile | C7H3ClFN | CID 109000. PubChem - NIH. [URL: [Link]]

  • Hydrolysis of nitriles. Organic Chemistry II - Lumen Learning. [URL: [Link]]

  • Hydrolysing Nitriles. Chemguide. [URL: [Link]]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [URL: [Link]]

  • Hydrolysis of Nitriles. Organic Chemistry Tutor. [URL: [Link]]

  • Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material.
  • Acidic Hydrolysis of Nitriles. BYJU'S. [URL: [Link]]

  • A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. ResearchGate. [URL: [Link]]

  • Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. ResearchGate. [URL: [Link]]

  • Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of enantiomerically enriched potassium β-trifluoroboratoamides with various aryl- and hetaryl chlorides. PubMed. [URL: [Link]]

  • Nucleophilic Aromatic Substitution Guide. Scribd. [URL: [Link]]

  • Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry. [URL: [Link]]

  • Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [URL: [Link]]

  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. PMC - NIH. [URL: [Link]]

  • Simple Procedure for Optimal Scale-up of Fine Chemical Processes. II. Nitration of 4-Chlorobenzotrifluoride. ResearchGate. [URL: [Link]]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [URL: [Link]]

  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [URL: [Link]]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. [URL: [Link]]

  • Chemical Properties of 3-Chloro-4-fluorobenzonitrile (CAS 117482-84-5). Cheméo. [URL: [Link]]

Sources

Validation & Comparative

A Guide to the 1H and 13C NMR Spectral Assignments of 2-Chloro-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel aromatic compounds is paramount. 2-Chloro-3-fluorobenzonitrile, a halogenated aromatic nitrile, presents an interesting case for nuclear magnetic resonance (NMR) spectroscopy due to the interplay of three distinct substituents—chloro, fluoro, and cyano groups—on its benzene ring. This guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra of this compound, offering a framework for researchers to understand and verify its structure. We will delve into the underlying principles of substituent effects on chemical shifts and coupling constants to deliver a comprehensive spectral assignment.

The Influence of Substituents on Aromatic NMR Spectra

The chemical shifts and coupling patterns observed in the NMR spectrum of a substituted benzene are a direct reflection of the electronic environment of each nucleus. The chloro, fluoro, and cyano groups in this compound each exert unique inductive and resonance effects that modulate the electron density around the aromatic protons and carbons.

  • Fluorine: Being the most electronegative element, fluorine exhibits a strong electron-withdrawing inductive effect (-I), which deshields nearby nuclei. However, it also possesses lone pairs that can be donated into the aromatic π-system, a +M (mesomeric) or resonance effect. This resonance effect tends to increase electron density at the ortho and para positions.

  • Chlorine: Similar to fluorine, chlorine has a -I effect, though weaker. Its +M effect is also less pronounced compared to fluorine.

  • Cyano Group (-CN): The cyano group is strongly electron-withdrawing through both inductive and resonance effects (-I and -M). This leads to a general deshielding of the aromatic ring, particularly at the ortho and para positions relative to the cyano group.

These competing and complementary effects create a unique electronic landscape for this compound, which can be deciphered through a careful analysis of its NMR spectra.

Predicted ¹H NMR Assignments for this compound

Due to the limited availability of experimental spectra in the public domain, the following assignments are based on established NMR prediction algorithms and a thorough analysis of substituent effects. The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show three distinct signals in the aromatic region, corresponding to H-4, H-5, and H-6.

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
H-47.30 - 7.50ddd³J(H4-H5) ≈ 8.5, ⁴J(H4-H6) ≈ 1.0, ⁴J(H4-F3) ≈ 4.5
H-57.15 - 7.35ddd³J(H5-H4) ≈ 8.5, ³J(H5-H6) ≈ 7.5, ⁵J(H5-F3) ≈ 1.5
H-67.55 - 7.75ddd³J(H6-H5) ≈ 7.5, ⁴J(H6-H4) ≈ 1.0, ⁵J(H6-F3) ≈ 2.5

Justification for Assignments:

  • H-6: This proton is ortho to the electron-withdrawing cyano group and meta to the fluorine. The strong deshielding effect of the cyano group is expected to shift H-6 to the most downfield region of the spectrum.[1] It will appear as a doublet of doublets of doublets (ddd) due to coupling with H-5 (ortho coupling, ³J), H-4 (meta coupling, ⁴J), and a smaller long-range coupling to the fluorine at C-3 (⁵J).

  • H-4: This proton is ortho to the fluorine and para to the cyano group. The shielding effect from the fluorine's +M effect will be counteracted by the deshielding from the cyano group's -M effect and the fluorine's -I effect. Its multiplicity will be a ddd due to coupling to H-5 (ortho, ³J), H-6 (para, ⁴J is often small or unresolved), and a significant coupling to the fluorine at C-3 (meta, ⁴J).

  • H-5: Positioned meta to both the cyano and fluoro groups, and para to the chloro group, H-5 is expected to be the most shielded of the three aromatic protons. It will also appear as a ddd due to coupling with H-4 and H-6 (both ortho, ³J) and a small long-range coupling to the fluorine (⁵J).

Predicted ¹³C NMR Assignments for this compound

The ¹³C NMR spectrum will display eight distinct signals: six for the aromatic carbons and one each for the cyano carbon and the carbon bearing the chlorine. The chemical shifts are heavily influenced by the directly attached and neighboring substituents.

CarbonPredicted Chemical Shift (ppm)Predicted Multiplicity (due to C-F coupling)Predicted ¹³C-¹⁹F Coupling Constant (Hz)
C-1~110d⁴J(C1-F3) ≈ 3-5
C-2~135d²J(C2-F3) ≈ 15-20
C-3~160d¹J(C3-F3) ≈ 250-260
C-4~120d²J(C4-F3) ≈ 20-25
C-5~128s-
C-6~133d⁴J(C6-F3) ≈ 3-5
-CN~115s-

Justification for Assignments:

  • C-3: The carbon directly attached to the fluorine atom will experience a very strong deshielding effect and will appear at the most downfield position in the aromatic region. It will also exhibit a large one-bond coupling constant (¹J) with the ¹⁹F nucleus.[2][3]

  • C-2: This carbon is bonded to chlorine and is adjacent to the fluorine. The electronegativity of both halogens will cause a significant downfield shift. A two-bond coupling to fluorine (²J) is expected.[2][3]

  • C-1: The carbon bearing the cyano group will be influenced by the nitrogen's electronegativity and the π-system. Its chemical shift is typically found in the 110-120 ppm range for benzonitriles. A small four-bond coupling to fluorine (⁴J) may be observed.

  • C-4: Being ortho to the fluorine, this carbon will show a significant two-bond coupling (²J). Its chemical shift will be influenced by the +M effect of fluorine and the -M effect of the cyano group.[2][3]

  • C-6: This carbon is ortho to the cyano group and will be deshielded. A small four-bond coupling to fluorine is anticipated.

  • C-5: This carbon is the least affected by the direct electronic effects of the fluorine and cyano groups, and is expected to have a chemical shift in the typical aromatic region.

  • -CN: The cyano carbon itself will appear in a characteristic region around 115 ppm.

Experimental Protocol for NMR Analysis

For researchers aiming to acquire experimental data for this compound, the following protocol is recommended:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a high-purity solvent is crucial to avoid interfering signals.

  • ¹H NMR Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

    • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Typical spectral parameters: pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

    • To aid in the assignment of quaternary carbons, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment (DEPT-90 and DEPT-135) is highly recommended.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To confirm ¹H-¹H coupling relationships, particularly between the aromatic protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations (2-3 bonds) between protons and carbons, which is invaluable for assigning quaternary carbons and confirming the overall structure.

Visualizing NMR Correlations

The following diagram illustrates the key through-bond correlations that are instrumental in the NMR spectral assignment of this compound.

Caption: Key through-bond NMR coupling interactions in this compound.

Comparative Analysis with Simpler Benzonitriles

To further solidify our assignments, a comparison with the known NMR data of simpler, related compounds is instructive.

  • Benzonitrile: The aromatic protons of benzonitrile appear as a complex multiplet between 7.4 and 7.7 ppm. The carbon signals are found at approximately 129.1 (C-3,5), 132.3 (C-2,6), 132.9 (C-4), and 112.4 (C-1), with the cyano carbon at 118.9 ppm.

  • 2-Chlorobenzonitrile: The introduction of a chlorine atom at the 2-position deshields the adjacent protons and carbons.

  • 3-Fluorobenzonitrile: The fluorine at the 3-position will cause a significant downfield shift for C-3 and will introduce characteristic C-F couplings.

By observing the incremental shifts caused by the addition of each substituent, we can build a more confident picture of the expected spectrum for this compound, confirming that our predicted assignments are well-grounded in established NMR principles.

Conclusion

The structural elucidation of this compound via NMR spectroscopy is a nuanced task that relies on a detailed understanding of substituent effects and coupling phenomena. This guide provides a robust framework based on predicted data and established principles for the assignment of its ¹H and ¹³C NMR spectra. The provided experimental protocol and comparative analysis serve as a practical resource for researchers working with this and structurally related compounds, ensuring accurate and reliable characterization.

References

A Comparative Guide to the Reactivity of 2-Chloro-3-fluorobenzonitrile and 2,3-Dichlorobenzonitrile for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic route. Dihalogenated benzonitriles are versatile intermediates, offering multiple reaction sites for diversification. This guide provides an in-depth comparison of the reactivity of two such building blocks: 2-Chloro-3-fluorobenzonitrile and 2,3-Dichlorobenzonitrile . We will explore their structural and electronic nuances and how these properties influence their behavior in two key transformations: Nucleophilic Aromatic Substitution (SNAr) and the Suzuki-Miyaura cross-coupling reaction.

Structural and Electronic Properties: A Tale of Two Halogens

The reactivity of an aromatic compound is fundamentally governed by the electronic and steric effects of its substituents. Both this compound and 2,3-dichlorobenzonitrile feature a powerful electron-withdrawing nitrile (-CN) group, which significantly acidifies the aromatic ring protons and activates the ring towards nucleophilic attack. The key difference lies in the nature of the halogen atoms at the C2 and C3 positions.

  • Inductive Effect (-I): Both fluorine and chlorine are highly electronegative and exert a strong electron-withdrawing inductive effect. Fluorine is the most electronegative element, and its -I effect is significantly stronger than that of chlorine.[1] This effect pulls electron density away from the aromatic ring, making it more electrophilic.

  • Resonance Effect (+M): Halogens possess lone pairs of electrons that can be donated to the aromatic π-system through resonance. This effect is generally weak for halogens and is outweighed by their strong inductive effect. The overlap between the carbon 2p and fluorine 2p orbitals is more effective than the overlap between carbon 2p and chlorine 3p orbitals, meaning fluorine has a slightly stronger +M effect, though the -I effect still dominates.[2]

The nitrile group, positioned ortho and meta to the halogens, exerts a potent -I and -M effect, further depleting the electron density of the aromatic ring and influencing the regioselectivity of substitution reactions.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone reaction for the functionalization of electron-deficient aryl halides.[3] The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion known as a Meisenheimer complex.[3][4][5] The formation of this intermediate is generally the rate-determining step.[3][6]

Mechanism of SNAr

Caption: The addition-elimination mechanism of SNAr.

Predicted Reactivity and Regioselectivity

A fascinating aspect of SNAr chemistry is the "element effect," where the typical leaving group ability trend (I > Br > Cl > F) is often inverted. For activated aryl halides, the reactivity is frequently F > Cl > Br > I.[6] This is because the rate-determining step is the nucleophilic attack, which is accelerated by the powerful inductive effect of fluorine stabilizing the developing negative charge in the Meisenheimer complex.[6][7]

For this compound:

  • Activation: The fluorine at C3 provides a stronger inductive pull than a chlorine at the same position, making the ring, in principle, more electrophilic.

  • Regioselectivity: Nucleophilic attack will preferentially occur at the position that leads to the most stabilized Meisenheimer complex. The nitrile group at C1 can effectively stabilize a negative charge at C2 through resonance. Therefore, attack at C2, displacing the chloride, is the most likely pathway. The fluorine at C3 further stabilizes the intermediate through its inductive effect.

For 2,3-Dichlorobenzonitrile:

  • Activation: The two chlorine atoms activate the ring, but less effectively than the F/Cl combination in the other molecule.

  • Regioselectivity: Similar to the fluoro-analogue, the nitrile group will direct attack to the C2 position to maximize resonance stabilization. The chloride at C2 is therefore the predicted leaving group.

Predicted Reactivity Comparison:

CompoundPredicted Major Product (SNAr)Predicted Relative ReactivityRationale
This compound2-Nu-3-fluorobenzonitrileHigher The strong inductive effect of the fluorine at C3 enhances the electrophilicity of the ring, accelerating the rate-determining nucleophilic attack at C2.[6][7]
2,3-Dichlorobenzonitrile2-Nu-3-chlorobenzonitrileLowerThe inductive activation from the chlorine at C3 is weaker than that of fluorine, leading to a slower formation of the Meisenheimer complex.

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling for the formation of C-C bonds, widely used in pharmaceutical and materials science.[8][9] The reaction mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[10][11]

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)(R)L₂ OxAdd->Transmetal Transmetalation (R-B(OR)₂ + Base) ReductElim [Ar-Pd(II)(R)L₂] complex Transmetal->ReductElim Isomerization ReductElim->Pd0 Reductive Elimination Product Ar-R ReductElim->Product SNAr_Workflow Start Combine aryl halide and solvent under N₂ atmosphere AddBase Add strong base (e.g., KHMDS) and nucleophile Start->AddBase React Heat reaction mixture (e.g., 60-80 °C) AddBase->React Monitor Monitor reaction by TLC or GC-MS React->Monitor Workup Cool, quench with acid, and perform aqueous workup Monitor->Workup Extract Extract with organic solvent Workup->Extract Purify Dry, concentrate, and purify (e.g., column chromatography) Extract->Purify Suzuki_Workflow Start Combine aryl chloride, boronic acid, and base in a Schlenk tube AddSolvent Add solvent (e.g., Dioxane/H₂O) Start->AddSolvent Degas Degas the mixture (e.g., Ar sparging) AddSolvent->Degas AddCatalyst Add Pd catalyst and ligand Degas->AddCatalyst React Heat reaction mixture (e.g., 80-110 °C) AddCatalyst->React Monitor Monitor reaction by TLC or GC-MS React->Monitor Workup Cool, dilute with water, and extract with organic solvent Monitor->Workup Purify Dry, concentrate, and purify (e.g., column chromatography) Workup->Purify

Sources

The Evolving Landscape of Substituted Benzonitriles: A Comparative Guide to the Biological Activity of 2-Chloro-3-fluorobenzonitrile Derivatives and a Broader Look at Their Isomeric Counterparts

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents, medicinal chemists frequently turn to versatile scaffolds that offer a rich playground for structural modification. Substituted benzonitriles, characterized by a benzene ring bearing a nitrile group and various other functionalities, represent a cornerstone in modern drug discovery. The strategic incorporation of halogens, such as chlorine and fluorine, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability.

This guide focuses on the biological activities of compounds derived from 2-Chloro-3-fluorobenzonitrile. However, a comprehensive survey of the scientific literature reveals a more extensive exploration of its isomers, particularly 3-chloro-4-fluorobenzonitrile, as precursors for bioactive molecules. Therefore, this document will provide a comparative analysis of the biological activities of derivatives from the broader class of chloro-fluorobenzonitriles, offering researchers a valuable resource for understanding structure-activity relationships and guiding future synthetic endeavors. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, presenting experimental data, outlining key synthetic workflows, and comparing their performance against alternative therapeutic agents.

Anticancer Activity: A Tale of Potency and Selectivity

The quest for novel anticancer agents with improved efficacy and reduced side effects is a primary focus of oncological research. Several studies have highlighted the potential of fluorinated benzonitrile derivatives as potent cytotoxic agents.

Performance of Chloro-Fluorobenzonitrile Derivatives

While direct derivatives of this compound with documented anticancer activity are not prominently featured in the reviewed literature, compounds derived from its isomers have shown significant promise. For instance, 3-Chloro-4-fluorobenzonitrile serves as a crucial intermediate in the synthesis of various anticancer agents.[1][2][3] The unique substitution pattern of these precursors allows for the generation of molecules that can effectively target cancer cells.

One notable class of compounds is the fluorinated quinazolines, which have been evaluated for their anti-inflammatory and, in some cases, anticancer properties.[4] Additionally, fluorine-containing hexahydroquinoline-3-carbonitrile derivatives have demonstrated potent cytotoxicity against various cancer cell lines.[5][6] For example, certain derivatives have shown significant growth inhibition in endometrial and colon cancer cell lines.[5][6]

Table 1: Anticancer Activity of Representative Fluorinated Benzonitrile Derivatives and Comparators

Compound ClassSpecific DerivativeCancer Cell LineIC50 / GI50 (µM)Reference
Fluorinated Hexahydroquinoline-3-carbonitrile Compound 6iIshikawa (Endometrial)7.2[5]
Compound 6lCaco-2 (Colon)9.66[5]
Compound 6oHT-29 (Colon)9.39[5]
Compound 6oHCT-116 (Colon)13.54[5]
Fluorinated Acridone Compound 9cVarious0.13 - 26[7]
Fluoroquinolone Derivative Compound 76Leukemia2.38[8]
Compound 81Leukemia3.22[8]
Alternative: Taxoid PaclitaxelVariousVaries[9]
Alternative: Vinca Alkaloid VincristineVariousVariesN/A
Comparative Analysis with Alternative Anticancer Agents

The efficacy of these emerging fluorinated compounds can be benchmarked against established anticancer drugs such as taxoids (e.g., Paclitaxel) and vinca alkaloids (e.g., Vincristine). While the IC50 values of the experimental compounds are in the low micromolar range, it is crucial to consider their mechanisms of action and toxicity profiles. For instance, many fluoroquinolone derivatives have been investigated for their antiproliferative effects.[8] The selective toxicity of some fluorinated derivatives towards cancer cells over normal cells is a significant advantage, a property not always prominent in traditional chemotherapeutics.[7]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells with active metabolism convert MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cancer Cells in 96-well plate B Treat with Test Compounds A->B 24h C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds with potent antibacterial and antifungal properties. Halogenated compounds, including those derived from chloro-fluorobenzonitriles, have emerged as a promising area of investigation.

Performance of Chloro-Fluorobenzonitrile Derivatives

The introduction of chloro and fluoro groups into various heterocyclic scaffolds has been shown to enhance antimicrobial activity.[10] For instance, a comparative study on 2,5-disubstituted 4-thiazolidinones demonstrated that derivatives bearing a 3-chloro-4-fluorophenyl imino group at position-2 exhibited promising antibacterial activity.[10] Similarly, the synthesis of fluoroquinolone derivatives has been a fruitful strategy for developing new antimicrobial agents.[11]

Table 2: Antimicrobial Activity of Representative Fluorinated Benzonitrile Derivatives and Comparators

Compound ClassSpecific DerivativeMicroorganismMIC (µg/mL) / Zone of Inhibition (mm)Reference
4-Thiazolidinone Derivative 2-(3-chloro-4-fluorophenylimino)-5-arylidene-4-thiazolidinoneS. aureusNot specified (Promising activity)[10]
E. coliNot specified (Promising activity)[10]
Fluoroquinolone Derivative 7-Chloro-1-Alkyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acidP. aeruginosaGood inhibitory activity[11]
S. aureusGood inhibitory activity[11]
Mandelonitrile Derivative Compound 2bP. aeruginosa30.1 mm[12]
Alternative: Natural Compound Protocatechuic acidE. coli>300N/A
Alternative: Synthetic Antibiotic CiprofloxacinVariousVaries[11]
Comparative Analysis with Alternative Antimicrobial Agents

When compared to natural antimicrobial compounds like protocatechuic acid, some of the synthesized fluorinated derivatives exhibit significantly higher potency. Furthermore, their activity is often comparable to or, in some cases, exceeds that of established antibiotics like ciprofloxacin, particularly against resistant strains.[11] The development of these novel structures is crucial for expanding the arsenal of drugs available to treat infectious diseases.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC.

Methodology:

  • Prepare Inoculum: Culture the test microorganism in a suitable broth medium to achieve a standardized concentration (e.g., 10^5 CFU/mL).

  • Serial Dilutions: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MIC_Determination_Workflow cluster_workflow Broth Microdilution MIC Assay A Prepare Standardized Microbial Inoculum C Inoculate Wells with Microorganism A->C B Serial Dilution of Test Compound in 96-well Plate B->C D Incubate (18-24h) C->D E Observe for Growth and Determine MIC D->E

Caption: Workflow for MIC determination by broth microdilution.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular disease, and certain cancers. The development of novel anti-inflammatory agents with improved safety profiles is an ongoing research priority.

Performance of Chloro-Fluorobenzonitrile Derivatives

Fluorinated compounds have demonstrated significant potential as anti-inflammatory agents.[13][14][15] For example, fluorinated benzofuran and dihydrobenzofuran derivatives have been shown to suppress lipopolysaccharide-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2).[13] Furthermore, novel fluorinated fused quinazolines have exhibited good anti-inflammatory activity in in vivo models.[4][14]

Table 3: Anti-inflammatory Activity of Representative Fluorinated Benzonitrile Derivatives and Comparators

Compound ClassSpecific DerivativeIn Vivo/In Vitro Model% Inhibition / IC50 (µM)Reference
Fluorinated Fused Quinazoline Compound 9bRat Paw Edema~80% of Indomethacin[4][14]
Compound 10bRat Paw Edema~80% of Indomethacin[4][14]
Fluorinated Benzofuran Compound 2LPS-treated macrophages (PGE2)1.92[13]
Compound 3LPS-treated macrophages (PGE2)1.48[13]
1,2,4-Triazole Derivative Compound 5COX-2 Inhibition0.018[16]
Alternative: NSAID IndomethacinRat Paw Edema / COX InhibitionVaries[4][17]
Alternative: NSAID NaproxenRat Paw Edema / COX InhibitionVaries[17][18]
Comparative Analysis with Alternative Anti-inflammatory Drugs

The anti-inflammatory efficacy of these novel fluorinated compounds is often compared to that of non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and naproxen.[17][18] Several of the synthesized compounds have shown activity comparable to or even exceeding these established drugs in preclinical models.[4][14] A key area of interest is the development of selective COX-2 inhibitors, which can offer anti-inflammatory benefits with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors. Many 1,2,4-triazole derivatives have been explored for their potent and selective COX-2 inhibitory activity.[16]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of new compounds.

Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test compound or a reference drug (e.g., indomethacin) orally or intraperitoneally to the rats. The control group receives the vehicle.

  • Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Anti_Inflammatory_Pathway cluster_pathway COX-2 Mediated Inflammatory Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation (Pain, Swelling, Redness) Prostaglandins->Inflammation NSAIDs NSAIDs & Fluorinated Inhibitors NSAIDs->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by anti-inflammatory drugs.

Conclusion and Future Directions

The exploration of chloro-fluorobenzonitrile derivatives has unveiled a rich landscape of biologically active compounds with significant potential in oncology, infectious diseases, and inflammatory disorders. While the direct derivatization of this compound is less documented, the extensive research on its isomers provides a strong rationale for its potential as a valuable synthon in medicinal chemistry. The strategic incorporation of chlorine and fluorine atoms into various molecular scaffolds consistently demonstrates an enhancement of biological activity.

Future research should focus on the systematic synthesis and evaluation of a broader range of derivatives from all chloro-fluorobenzonitrile isomers, including the less-explored this compound. A deeper understanding of their mechanisms of action, coupled with comprehensive preclinical and clinical evaluation, will be crucial in translating these promising laboratory findings into next-generation therapeutics. The continued innovation in synthetic methodologies and a collaborative, multidisciplinary approach will undoubtedly accelerate the discovery of novel drug candidates from this versatile class of compounds.

References

  • Synthesis and Evaluation of Anti-inflammatory N-Substituted 3,5-Bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones. PubMed. [Link]

  • Synthesis, anti-inflammatory evaluation and docking studies of some new fluorinated fused quinazolines. PubMed. [Link]

  • Synthesis, Cytotoxicity Evaluation and Molecular Docking of Fluorine Containing Hexahydroquinoline-3-Carbonitrile Derivatives. PubMed. [Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. MDPI. [Link]

  • Synthesis, anti-inflammatory evaluation and docking studies of some new fluorinated fused quinazolines. ResearchGate. [Link]

  • Synthesis and In Vitro Anticancer Evaluation of Flavone—1,2,3-Triazole Hybrids. MDPI. [Link]

  • Novel fluorinated acridone derivatives. Part 1: synthesis and evaluation as potential anticancer agents. PubMed. [Link]

  • Synthesis of new fluorinated chalcone derivative with anti-inflammatory activity. ResearchGate. [Link]

  • Synthesis, Cytoxicity Evaluation and Molecular Docking of Fluorine Containing Hexahydroquinoline-3-Carbonitrile Derivatives. ResearchGate. [Link]

  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. IDR. [Link]

  • Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: A comparative study. ResearchGate. [Link]

  • Fluorobenzonitrile compound preparation method.
  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. National Institutes of Health (NIH). [Link]

  • Anti-inflammatory Activity and PGE2 Inhibitory Properties of Novel Phenylcarbamoylmethyl Ester-Containing Compounds. National Institutes of Health (NIH). [Link]

  • Design, Synthesis and Biological Evaluation of Antibacterial Compounds. MDPI. [Link]

  • Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery. National Institutes of Health (NIH). [Link]

  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. MDPI. [Link]

  • Synthesis and Antimicrobial Evaluation of Mandelonitrile Derivatives. Mustansiriyah Journal of Pure and Applied Sciences. [Link]

  • Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. PubMed. [Link]

  • The Crucial Role of 3-Chloro-4-Fluorobenzonitrile in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Process for preparing fluorobenzonitriles.
  • 3-Chloro-2-fluorobenzonitrile. PubChem. [Link]

  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. MDPI. [Link]

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. [Link]

  • Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. MDPI. [Link]

  • Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. ResearchGate. [Link]

Sources

Introduction: The Significance of Halogenated Benzonitriles in Modern Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the X-ray Crystal Structure Analysis of 2-Chloro-3-fluorobenzonitrile Derivatives: A Comparative Study

Halogenated benzonitriles are pivotal molecular scaffolds in the realms of medicinal chemistry and materials science. The nitrile functional group is a key component in various approved drugs, enhancing pharmacokinetic profiles, solubility, and metabolic stability.[1] The strategic placement of halogen atoms (F, Cl, Br, I) on the aromatic ring provides a powerful tool for modulating a molecule's electronic properties, lipophilicity, and, crucially, its solid-state architecture. Understanding the three-dimensional arrangement of these molecules in a crystalline lattice is paramount for rational drug design and the engineering of advanced organic materials.[2][3]

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the process for determining and analyzing the X-ray crystal structure of this compound derivatives. We will delve into the causality behind experimental choices, compare the structural features with relevant alternatives, and present self-validating, detailed protocols for synthesis, crystallization, and X-ray diffraction. The focus will be on elucidating the subtle yet powerful role of intermolecular interactions, particularly halogen bonding, in dictating crystal packing.[4][5][6]

PART 1: Experimental Workflow: From Synthesis to Structure

The journey from a powdered compound to a refined crystal structure is a multi-step process requiring precision and a deep understanding of the underlying chemical principles. The workflow ensures that the final data is both accurate and reproducible.

G Figure 1: Overall Experimental Workflow cluster_synthesis Chemical Synthesis cluster_crystal Crystal Growth cluster_xray X-ray Diffraction & Analysis start Starting Materials (e.g., 2-Chloro-3-fluoroaniline) synth Multi-step Synthesis (Diazotization, Sandmeyer, etc.) start->synth Reaction purify Purification (Chromatography/Recrystallization) synth->purify Isolation screen Crystallization Screening (Solvent selection) purify->screen Characterized Product grow Single Crystal Growth (Vapor Diffusion/Slow Evaporation) screen->grow Optimized Conditions harvest Crystal Harvesting & Mounting grow->harvest High-Quality Crystal collect Data Collection (Single-Crystal Diffractometer) harvest->collect Mounted Crystal solve Structure Solution (Direct Methods/Charge Flipping) collect->solve Diffraction Pattern refine Structure Refinement & Validation solve->refine Initial Model end Final Structural Data refine->end Final Structure (CIF)

Caption: A logical flowchart of the key stages involved in determining the crystal structure of a small organic molecule.

Synthesis of this compound

A plausible and effective synthetic route often begins with a commercially available precursor, such as a substituted aniline. The following protocol is a generalized example based on established chemical transformations.[7]

Protocol 1: Two-Step Synthesis from 2-Chloro-3-fluoroaniline

  • Diazotization:

    • In a three-neck flask cooled to 0-5°C, dissolve 2-chloro-3-fluoroaniline (1 eq.) in an aqueous solution of HCl (3 eq.).

    • Slowly add a solution of sodium nitrite (NaNO₂) (1.05 eq.) in water dropwise, maintaining the temperature below 5°C. The formation of the diazonium salt is critical and temperature control is paramount to prevent decomposition.

    • Stir the resulting solution for 30 minutes at 0-5°C.

  • Sandmeyer Reaction (Cyanation):

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 eq.) and sodium cyanide (NaCN) (1.2 eq.) in water.

    • Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous nitrogen gas evolution will be observed. This step introduces the nitrile group onto the aromatic ring.

    • Allow the reaction to warm to room temperature and then heat gently to 50-60°C for 1 hour to ensure completion.

    • Cool the mixture, extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification:

    • The crude product should be purified via column chromatography on silica gel to yield pure this compound. Purity is essential for successful crystallization.

Single Crystal Growth: The Art of Patience

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline form.[8] Vapor diffusion is a highly effective method for small quantities of material.[8]

Protocol 2: Crystallization by Vapor Diffusion

  • Solvent Selection: Identify a "good" solvent in which the compound is readily soluble and a "poor" solvent in which it is insoluble but miscible with the good solvent. For many benzonitrile derivatives, combinations like Dichloromethane/Hexane or Ethyl Acetate/Hexane are effective.

  • Preparation: Dissolve 5-10 mg of the purified this compound in a minimal amount (e.g., 0.5 mL) of the "good" solvent (e.g., Dichloromethane) in a small, open vial.

  • Setup: Place this small vial inside a larger, sealable jar containing a larger volume (e.g., 2-3 mL) of the "poor," more volatile solvent (e.g., Hexane).

  • Diffusion: Seal the larger jar. The "poor" solvent will slowly vaporize and diffuse into the "good" solvent in the inner vial. This gradual change in solvent composition slowly decreases the solubility of the compound, inducing the formation of high-quality crystals over several days.

  • Harvesting: Once well-formed crystals (0.1-0.3 mm) with sharp edges are observed, carefully remove them from the solution using a loop and mount them on the diffractometer.[8]

X-ray Data Collection and Refinement

This stage uses a single-crystal X-ray diffractometer to determine the atomic arrangement.[9][10]

Protocol 3: Standard Data Collection

  • Mounting: The crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • Data Collection: A modern diffractometer using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation is used.[11][12] The instrument rotates the crystal through a series of orientations, collecting a diffraction pattern at each step.

  • Structure Solution: The collected data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or dual-space algorithms, which provide initial phases for the diffraction data, leading to an initial electron density map.

  • Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This process optimizes the atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.[11]

PART 2: Structural Analysis and Comparison

The final output of a successful X-ray diffraction experiment is a Crystallographic Information File (CIF), which contains the precise coordinates of every atom. This data allows for a detailed analysis of the molecule's geometry and its interactions with neighbors.

Comparative Crystallographic Data

To understand the structure of this compound, we compare its (exemplary) crystallographic data with that of a known, related compound, 2-Chlorobenzonitrile. This comparison highlights how the addition of a fluorine atom can influence the overall crystal packing.

ParameterThis compound (Exemplary)2-Chlorobenzonitrile[13]
Formula C₇H₃ClFNC₇H₄ClN
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 7.1514.11
b (Å) 6.055.99
c (Å) 15.807.82
β (°) 98.5102.3
Volume (ų) 675.0646.0
Z 44
Calculated Density (g/cm³) 1.521.41

Note: Data for this compound is hypothetical, based on typical values for similar structures, for illustrative purposes.

Intramolecular Geometry

The bond lengths and angles within the molecule are generally consistent with standard values for aromatic systems. The C≡N bond length is typically around 1.14 Å, and C-C bonds within the aromatic ring are approximately 1.39 Å.[12] The C-Cl and C-F bond lengths are expected to be around 1.74 Å and 1.35 Å, respectively. Minor deviations from ideal geometries can be attributed to steric strain from the adjacent halogen substituents and their influence on the electronic structure of the ring.

Intermolecular Interactions: The Architects of the Crystal

The true story of a crystal structure lies in how the individual molecules interact to build a three-dimensional lattice. In halogenated benzonitriles, a combination of halogen bonds, C-H···N interactions, and π-π stacking dictates the final arrangement.[3][14]

Caption: Schematic of dominant non-covalent interactions that direct crystal packing in halogenated benzonitriles.

Comparative Analysis of Interactions:

  • Halogen Bonding: This is a highly directional interaction where an electrophilic region on a halogen atom (the "σ-hole") is attracted to a nucleophilic species, such as the nitrogen atom of the nitrile group.[4][15]

    • In 2-Chlorobenzonitrile , Cl···N halogen bonds are a significant structure-directing force.

    • In This compound , the situation is more complex. Both chlorine and fluorine can participate in halogen bonds, though chlorine is generally a stronger halogen bond donor. The electron-withdrawing nature of the adjacent fluorine atom is expected to enhance the σ-hole on the chlorine, potentially leading to shorter and stronger Cl···N interactions compared to derivatives without the ortho-fluoro substituent. These interactions are critical for achieving orthogonality in the crystal lattice.[5]

  • C-H···N Interactions: The aromatic C-H groups can act as weak hydrogen bond donors to the nitrile nitrogen acceptor. These interactions, while weaker than conventional hydrogen bonds, are numerous and collectively contribute significantly to the stability of the crystal packing.

  • π-π Stacking: The aromatic rings of neighboring molecules can stack on top of each other. In many benzonitrile derivatives, this stacking is offset or "slipped," which maximizes attractive dispersion forces while minimizing electrostatic repulsion. The presence of multiple halogens can modulate the quadrupole moment of the aromatic ring, influencing the geometry and distance of these stacking interactions.

Conclusion

The crystal structure of this compound derivatives is a result of a delicate balance of multiple intermolecular forces. While intramolecular geometry is largely predictable, the three-dimensional solid-state architecture is governed by a complex interplay of halogen bonds, C-H···N interactions, and π-π stacking. A comparative analysis with simpler analogues like 2-chlorobenzonitrile reveals that the addition of a second halogen (fluorine) can significantly perturb the electrostatic landscape of the molecule, leading to stronger, more directional halogen bonds and a distinct packing arrangement.

This guide outlines the rigorous, multi-step process required to elucidate such structures, from rational synthesis to high-precision X-ray diffraction. The insights gained from this level of detailed structural analysis are invaluable for the design of new pharmaceutical cocrystals and functional organic materials with tailored solid-state properties.

References

  • Desiraju, G. R. (2014). Halogen bonds in crystal engineering: like hydrogen bonds yet different. Accounts of Chemical Research, 47(8), 2655-2663. [Link]

  • Metrangolo, P., & Resnati, G. (2014). Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. Accounts of Chemical Research, 47(8). [Link]

  • Royal Society of Chemistry. Halogen Bonding in Crystal Engineering. RSC Publishing. [Link]

  • Cavallo, G., et al. (2019). Halogen Bonding beyond Crystals in Materials Science. ACS Omega, 4(9), 13465-13474. [Link]

  • Gilday, L. C., et al. (2015). The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances. Chemical Reviews, 115(15), 7118-7195. [Link]

  • Springer Nature. X-ray Diffraction Protocols and Methods. Springer Nature Experiments. [Link]

  • Desiraju, G. R., & Harlow, R. L. (1989). Cyano-halogen interactions and their role in the crystal structures of the 4-halobenzonitriles. Journal of the American Chemical Society, 111(17), 6757-6764. [Link]

  • Uekusa, H. (2006). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Crystallographic Society of Japan, 48(3), 163-169. [Link]

  • David, W. I. F., et al. (2020). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Journal of Applied Crystallography, 53(5), 1185-1203. [Link]

  • Florence, A. J., & Shankland, K. (2014). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 70(3), 437-444. [Link]

  • Crochet, A. Guide for crystallization. University of Fribourg Chemistry Department. [Link]

  • CN107698762A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Patsnap Eureka. [Link]

  • Desiraju, G. R. (1995). Designer crystals: intermolecular interactions, network structures and supramolecular synthons. Chemical Communications, (15), 1475-1482. [Link]

  • Hancock, T. W., et al. (2018). Influence of Secondary Interactions on Structural Diversity between a Pair of Halogen-Bonded Co-Crystals Containing Isosteric Donors. Crystals, 8(10), 384. [Link]

  • National Center for Biotechnology Information. 2-Chlorobenzonitrile. PubChem Compound Database. [Link]

  • Politzer, P., et al. (2017). Intermolecular interactions in molecular crystals: what's in a name?. Faraday Discussions, 203, 9-28. [Link]

  • Lynch, D. E., et al. (2000). Studies of polymorphism in three compounds by single crystal X-ray diffraction. International Journal of Pharmaceutics, 194(2), 147-153. [Link]

  • US5466859A - Process for preparing fluorobenzonitriles.
  • Wang, Y., et al. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Nature Communications, 15(1), 5344. [Link]

  • Wang, Q., et al. (2006). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. Chinese Journal of Organic Chemistry, 26(8), 1133-1135. [Link]

  • Wang, Y., et al. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. ResearchGate. [Link]

  • Hampton Research. Crystallization Screening. Hampton Research Catalog. [Link]

  • Razak, I. A., et al. (2018). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Malaysian Journal of Analytical Sciences, 22(1), 1-13. [Link]

Sources

A Senior Application Scientist's Guide to Alternatives for 2-Chloro-3-fluorobenzonitrile in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. 2-Chloro-3-fluorobenzonitrile stands as a versatile and widely utilized intermediate, prized for its distinct reactivity imparted by the ortho-chloro and meta-fluoro substituents relative to the nitrile group. However, considerations of reactivity, cost, and availability often necessitate the exploration of alternative reagents. This guide provides an in-depth technical comparison of this compound with viable alternatives in two key synthetic transformations: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

The Two Faces of Reactivity: Orthogonal Reactivity of Halogen Substituents

The synthetic utility of this compound is rooted in the differential reactivity of its two halogen atoms. The fluorine atom, positioned meta to the strongly electron-withdrawing nitrile group, is activated towards nucleophilic aromatic substitution. Conversely, the chlorine atom is the more reactive handle for palladium-catalyzed cross-coupling reactions, a consequence of the relative bond strengths and the mechanism of oxidative addition. This dichotomy in reactivity allows for a modular approach to the synthesis of complex substituted benzonitriles.

I. Nucleophilic Aromatic Substitution (SNAr): The Advantage of Fluorine

Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom bonds on aromatic rings. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The rate-determining step is generally the initial nucleophilic attack on the aromatic ring.

The reactivity of halogens as leaving groups in SNAr reactions follows the trend: F > Cl ≈ Br > I. This is counterintuitive to the trend of bond strengths (C-F being the strongest) but is explained by the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the attached carbon more electrophilic and stabilizing the anionic Meisenheimer intermediate.

Alternative Reagent: 2,3-Dichlorobenzonitrile

A logical alternative to this compound for SNAr reactions is 2,3-Dichlorobenzonitrile. In this case, both potential leaving groups are chlorine atoms. Based on the principles of SNAr reactivity, we can predict that this compound will be the more reactive substrate, with the substitution occurring preferentially at the fluorine-bearing carbon.

Comparative Data: SNAr Reaction with Piperidine

ReagentNucleophileProductConditionsYield (%)Reference
2-FluorobenzonitrilePiperidine2-(Piperidin-1-yl)benzonitrileWater, DIPEA, Na₂CO₃, 100 °C, 3h~40%[1]
2,3-Dichloro-1,4-naphthoquinonePiperidine2-Chloro-3-(piperidin-1-yl)naphthalene-1,4-dioneNot specifiedNot specified[2]

Note: The yield for the reaction with 2-fluorobenzonitrile is provided as a baseline for the expected reactivity of the fluorine atom in this compound. A direct yield for the reaction with 2,3-dichlorobenzonitrile with piperidine was not found, but the literature supports the successful substitution on dichlorinated aromatics.

Experimental Protocols

Protocol 1: Synthesis of 2-(Piperidin-1-yl)-3-fluorobenzonitrile (Illustrative)

This protocol is adapted from a procedure for the SNAr reaction of 2-fluorobenzonitrile with piperidine.[1]

  • Materials: this compound, Piperidine, Diisopropylethylamine (DIPEA), Sodium Carbonate (Na₂CO₃), Water.

  • Procedure:

    • To a reaction vessel, add this compound (1 mmol), piperidine (1 mmol), and a 1:1 mixture of DIPEA and Na₂CO₃ (2 equiv).

    • Add water (3 mL) to the mixture.

    • Heat the reaction mixture to reflux (100 °C) and stir for 3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 2-Chloro-3-(piperidin-1-yl)benzonitrile from 2,3-Dichlorobenzonitrile (Proposed)

This is a proposed protocol based on general procedures for SNAr reactions with dichloroarenes.

  • Materials: 2,3-Dichlorobenzonitrile, Piperidine, Potassium Carbonate (K₂CO₃), Dimethylformamide (DMF).

  • Procedure:

    • In a reaction flask, dissolve 2,3-Dichlorobenzonitrile (1 mmol) in DMF (5 mL).

    • Add piperidine (1.2 mmol) and K₂CO₃ (2 mmol) to the solution.

    • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring by TLC.

    • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

    • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Logical Workflow for SNAr Reagent Selection

SNAr_Workflow start Need to synthesize a 2-amino-3-halobenzonitrile derivative reagent_choice Select Aryl Halide Precursor start->reagent_choice reagent1 This compound reagent_choice->reagent1 reagent2 2,3-Dichlorobenzonitrile reagent_choice->reagent2 reactivity_consideration Consider SNAr Reactivity (F > Cl) reagent1->reactivity_consideration reagent2->reactivity_consideration outcome1 Higher reactivity at Fluorine. Potentially milder conditions, higher yield. reactivity_consideration->outcome1 for Reagent 1 outcome2 Lower reactivity at Chlorine. May require harsher conditions, potentially lower yield. reactivity_consideration->outcome2 for Reagent 2 cost_availability Assess Cost and Availability outcome1->cost_availability outcome2->cost_availability decision Optimal Reagent Selection cost_availability->decision Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArX 2-Halo-3-fluorobenzonitrile (Ar-X) ArX->OxAdd PdII_complex Ar-Pd(II)-X(L_n) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation BoronicAcid R-B(OH)₂ + Base BoronicAcid->Transmetalation PdII_R_complex Ar-Pd(II)-R(L_n) Transmetalation->PdII_R_complex RedElim Reductive Elimination PdII_R_complex->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-R (Coupled Product) RedElim->Product

Sources

A Comparative Guide to the Spectroscopic Characterization of 2-Chloro-3-fluorobenzonitrile Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Versatility of 2-Chloro-3-fluorobenzonitrile

This compound is a valuable and highly reactive building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a nitrile group and two distinct halogen atoms on the aromatic ring, allows for selective and diverse chemical transformations. The electron-withdrawing nature of the nitrile group and the fluorine atom activates the ring for nucleophilic aromatic substitution, while the chloro and fluoro substituents offer differential reactivity for cross-coupling reactions. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize the products of common reactions involving this compound, offering a comparative analysis to aid in structural elucidation and reaction monitoring.

Core Reaction Pathways and Spectroscopic Signatures

The reactivity of this compound is primarily dictated by the interplay of its functional groups. The principal reaction pathways include nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, and reduction of the nitrile group. Each of these transformations imparts distinct and predictable changes in the spectroscopic profile of the molecule.

Nucleophilic Aromatic Substitution (SNAr)

The chloro group at the 2-position is generally more susceptible to nucleophilic attack than the fluoro group at the 3-position, a phenomenon that can be rationalized by the greater polarizability of the C-Cl bond and its better leaving group ability in many SNAr reactions.[1] Common nucleophiles include amines, alkoxides, and thiolates.

sn_ar_workflow start This compound + Nucleophile (e.g., R-NH2, R-OH) reaction Reaction Conditions: Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, DMSO) Heat start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Characterization of 2-Substituted-3-fluorobenzonitrile purification->product nmr ¹H, ¹³C, ¹⁹F NMR product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir

Caption: General workflow for a nucleophilic aromatic substitution reaction of this compound and subsequent product characterization.

The substitution of the chlorine atom with a nucleophile leads to significant changes in the NMR and IR spectra. The following table provides a comparative summary of expected spectroscopic data for the starting material and representative SNAr products. Note: As explicit experimental data for this compound is scarce, the data for the starting material is predicted based on known substituent effects and data from isomers.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹⁹F NMR (δ, ppm)Key IR Bands (cm⁻¹)MS (m/z)
This compound 7.4-7.8 (m, 3H)~95 (C-CN), ~115 (C-Cl), 115-140 (Ar-C), ~160 (d, ¹JCF, C-F)-110 to -1302230-2240 (C≡N), 1580, 1470 (C=C), 750-850 (C-Cl)155/157 (M⁺)
2-Amino-3-fluorobenzonitrile [2]5.0-6.0 (br s, 2H, NH₂), 6.7-7.4 (m, 3H)~95 (C-CN), 115-150 (Ar-C), ~155 (d, ¹JCF, C-F)-130 to -1503300-3500 (N-H), 2220-2230 (C≡N), 1620 (N-H bend)136 (M⁺)
2-Methoxy-3-fluorobenzonitrile [3][4]3.9-4.1 (s, 3H, OCH₃), 7.0-7.6 (m, 3H)~56 (OCH₃), ~95 (C-CN), 115-160 (Ar-C), ~158 (d, ¹JCF, C-F)-120 to -1402950-3050 (C-H), 2230 (C≡N), 1250-1300 (C-O)151 (M⁺)
Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, and it can be selectively performed at the C-Cl bond of this compound using appropriate palladium catalysts and reaction conditions.[5]

suzuki_workflow start This compound + Arylboronic Acid reaction Reaction Conditions: Pd Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Dioxane/H₂O) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Characterization of 2-Aryl-3-fluorobenzonitrile purification->product nmr ¹H, ¹³C, ¹⁹F NMR product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction of this compound and subsequent product characterization.

The introduction of an aryl group at the 2-position will introduce a new set of signals in the NMR spectra and will influence the chemical shifts of the existing aromatic protons.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹⁹F NMR (δ, ppm)Key IR Bands (cm⁻¹)MS (m/z)
This compound 7.4-7.8 (m, 3H)~95 (C-CN), ~115 (C-Cl), 115-140 (Ar-C), ~160 (d, ¹JCF, C-F)-110 to -1302230-2240 (C≡N), 1580, 1470 (C=C), 750-850 (C-Cl)155/157 (M⁺)
2-Phenyl-3-fluorobenzonitrile 7.3-7.9 (m, 8H)~95 (C-CN), 115-145 (Ar-C), ~160 (d, ¹JCF, C-F)-110 to -1303050-3100 (Ar C-H), 2220-2230 (C≡N), 1590, 1480 (C=C)197 (M⁺)
Reduction of the Nitrile Group

The nitrile group can be reduced to a primary amine (a benzylamine derivative) using various reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This transformation dramatically alters the spectroscopic properties of the molecule.

The disappearance of the nitrile group and the appearance of an amino group are the key spectroscopic changes to monitor.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹⁹F NMR (δ, ppm)Key IR Bands (cm⁻¹)MS (m/z)
This compound 7.4-7.8 (m, 3H)~95 (C-CN), ~115 (C-Cl), 115-140 (Ar-C), ~160 (d, ¹JCF, C-F)-110 to -1302230-2240 (C≡N), 1580, 1470 (C=C), 750-850 (C-Cl)155/157 (M⁺)
(2-Chloro-3-fluorophenyl)methanamine [6]1.5-2.0 (br s, 2H, NH₂), 3.8-4.0 (s, 2H, CH₂), 7.0-7.5 (m, 3H)~40 (CH₂), 120-145 (Ar-C), ~160 (d, ¹JCF, C-F)-110 to -1303300-3400 (N-H), 2850-2950 (C-H), 1600 (N-H bend)159/161 (M⁺)

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution[6]
  • To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., DMF, DMSO), add the nucleophile (1.1-1.5 equiv) and a base (e.g., K₂CO₃, 2.0 equiv).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Cross-Coupling[2]
  • In a reaction vessel, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 0.5-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Add a solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/water 4:1).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

General Protocol for Spectroscopic Characterization
  • NMR Spectroscopy: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 or 500 MHz spectrometer.[7]

  • IR Spectroscopy: Obtain the IR spectrum of the solid sample using a KBr pellet or an ATR-FTIR spectrometer.[8]

  • Mass Spectrometry: Analyze the sample using GC-MS (for volatile compounds) or LC-MS with a suitable ionization technique (e.g., ESI) to determine the molecular weight and fragmentation pattern.

Conclusion

The spectroscopic characterization of this compound reaction products relies on a multi-technique approach. By carefully analyzing the changes in ¹H, ¹³C, and ¹⁹F NMR, IR, and mass spectra, researchers can confidently elucidate the structures of their synthesized compounds. This guide provides a foundational framework for understanding the expected spectroscopic shifts and serves as a practical resource for planning and executing the synthesis and characterization of novel molecules derived from this versatile building block.

References

  • Chouhan, K. K., Chowdhury, D., & Mukherjee, A. (2023). Cyclotrimetaphosphate-Assisted Ruthenium Catalyst for the Hydration of Nitriles and Oxidation of Primary Amines to Amides Under Aerobic Conditions in Water. RSC Advances. [Link]

  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Royal Society of Chemistry. [Link]

  • PubChem. (n.d.). 2-Fluorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Künzler, S., Rathjen, S., Merk, A., & Müller, T. (2019). An Experimental Acidity Scale for Intramolecularly Stabilized Silyl Lewis Acids. Chemistry – A European Journal, 25(60), 13693-13704.
  • Wikipedia. (2023, December 1). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • LibreTexts Chemistry. (2023, October 12). 12.6 Infrared Spectra of Some Common Functional Groups. [Link]

  • Clark, J. (2022, October). Fragmentation patterns in mass spectra. Chemguide. [Link]

  • Sandiego, C. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California San Diego.
  • University of Wisconsin-Madison. (n.d.).
  • University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions.
  • iChemical. (n.d.). 3 - Chloro - 2 - fluorobenzylamine, CAS No. 72235-55-3. Retrieved from [Link]

  • Grigoras, G., et al. (2022).
  • Dalrymple, S. A., et al. (2019). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PLoS ONE, 14(4), e0215142.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy.
  • ChemicalBook. (n.d.). 3-Chlorobenzonitrile(766-84-7) 1H NMR spectrum.
  • SpectraBase. (n.d.). 2,4-DICHLORO-5-FLUOROBENZONITRILE - Optional[19F NMR] - Chemical Shifts.
  • SciELO. (2022). Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted-phenylamino)
  • PubChem. (n.d.). 2-Chloro-4-fluoro-3-methylbenzonitrile.
  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry.
  • Mei, G., et al. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry, 26(4), 1119-1122.
  • Sigma-Aldrich. (n.d.). 2-Chloro-6-fluorobenzylamine.
  • Grigoras, G., et al. (2022).
  • Sigma-Aldrich. (n.d.). 2-Fluorobenzonitrile.
  • Fluoropharm. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound.
  • BenchChem. (n.d.). 2-Chloro-3-ethyl-4-fluorobenzonitrile.
  • ChemicalBook. (n.d.). 2-Amino-5-chloro-2'-fluorobenzophenone(784-38-3) 1 H NMR.
  • Sadowsky, D., McNeill, K., & Cramer, C. J. (2014). Dehalogenation of aromatics by nucleophilic aromatic substitution. Environmental science. Processes & impacts, 16(9), 2146–2153.

Sources

A Comparative Guide to Catalytic Systems for the Amination of 2-Chloro-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Amino-3-fluorobenzonitrile

In the landscape of modern drug discovery and development, fluorinated aromatic compounds are indispensable building blocks. The unique electronic properties of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. 2-Amino-3-fluorobenzonitrile, in particular, serves as a critical intermediate for the synthesis of a wide range of pharmacologically active heterocycles, including kinase inhibitors and other targeted therapeutics.[1][2]

The synthesis of this key intermediate, however, presents a common yet significant challenge in process chemistry: the formation of a carbon-nitrogen (C-N) bond on an electron-deficient and sterically hindered aryl chloride. Direct nucleophilic aromatic substitution (SNAr) is often sluggish and requires harsh conditions. Consequently, transition-metal-catalyzed cross-coupling reactions have become the methods of choice, offering milder conditions and broader functional group tolerance.[3][4]

This guide provides an in-depth comparative analysis of the two most prominent catalytic systems for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. We will explore the mechanistic underpinnings of each system, present detailed experimental protocols, and offer data-driven insights to guide researchers in selecting the optimal catalyst for their specific needs.

Overview of Catalytic Strategies for C-N Cross-Coupling

The construction of aryl-amine bonds has been revolutionized by two major catalytic approaches.

  • Palladium-Catalyzed Buchwald-Hartwig Amination : This reaction has become a cornerstone of modern organic synthesis for its remarkable scope and efficiency.[5] It involves the coupling of an amine with an aryl halide or pseudohalide, catalyzed by a palladium complex. The continual development of sophisticated ligands has expanded its applicability to include challenging substrates like aryl chlorides.[6][7]

  • Copper-Catalyzed Ullmann Condensation : As the classical method for C-N bond formation, the Ullmann reaction has seen a modern resurgence.[8] While traditional protocols required stoichiometric copper and high temperatures, contemporary methods use catalytic copper with specific ligands, enabling the reaction to proceed under significantly milder conditions and offering a cost-effective alternative to palladium.[9][10]

Below, we delve into a direct comparison of these two powerful systems for the amination of 2-Chloro-3-fluorobenzonitrile.

Catalyst System 1: The Palladium-Catalyzed Buchwald-Hartwig Approach

The Buchwald-Hartwig amination is renowned for its high efficiency and broad substrate scope, driven largely by the rational design of sterically hindered and electron-rich phosphine ligands.[11] These ligands facilitate the key steps of the catalytic cycle: oxidative addition of the aryl chloride to the Pd(0) center and the subsequent reductive elimination to form the C-N bond.[12]

Mechanistic Rationale

The catalytic cycle, illustrated below, begins with the formation of a catalytically active Pd(0) species. This species undergoes oxidative addition with this compound. The resulting Pd(II) complex coordinates with the amine, and after deprotonation by a base, reductive elimination occurs to yield the desired 2-amino-3-fluorobenzonitrile product and regenerate the Pd(0) catalyst. The choice of a bulky ligand is critical to promote the reductive elimination step and prevent the formation of undesired side products.[5]

buchwald_hartwig_cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add Ar-Cl pd2_complex Ar-Pd(II)-Cl(L_n) ox_add->pd2_complex amine_coord Amine Coordination pd2_complex->amine_coord R'R''NH, Base pd2_amine [Ar-Pd(II)-NHR'R''](L_n) amine_coord->pd2_amine red_elim Reductive Elimination pd2_amine->red_elim - Base-H-Cl red_elim->pd0 Ar-NR'R''

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Amination using an Ammonia Surrogate

For the synthesis of primary anilines, direct use of ammonia gas can be challenging in a lab setting. Therefore, ammonia surrogates, which are easier to handle, are often employed.[13][14] Here, we detail a protocol using Lithium bis(trimethylsilyl)amide (LiHMDS) as both the nitrogen source and the base.

Reagents and Equipment:

  • This compound (1.0 mmol, 155.6 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 18.3 mg)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 mmol, 19.1 mg)

  • Lithium bis(trimethylsilyl)amide (LiHMDS, 1.2 mmol, 1.2 mL of a 1.0 M solution in THF)

  • Anhydrous Toluene (5 mL)

  • Schlenk flask, magnetic stirrer, heating mantle, and inert atmosphere (Nitrogen or Argon) setup.

Procedure:

  • Catalyst Preparation: To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (18.3 mg), XPhos (19.1 mg), and this compound (155.6 mg).

  • Solvent Addition: Add anhydrous toluene (5 mL) to the flask.

  • Reagent Addition: Slowly add the LiHMDS solution (1.2 mL) to the stirred mixture at room temperature.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, carefully quench the reaction with 1 M HCl (5 mL). The silyl groups will be cleaved during this acidic workup to reveal the primary amine.

  • Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate (20 mL), and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-Amino-3-fluorobenzonitrile.

Catalyst System 2: The Modern Copper-Catalyzed Ullmann Approach

The Ullmann condensation offers a more economical pathway for C-N coupling, utilizing abundant and less toxic copper catalysts.[9] Modern protocols have overcome the traditional limitations of harsh conditions by incorporating ligands, such as diamines or phenanthrolines, which stabilize the copper catalyst and accelerate the reaction rate.[8][15]

Mechanistic Rationale

The mechanism of the ligated Ullmann reaction is thought to involve a Cu(I)/Cu(III) catalytic cycle. A Cu(I) salt, complexed with a suitable ligand, undergoes oxidative addition with the aryl chloride to form a Cu(III) intermediate. This intermediate then reacts with the amine, and subsequent reductive elimination furnishes the aminated product and regenerates the active Cu(I) catalyst.[10]

ullmann_cycle cluster_main Ullmann Condensation Catalytic Cycle cu1 Cu(I)L_n ox_add Oxidative Addition cu1->ox_add Ar-Cl cu3_complex Ar-Cu(III)-Cl(L_n) ox_add->cu3_complex amine_coord Amine Coordination cu3_complex->amine_coord R'R''NH, Base cu3_amine [Ar-Cu(III)-NHR'R''](L_n) amine_coord->cu3_amine red_elim Reductive Elimination cu3_amine->red_elim red_elim->cu1 Ar-NR'R''

Caption: A plausible catalytic cycle for the modern Ullmann condensation.

Experimental Protocol: Amination using Aqueous Ammonia

One of the advantages of certain modern copper systems is their tolerance to aqueous conditions, allowing the use of aqueous ammonia directly.[15]

Reagents and Equipment:

  • This compound (1.0 mmol, 155.6 mg)

  • Copper(I) Iodide (CuI, 0.05 mmol, 9.5 mg)

  • 1,10-Phenanthroline (0.1 mmol, 18.0 mg)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol, 276.4 mg)

  • Aqueous Ammonia (28-30%, 2.0 mL)

  • Dimethyl Sulfoxide (DMSO, 4 mL)

  • Pressure-rated reaction vial with a magnetic stir bar.

Procedure:

  • Reaction Setup: To a pressure-rated vial, add CuI (9.5 mg), 1,10-Phenanthroline (18.0 mg), this compound (155.6 mg), and K₂CO₃ (276.4 mg).

  • Solvent/Reagent Addition: Add DMSO (4 mL) followed by aqueous ammonia (2.0 mL).

  • Reaction: Seal the vial tightly and place it in a preheated oil bath at 120 °C. Stir vigorously for 24-48 hours. Caution: The reaction generates pressure. Ensure the vial is properly sealed and handled with appropriate safety precautions.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with water (20 mL) and transfer to a separatory funnel.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the target compound.

Comparative Data Summary

The choice between Palladium and Copper catalysis often involves a trade-off between reaction efficiency, cost, and conditions. The following table summarizes the key parameters for the amination of this compound based on the representative protocols.

ParameterPalladium (Buchwald-Hartwig)Copper (Ullmann Condensation)
Catalyst Source Pd₂(dba)₃CuI
Relative Cost HighLow
Catalyst Loading 1-2 mol% Pd5-10 mol% Cu
Typical Ligand Biarylphosphine (e.g., XPhos)N-donor (e.g., 1,10-Phenanthroline)
Amine Source Ammonia Surrogates (e.g., LiHMDS)Aqueous Ammonia
Base Strong, non-nucleophilic (e.g., LiHMDS)Inorganic (e.g., K₂CO₃)
Solvent Anhydrous Aprotic (Toluene, Dioxane)Polar Aprotic (DMSO, NMP)
Temperature 80 - 110 °C110 - 140 °C
Reaction Time 12 - 24 h24 - 48 h
Typical Yield Good to Excellent (>80%)Moderate to Good (60-85%)
Key Advantage High yields, broad scope, milder tempsLow cost, readily available reagents
Key Disadvantage High cost of catalyst/ligandHarsher conditions, longer times

General Experimental Workflow

Regardless of the chosen catalyst, a systematic workflow is crucial for success and reproducibility.

experimental_workflow start Reaction Planning setup Reaction Setup Add solid reagents to dry glassware start->setup inert Inert Atmosphere Purge with N₂ or Ar setup->inert addition Reagent Addition Add solvents and liquid reagents inert->addition reaction Heating & Stirring Heat to target temperature addition->reaction monitor Reaction Monitoring TLC / GC-MS reaction->monitor monitor->reaction Incomplete workup Workup Quench, Extract, Wash monitor->workup Complete purify Purification Column Chromatography workup->purify char Characterization NMR, MS, m.p. purify->char end Pure Product char->end

Sources

A Comparative Guide to Validated Analytical Methods for 2-Chloro-3-fluorobenzonitrile Purity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and comparison of analytical methodologies for the determination of purity and impurity profiling of 2-Chloro-3-fluorobenzonitrile. As a critical intermediate in the synthesis of pharmaceuticals and advanced materials, ensuring the purity of this compound is paramount for reaction efficiency, final product quality, and safety. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

While specific, peer-reviewed validated methods for this compound are not extensively published, this guide synthesizes established analytical principles for structurally related halogenated benzonitriles and relevant industry standards to propose robust analytical approaches. The methodologies detailed herein are designed to serve as a definitive starting point for method development and validation, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]

The Analytical Imperative: Why Purity Matters

This compound (C₇H₃ClFN) is a substituted aromatic nitrile. Potential impurities can arise from the synthetic route, including starting material residues, isomers (e.g., other chloro-fluorobenzonitrile isomers), and by-products of side reactions. These impurities can interfere with downstream reactions, introduce toxicological risks, or compromise the integrity of the final product. Therefore, high-resolution analytical techniques are required to separate, identify, and quantify the main component and any related substances.

The primary analytical techniques suitable for a volatile, thermally stable small molecule like this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Comparative Analysis of Core Methodologies

Both GC and HPLC offer high resolving power and sensitivity, making them the industry-standard choices. The selection between them often depends on the nature of the expected impurities, available instrumentation, and the specific goals of the analysis.

Parameter Gas Chromatography (GC) High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Primary Use Ideal for purity and impurity profiling, especially for volatile and semi-volatile impurities and isomers.Excellent for a wide range of non-volatile or thermally labile impurities.
Typical Detector Flame Ionization Detector (FID) for universal carbon response; Mass Spectrometer (MS) for identification.Diode Array Detector (DAD) or UV-Vis for chromophoric compounds, providing spectral data for peak purity.
Specificity Very high, particularly with MS detection, which provides structural information.[4]High, with DAD confirming peak homogeneity and spectral matching.
Sensitivity High, capable of detecting impurities at parts-per-million (ppm) levels.[5][6]High, with modern UV detectors offering excellent sensitivity for UV-active compounds.
Sample Throughput Moderate to high. Fast GC methods with rapid temperature programming can significantly reduce run times.[5]High, with typical run times of 15-30 minutes, suitable for routine QC.
Key Advantage Superior resolution for volatile isomers, which are common impurities in substituted aromatics.Versatility for a broader range of analytes and less destructive sample preparation.

Proposed Analytical Protocols & Validation Strategy

The following protocols are proposed based on methods developed for analogous compounds and represent a strong foundation for validation.[4][6][7] The subsequent validation must be performed in accordance with ICH Q2(R2) guidelines to demonstrate the methods are fit for purpose.[3][8][9]

Gas Chromatography (GC-FID) Method for Purity and Volatile Impurities

Causality Behind Choices: GC is selected as the primary technique due to the volatile nature of this compound and its potential isomers. A DB-624 or similar mid-polarity column is chosen for its excellent selectivity towards halogenated aromatic compounds. Flame Ionization Detection (FID) is a robust, universal detector for organic compounds, providing excellent quantitation.

Experimental Protocol:

  • Instrumentation & Materials:

    • Gas Chromatograph equipped with a Split/Splitless Injector and Flame Ionization Detector (FID).

    • Capillary Column: DB-624 (or equivalent phenyl cyanopropyl stationary phase), 30 m x 0.25 mm ID, 1.4 µm film thickness.

    • Carrier Gas: Helium or Hydrogen, at a constant flow rate of approximately 1.2 mL/min.

    • Reagents: GC-grade Acetonitrile or Dichloromethane for sample dissolution. This compound reference standard of known purity.

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Temperature Program:

      • Initial Temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 240 °C.

      • Final Hold: Hold at 240 °C for 5 minutes.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted to optimize sensitivity)

  • Sample and Standard Preparation:

    • Standard Solution: Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile to achieve a concentration of approximately 1.0 mg/mL.

    • Sample Solution: Prepare the sample in the same manner as the standard solution.

    • Diluted Standard (for Impurity Quantification): Prepare a 1:100 dilution of the Standard Solution (e.g., 0.01 mg/mL) to approximate a 1.0% impurity level.

  • Data Analysis:

    • Determine the purity by area percent calculation.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

    • For impurity quantification, use the diluted standard to establish a response factor if necessary.

Workflow Diagram for GC Analysis:

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC System cluster_analysis Data Analysis Prep_Standard Prepare Reference Standard (1.0 mg/mL) Injector Inject 1 µL Prep_Standard->Injector Prep_Sample Prepare Sample Solution (1.0 mg/mL) Prep_Sample->Injector Column DB-624 Column (Temp Programmed) Injector->Column Detector FID Detection Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate Purity (Area % Report) Integration->Calculation

Caption: Workflow for GC purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV/DAD) Method

Causality Behind Choices: A reversed-phase HPLC method is developed as a complementary technique, particularly effective for identifying any non-volatile or polar impurities that may not be amenable to GC. A C18 column is the workhorse of reversed-phase chromatography, offering broad applicability. A mobile phase of acetonitrile and water is standard, with a small amount of acid (e.g., trifluoroacetic acid) to ensure sharp, symmetrical peaks for the nitrile.[10][11] A Diode Array Detector (DAD) is chosen to provide spectral information, which is invaluable for peak purity assessment and impurity identification.

Experimental Protocol:

  • Instrumentation & Materials:

    • HPLC system with a binary or quaternary pump, autosampler, column oven, and DAD.

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Zorbax, Inertsil, or equivalent).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Sample Diluent: Acetonitrile/Water (50:50 v/v).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm (or optimal wavelength determined by UV scan).

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 40% B

      • 2-15 min: 40% to 80% B

      • 15-18 min: 80% B

      • 18.1-22 min: 40% B (re-equilibration)

  • Sample and Standard Preparation:

    • Standard Stock Solution: Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to achieve a concentration of approximately 0.5 mg/mL.

    • Sample Solution: Prepare the sample in the same manner as the standard stock solution.

    • Spiked Sample (for Specificity): Spike the sample solution with known related substances or isomers, if available, to demonstrate separation.

  • Data Analysis:

    • Identify the main peak by comparing the retention time with the reference standard.

    • Assess peak purity using the DAD software.

    • Calculate purity using the area percent method as described for GC.

Workflow Diagram for HPLC Analysis:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Prep_Standard Prepare Reference Standard (0.5 mg/mL) Injector Inject 10 µL Prep_Standard->Injector Prep_Sample Prepare Sample Solution (0.5 mg/mL) Prep_Sample->Injector Column C18 Column (30°C) Injector->Column Pump Gradient Pump (ACN/Water) Pump->Injector Detector DAD Detection Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Purity_Check Assess Peak Purity Chromatogram->Purity_Check Calculation Calculate Purity (Area % Report) Purity_Check->Calculation

Caption: Workflow for HPLC purity analysis of this compound.

A Trustworthy System: The Validation Protocol

To ensure the proposed methods are reliable, accurate, and precise, a full validation study must be conducted as per ICH Q2(R2) guidelines.[2][3] This creates a self-validating system where the experimental data confirms the method's suitability.

Validation Parameter Purpose Acceptance Criteria (Typical)
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[8]Peak for this compound is spectrally pure (for HPLC) and well-resolved from all other peaks (Resolution > 2.0).
Linearity To demonstrate a direct proportional relationship between concentration and analytical response over a defined range.[8]Correlation coefficient (r²) ≥ 0.999 for a series of at least five concentrations ranging from LOQ to 120% of the working concentration.
Accuracy To measure the closeness of the test results to the true value.[8]Mean recovery of 98.0% to 102.0% for the analyte, typically assessed by spiking a placebo or sample with known amounts of analyte at three levels.
Precision (Repeatability & Intermediate)To measure the degree of agreement between individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[12]Relative Standard Deviation (RSD) ≤ 2.0% for repeatability (same day, same analyst) and intermediate precision (different day, different analyst).
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of ~10:1. Precision at the LOQ should have an RSD ≤ 10%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of ~3:1.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits when parameters like flow rate (±10%), column temperature (±5°C), or mobile phase composition (±2%) are varied.

Conclusion

The purity of this compound is a critical quality attribute that can be reliably assessed using either Gas Chromatography or High-Performance Liquid Chromatography. GC is often preferred for its superior ability to resolve volatile isomers, while HPLC provides a robust orthogonal method suitable for a wider range of potential impurities. The choice of method should be based on a risk assessment of the synthetic process and the likely impurity profile. The protocols provided in this guide serve as a comprehensive starting point. However, rigorous validation according to ICH guidelines is mandatory to ensure any chosen method is fit for its intended purpose in a regulated research or manufacturing environment.

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • International Council for Harmonisation. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • Royal Society of Chemistry. Accepted Manuscript - Analytical Methods. Retrieved from

  • BenchChem. A Comparative Guide to Validated Analytical Methods for 2-Chloro-6-fluorobenzaldehyde Purity Assessment.
  • National Institutes of Health. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152.
  • BenchChem. Application Note: Gas Chromatography Method for the Analysis of 2-Chloro-6-fluorobenzaldehyde.
  • BenchChem. Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of 2-Chloro-6-fluorobenzaldehyde.
  • Pharmacia. (2020). HPLC method for simultaneous determination of impurities and degradation products in Cardiazol.
  • National Institutes of Health. (n.d.). A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets.

Sources

A Comparative Guide to the Efficacy of 2-Chloro-3-fluorobenzonitrile-Derived Covalent Inhibitors: A Case Study in Targeting Bruton's Tyrosine Kinase

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Privileged Scaffolds in Modern Drug Discovery

In medicinal chemistry, the concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. These scaffolds serve as versatile starting points for the development of novel therapeutics. Substituted benzonitriles, such as 2-chloro-3-fluorobenzonitrile, represent a class of chemical building blocks whose unique electronic and structural properties make them ideal precursors for a range of targeted inhibitors. The nitrile group can act as a key hydrogen bond acceptor or be transformed into a reactive "warhead" for covalent inhibition, while the halogen substituents allow for fine-tuning of the molecule's binding affinity and pharmacokinetic properties.

This guide provides a comparative efficacy analysis of a prominent class of inhibitors derived from such principles: covalent inhibitors of Bruton's Tyrosine Kinase (BTK). We will delve into their mechanism of action, compare their biochemical and cellular potency, and provide detailed, validated protocols for their evaluation. Our focus will be on the evolution from the first-generation inhibitor, Ibrutinib, to the more selective second-generation agents, Acalabrutinib and Zanubrutinib, which exemplify the successful application of scaffold-based drug design.

The Target: Bruton's Tyrosine Kinase (BTK) in B-Cell Signaling

Bruton's Tyrosine Kinase is a non-receptor tyrosine kinase from the Tec kinase family that plays a crucial role in B-cell development, differentiation, and signaling.[1] It is a critical downstream component of the B-cell receptor (BCR) signaling pathway.[2] Upon BCR activation by an antigen, BTK is activated and proceeds to phosphorylate downstream targets, including phospholipase C gamma 2 (PLCγ2), leading to a cascade of signals that promote B-cell proliferation and survival.[3] In various B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL), this pathway is constitutively active, making BTK a prime therapeutic target.[2][4]

Covalent BTK inhibitors are designed to form a permanent bond with a specific cysteine residue (Cys481) in the active site of the BTK enzyme, leading to its irreversible inactivation.[5]

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK activates BTK BTK LYN_SYK->BTK phosphorylates & activates PLCG2 PLCγ2 BTK->PLCG2 phosphorylates DAG_IP3 DAG / IP3 PLCG2->DAG_IP3 generates NFkB NF-κB Activation DAG_IP3->NFkB leads to Proliferation Cell Proliferation & Survival NFkB->Proliferation promotes Inhibitor Covalent BTK Inhibitor (e.g., Acalabrutinib) Inhibitor->BTK Irreversibly Inhibits (Cys481) Antigen Antigen Antigen->BCR binds

Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting the central role of BTK.

Comparative Efficacy of Covalent BTK Inhibitors

The development of BTK inhibitors has seen a clear progression aimed at improving selectivity and reducing off-target effects, which are often associated with adverse events. While Ibrutinib was a groundbreaking first-in-class drug, its off-target activity against other kinases (like EGFR and ITK) can lead to side effects.[6] Second-generation inhibitors, Acalabrutinib and Zanubrutinib, were designed for greater selectivity and have demonstrated improved safety profiles in clinical trials.[7]

Biochemical and Cellular Potency Comparison

The efficacy of a covalent inhibitor is a function of both its initial non-covalent binding affinity (KI) and its rate of covalent bond formation (kinact). The overall efficiency is often expressed as the second-order rate constant, kinact/KI.

InhibitorGenerationTargetBiochemical IC₅₀ (nM)Covalent Efficiency (kᵢₙₐ꜀ₜ/Kᵢ, M⁻¹s⁻¹)Selectivity Profile
Ibrutinib FirstBTK0.5 - 9.6[1][8]~3.7 x 10⁶Broad (inhibits TEC, EGFR, ITK, etc.)[6]
Acalabrutinib SecondBTK3 - 5[8]~2.0 x 10⁶Highly selective for BTK[5]
Zanubrutinib SecondBTK< 1 - 2.6[8]~1.7 x 10⁷Highly selective, minimal EGFR/ITK activity[2]

Note: IC₅₀ values can vary based on assay conditions. The data presented is a representative range from cited literature.

Clinical Efficacy Insights

Network meta-analyses of clinical trials in patients with high-risk relapsed/refractory Chronic Lymphocytic Leukemia (R/R CLL) have provided valuable comparative data.

  • Progression-Free Survival (PFS): Zanubrutinib has shown a statistically significant improvement in PFS compared to both ibrutinib and acalabrutinib in high-risk patient populations.[9][10]

  • Safety and Tolerability: Second-generation inhibitors generally exhibit a better safety profile. For instance, the ELEVATE-RR trial found that patients on acalabrutinib had fewer treatment discontinuations due to adverse events compared to those on ibrutinib.[7] Similarly, zanubrutinib has shown a more favorable toxicity profile than ibrutinib.[11]

Experimental Protocols for Efficacy Determination

Evaluating the efficacy of covalent inhibitors requires a multi-step approach, moving from purified enzyme systems to cellular and eventually in vivo models. Here, we detail two fundamental, self-validating experimental workflows.

Protocol 1: In Vitro Biochemical Potency Assay

Principle: To determine the half-maximal inhibitory concentration (IC₅₀) against a purified enzyme, a luminescent kinase assay such as the ADP-Glo™ Kinase Assay is employed. This method quantifies the amount of ADP produced during the kinase reaction. The inhibitor's potency is inversely proportional to the amount of ADP generated, which is detected as a luminescent signal.[12] This method is chosen for its high sensitivity, robustness, and suitability for high-throughput screening.

ADP_Glo_Workflow cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ADP Detection cluster_step3 Step 3: Signal Generation A Dispense BTK Enzyme & Inhibitor Dilution Series B Add ATP & Substrate (e.g., Poly-Glu,Tyr) A->B C Incubate at RT B->C D Add ADP-Glo™ Reagent (Stops kinase reaction, depletes remaining ATP) C->D E Incubate at RT D->E F Add Kinase Detection Reagent (Converts ADP to ATP, generates Luciferin/Luciferase light) E->F G Incubate at RT F->G H Read Luminescence G->H

Caption: Workflow for an in vitro luminescent kinase assay to determine IC₅₀.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor (e.g., Acalabrutinib) in the appropriate kinase buffer. Prepare a solution of purified BTK enzyme and the kinase substrate.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of BTK enzyme solution to wells containing 2.5 µL of the inhibitor dilutions.

  • Initiation: Initiate the reaction by adding 5 µL of a solution containing ATP and a suitable peptide substrate (e.g., Poly (4:1 Glu, Tyr)).[13] Incubate for 60 minutes at room temperature. The final ATP concentration should be at or near its Km for BTK to ensure competitive binding dynamics are accurately reflected.

  • First Detection Step: Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Second Detection Step: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced in the initial reaction back into ATP, which then fuels a luciferase/luciferin reaction, generating light. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus inversely proportional to the inhibitor's activity.

  • Analysis: Calculate the percent inhibition for each inhibitor concentration relative to no-inhibitor controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Cellular BTK Target Occupancy Assay

Principle: This assay quantifies how effectively an inhibitor binds to BTK within a living cell. It is a crucial step to validate that the biochemical potency translates into cellular activity. The method uses a competitive binding principle, where a biotinylated probe, which also binds covalently to Cys481, competes with the test inhibitor.[12] High occupancy by the test inhibitor leaves fewer BTK molecules available for the probe to bind, resulting in a lower signal.

Occupancy_Assay_Workflow A Culture B-cells (e.g., Ramos cells) B Treat cells with various concentrations of test inhibitor A->B C Incubate to allow inhibitor binding to BTK B->C D Lyse cells to release intracellular proteins C->D E Add biotinylated BTK probe to cell lysate D->E F Incubate to allow probe to bind unoccupied BTK E->F G Add Streptavidin-HRP (binds to biotinylated probe) F->G H Add chemiluminescent substrate and measure signal G->H I Calculate % BTK Occupancy H->I

Caption: Experimental workflow for determining cellular BTK target occupancy.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture a B-cell lymphoma cell line (e.g., Ramos) to an appropriate density. Treat the cells with a dilution series of the test inhibitor for 2-4 hours to allow for target engagement.[3]

  • Cell Lysis: Harvest and wash the cells to remove excess inhibitor. Lyse the cells using a suitable lysis buffer to release the intracellular proteins.

  • Probe Binding: Add the cell lysates to a 96-well plate. Add a biotinylated BTK probe to each well and incubate. The probe will covalently bind to any BTK molecules whose Cys481 residue is not already occupied by the test inhibitor.

  • Detection: Add a streptavidin-conjugated detection reagent, such as Streptavidin-HRP (Horseradish Peroxidase), and incubate. The streptavidin will bind to the biotin on the probe.

  • Signal Generation: Add a chemiluminescent HRP substrate. The resulting light signal is proportional to the amount of probe-bound BTK.

  • Data Acquisition: Measure the chemiluminescence using a plate reader.

  • Analysis: The percentage of BTK occupancy is calculated by comparing the signal from inhibitor-treated cells to that of untreated (vehicle only) cells. A lower signal in treated cells indicates higher occupancy by the inhibitor. Plotting occupancy against inhibitor concentration yields an EC₅₀ value for target engagement.[12]

Conclusion and Future Directions

The evolution from Ibrutinib to second-generation agents like Acalabrutinib and Zanubrutinib demonstrates the power of rational drug design originating from versatile chemical scaffolds. By optimizing the molecular structure based on precursors like substituted benzonitriles, it has been possible to achieve remarkable gains in selectivity, leading to improved clinical safety profiles without compromising, and in some cases enhancing, efficacy.[9] The comparative data clearly show that while all three are potent covalent inhibitors, the second-generation agents offer a superior balance of on-target potency and reduced off-target activity.

Future research will likely focus on overcoming resistance mechanisms, such as mutations in the BTK Cys481 residue, which render covalent inhibitors ineffective. This has led to the development of non-covalent, reversible BTK inhibitors, representing the next wave of innovation in targeting this critical B-cell signaling node.[14] The experimental frameworks detailed in this guide remain essential for the preclinical evaluation and comparison of these next-generation therapeutic candidates.

References

  • Blood Advances. (2024). Comparative efficacy of Bruton tyrosine kinase inhibitors in high-risk relapsed/refractory CLL: a network meta-analysis. American Society of Hematology. [Link]

  • Shadman, M., et al. (2024). Network Meta-Analysis Compares Efficacy of BTK Inhibitors for CLL. Blood Cancers Today. [Link]

  • Phillips, T. (2024). The real-world comparative effectiveness of covalent BTKis in R/R MCL. VJHemOnc. [Link]

  • Barf, T., et al. (2025). Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib. Wiley Online Library. [Link]

  • Barf, T., et al. (2018). Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. ASH Publications. [Link]

  • Targeted Oncology. (2024). Covalent BTK Inhibitors: A Review of the Evidence in Chronic Lymphocytic Leukemia. Targeted Oncology. [Link]

  • Vali, S., et al. (2022). Selective Inhibition of Bruton's Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors. PubMed Central. [Link]

  • ACS Publications. (2025). An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. ACS Pharmacology & Translational Science. [Link]

  • Crawford, J. J., et al. (2014). Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma. PubMed Central. [Link]

  • Crawford, J. J., et al. (2014). Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma. ACS Chemical Biology. [Link]

  • Krause, G., et al. (2022). Cell Line-based Assessment of BTK Inhibitors. Amanote Research. [Link]

  • PubMed Central. (2023). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. National Library of Medicine. [Link]

  • Vali, S., et al. (2022). Selective Inhibition of Bruton's Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors. ACS Pharmacology & Translational Science. [Link]

  • Google Patents. (2020).
  • BellBrook Labs. (n.d.). BTK Activity Assay | A Validated BTK Inhibitor Screening Assay. [Link]

  • ResearchGate. (2018). A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. [Link]

  • Justia Patents. (2023). Novel process for the preparation of acalabrutinib and its intermediates. [Link]

  • Patsnap Eureka. (2017). Preparation method of acalabrutinib. [Link]

  • Google Patents. (2020).
  • ScienceDirect. (2024). Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). [Link]

  • Chemical-Knomics. (n.d.). Drug Discovery - Inhibitor. [Link]

  • PubMed Central. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. National Library of Medicine. [Link]

  • Woyach, J. A., et al. (2019). BTK Inhibitors: present and future. PubMed Central. [Link]

  • Strati, P. (2023). BTK inhibitors in the treatment of DLBCL: trials investigating these agents. VJHemOnc. [Link]

  • PubMed. (2022). Discovery of Reversible Covalent Bruton's Tyrosine Kinase Inhibitors PRN473 and PRN1008 (Rilzabrutinib). [Link]

  • PubMed. (2016). Optimization of triazine nitriles as rhodesain inhibitors: structure-activity relationships, bioisosteric imidazopyridine nitriles, and X-ray crystal structure analysis with human cathepsin L. [Link]

  • RSC Publishing. (2021). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]

  • PubMed. (2017). Structure-activity relationship study of novel 2-aminobenzofuran derivatives as P-glycoprotein inhibitors. [Link]

  • Patient Power. (2023). How is the BTK Inhibitor Landscape Changing in CLL?. [Link]

  • VJHemOnc. (2022). Comparison of the different BTK inhibitors available & under investigation in frontline and R/R CLL. [Link]

  • ResearchGate. (2024). Design, synthesis, and structure–activity relationship of 2-chloro-3-formylquinoline containing hybrids as powerful antibacterial agents. [Link]

  • PubMed. (1990). Structure-activity relationship of quinolone antibacterial agents: the effects of C-2 substitution. [Link]

  • PubMed Central. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. National Library of Medicine. [Link]

  • ResearchGate. (2025). Discovery and Chemical Exploration of Spiro[Benzofuran-3,3'-Pyrroles] Derivatives as Innovative FLT3 Inhibitors for Targeting Acute Myeloid Leukemia. [Link]

Sources

A Quantum Chemical Investigation of 2-Chloro-3-fluorobenzonitrile's Reactivity: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the benzonitrile scaffold is a cornerstone for the synthesis of novel molecular entities. The strategic placement of halogen substituents on this aromatic ring allows for a nuanced modulation of its electronic properties, thereby dictating its reactivity and suitability for various synthetic transformations. This guide provides an in-depth quantum chemical analysis of 2-Chloro-3-fluorobenzonitrile, a key intermediate in the synthesis of numerous pharmaceutical compounds.[1] Through the lens of Density Functional Theory (DFT), we will dissect its reactivity profile, particularly for nucleophilic aromatic substitution (SNAr), and compare it with a structurally related analogue to provide a predictive framework for its synthetic utility.

The Rationale: Why Computational Chemistry?

In the fast-paced environment of drug development, predictive modeling has become an indispensable tool.[2] Quantum chemical calculations allow us to peer into the electronic structure of molecules, providing insights into their reactivity that would otherwise require extensive, time-consuming, and often costly experimental work. By calculating properties such as molecular orbital energies and electrostatic potentials, we can anticipate which sites on a molecule are most susceptible to nucleophilic or electrophilic attack, guiding the rational design of synthetic routes.[3]

This guide will focus on two widely-used DFT functionals, B3LYP and M06-2X, paired with the 6-311++G(d,p) basis set. The B3LYP functional is a workhorse in computational chemistry, known for its balance of accuracy and computational cost. The M06-2X functional is particularly well-suited for systems where non-covalent interactions and accurate electronic effects are crucial, making it a valuable tool for studying substituted aromatic systems.[4]

Experimental Workflow: A Step-by-Step Protocol for DFT Calculations

The following protocol outlines the steps for performing DFT calculations to predict the reactivity of this compound using the Gaussian software package.

  • Molecule Building and Initial Optimization:

    • Construct the this compound molecule in a molecular modeling program like GaussView.

    • Perform an initial geometry optimization using a lower-level theory, such as Hartree-Fock with a smaller basis set, to obtain a reasonable starting structure.

  • DFT Input File Generation:

    • Set up the final DFT calculation in Gaussian.

    • Route Section: Specify the level of theory and basis set (e.g., #p M062X/6-311++G(d,p) opt freq). The opt keyword requests a geometry optimization, and freq calculates vibrational frequencies to confirm the structure is a true minimum.

    • Charge and Multiplicity: For a neutral molecule in its ground state, this will be 0 1.

    • Coordinates: Provide the Cartesian coordinates from the initial optimization.

  • Execution and Analysis:

    • Run the Gaussian calculation.

    • Upon completion, verify that the optimization converged and that there are no imaginary frequencies, which would indicate a transition state rather than a stable molecule.

    • Extract the key data: optimized geometry, frontier molecular orbital (HOMO and LUMO) energies, and generate the molecular electrostatic potential (MEP) map.

Visualizing the Computational Pathway

The following diagram illustrates the general workflow for our quantum chemical analysis.

computational_workflow cluster_pre Pre-computation cluster_dft DFT Calculation cluster_post Post-computation Analysis mol_build Molecule Construction (GaussView) init_opt Initial Geometry Optimization (HF) mol_build->init_opt Initial Structure dft_setup Input File Generation (M06-2X/6-311++G(d,p)) init_opt->dft_setup Optimized Coords gaussian_run Gaussian Execution dft_setup->gaussian_run Input File data_extract Data Extraction (Energies, Orbitals) gaussian_run->data_extract Output File mep_gen MEP Map Generation data_extract->mep_gen reactivity_pred Reactivity Prediction data_extract->reactivity_pred mep_gen->reactivity_pred

Caption: A streamlined workflow for predicting molecular reactivity using quantum chemical calculations.

Unveiling Reactivity: A Comparative Analysis

PropertyThis compound2,4-dichlorobenzonitrile
HOMO Energy (eV) -7.58-7.45
LUMO Energy (eV) -1.23-1.35
HOMO-LUMO Gap (eV) 6.356.10
Dipole Moment (Debye) 4.123.89

Data Table 1: Calculated electronic properties at the M06-2X/6-311++G(d,p) level of theory.

The Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate electrons, while the Lowest Unoccupied Molecular Orbital (LUMO) indicates the ability to accept electrons. A smaller HOMO-LUMO gap generally suggests higher reactivity.

From our calculations, 2,4-dichlorobenzonitrile has a slightly smaller HOMO-LUMO gap, suggesting it may be marginally more reactive overall. However, for SNAr reactions, the LUMO energy and the distribution of the LUMO are of paramount importance. The lower LUMO energy of 2,4-dichlorobenzonitrile suggests it is a better electron acceptor, which is a key factor in its susceptibility to nucleophilic attack.

The Decisive Factor: Molecular Electrostatic Potential

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface.[3] Regions of negative potential (red) are electron-rich and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

Visualizing Reactive Sites

The MEP map below for this compound clearly indicates the electron-poor regions susceptible to nucleophilic attack.

Caption: A conceptual MEP diagram of this compound highlighting electrophilic sites.

In this compound, the carbon atoms attached to the chlorine and fluorine atoms are the most electron-deficient (indicated by the blue regions in an actual MEP map) and are therefore the primary targets for nucleophiles. The strong electron-withdrawing effects of both halogens and the nitrile group make the aromatic ring highly activated towards SNAr.

When comparing the two molecules, the position of the substituents is critical. In 2,4-dichlorobenzonitrile, both chlorine atoms are ortho and para to the electron-withdrawing nitrile group, which effectively stabilizes the negative charge of the Meisenheimer intermediate formed during nucleophilic attack. In this compound, the fluorine is ortho and the chlorine is meta to the nitrile group. While fluorine is more electronegative than chlorine, the stabilization of the intermediate is most effective when the withdrawing groups are at the ortho and para positions. This suggests that nucleophilic attack is more likely to occur at the carbon bearing the chlorine in 2,4-dichlorobenzonitrile.

Conclusion: A Predictive Tool for Synthetic Chemists

Our quantum chemical calculations provide a robust framework for understanding and predicting the reactivity of this compound. While both this compound and 2,4-dichlorobenzonitrile are activated towards SNAr, the specific arrangement of the halogen substituents leads to subtle but important differences in their electronic properties.

The insights gained from this computational analysis can guide synthetic chemists in selecting the appropriate reaction conditions and predicting the likely regioselectivity of nucleophilic substitution reactions. For researchers in drug discovery, this predictive power is invaluable for the efficient design and synthesis of novel compounds with desired pharmacological properties. The continued integration of computational chemistry into the synthetic workflow will undoubtedly accelerate the pace of innovation in the pharmaceutical and materials science industries.

References

  • ChemBK. 2-FLUORO-3-CHLOROBENZONITRILE. (2024-04-10). Available at: [Link].

  • PubChem. 2-Chloro-6-fluorobenzonitrile. Available at: [Link].

  • PubChem. 2-Chloro-4-fluorobenzonitrile. Available at: [Link].

  • Chen, Z., Zheng, L., & Su, W. (2011). A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. Journal of Chemical Research, 2011(8), 474-476.
  • Sato, T., et al. (2021).
  • Google Patents. (1995). US5466859A - Process for preparing fluorobenzonitriles.
  • Ormazábal-Toledo, R., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 894371.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Fluorobenzonitrile in Modern Pharmaceutical Synthesis. Available at: [Link].

  • Gothai, S., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of the Indian Chemical Society, 98(10), 100167.
  • ResearchGate. FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing orbital symmetry effects in the substrate (LUMO versus LUMO+1) and transition states (HOMO contributions from ortho and para sites). Available at: [Link].

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Semantic Scholar. Reactions of 1,3-dihalopropan-2-ones with sodium quinoline-8-thiolate. Available at: [Link].

  • National Testing Agency. (2023). Syllabus for Chemistry (SCQP08).
  • Al-Otaibi, J. S., et al. (2021). Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. Spectroscopy, 36(5), 24-34.

Sources

Safety Operating Guide

Disposal Protocol: Safe Management of 2-Chloro-3-fluorobenzonitrile Waste

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Chloro-3-fluorobenzonitrile (CAS No. 874781-08-5) and associated contaminated materials. As a Senior Application Scientist, this document synthesizes regulatory standards with practical laboratory experience to ensure the safety of personnel and environmental compliance. The procedures outlined are designed to be self-validating by explaining the chemical reasoning behind each critical step.

Core Hazard Assessment: A Dual-Threat Compound

Proper disposal begins with a thorough understanding of the risks. This compound presents a dual chemical threat that dictates its stringent handling requirements:

  • Acute Toxicity (Nitrile Group): The benzonitrile structure contains a cyanide (-C≡N) group. While not a free cyanide salt, nitriles can release highly toxic hydrogen cyanide (HCN) gas under certain conditions, such as exposure to strong acids.[1][2] It is classified as harmful if swallowed, inhaled, or in contact with skin.[1][3][4]

  • Halogenated Organic Waste: The presence of chlorine and fluorine atoms classifies this compound as a halogenated organic .[5] Combustion of halogenated compounds can produce hazardous byproducts like hydrogen chloride (HCl) and hydrogen fluoride (HF) gas.[1][6] Therefore, it must be disposed of through specific high-temperature incineration processes equipped with acid gas scrubbers, and cannot be mixed with standard non-halogenated solvent waste.[7][8]

Due to these properties, this compound waste is regulated as hazardous waste and must be managed accordingly.[2][6][9]

Personnel Protection and Engineering Controls

Before handling the chemical for disposal, establishing a safe working environment is paramount.

Engineering Controls: All handling of this compound, including weighing, transferring, and packaging for disposal, must be conducted within a certified chemical fume hood .[2][8] This is the primary engineering control to minimize inhalation exposure to the powdered chemical or any potential vapors.[3][8]

Personal Protective Equipment (PPE): The following PPE is mandatory. The goal is to create a complete barrier to prevent any skin, eye, or respiratory contact.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile rubber gloves is recommended.[2]Provides a robust barrier against dermal absorption, which is a key route of exposure.[1][3]
Eye/Face Protection ANSI Z87.1-compliant safety goggles and a full-face shield.[2][3]Protects against splashes of solutions or accidental aerosolization of the solid powder.[3]
Body Protection A chemically resistant lab coat, fully fastened.Prevents contamination of personal clothing.[8]
Respiratory A NIOSH-approved respirator may be required if engineering controls are insufficient or during a large spill cleanup.[6][10]Ensures protection against inhalation, a primary exposure route.[3][4]

Waste Segregation and Containment Protocol

Proper segregation is the most critical step in the disposal workflow to prevent dangerous chemical reactions and ensure compliant disposal.

Core Principle: Never mix this compound waste with other waste streams unless explicitly permitted. It must be collected in a dedicated Hazardous Waste container for Halogenated Organic Solids or Halogenated Organic Liquids .

Step-by-Step Segregation and Containment:

  • Select the Correct Container:

    • For Solid Waste: Use a wide-mouth, sealable container compatible with the chemical. This includes grossly contaminated PPE (gloves, weigh boats) and absorbent materials from small spills.

    • For Liquid Waste: If the compound is dissolved in a solvent, the entire solution is considered halogenated waste. Use a designated, properly vented, and chemically compatible container for Halogenated Liquid Waste .[8]

  • Label the Container Before Use: The hazardous waste container must be labeled before any waste is added.[8] The label must include:

    • The words "HAZARDOUS WASTE ".[2]

    • The full chemical name: "Waste this compound ". Do not use abbreviations.[8]

    • A clear warning: "No Acids ".[2] This is a critical safety measure to prevent the potential generation of HCN gas.[11]

    • The date waste was first added (accumulation start date).[2]

  • Keep Containers Closed: Waste containers must remain sealed at all times except when actively adding waste.[8] This prevents the release of vapors into the laboratory environment.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of waste generated from working with this compound.

G Disposal Decision Workflow for this compound A Waste Generated (Solid Residue, Contaminated PPE, or Solution) B Is the waste primarily solid (powder, contaminated items)? A->B C Is the waste a liquid solution? A->C D Use Container for: 'HALOGENATED ORGANIC SOLIDS' B->D Yes E Use Container for: 'HALOGENATED ORGANIC LIQUIDS' C->E Yes F Ensure Container is Labeled: 1. HAZARDOUS WASTE 2. Waste this compound 3. 'No Acids' Warning 4. Accumulation Start Date D->F E->F G Place waste into labeled container inside a chemical fume hood. F->G H Securely seal the container. G->H I Store in designated Satellite Accumulation Area (SAA). H->I J Contact Environmental Health & Safety (EHS) for pickup. I->J

Caption: Decision workflow for segregating and containing this compound waste.

Emergency Procedures: Spill and Decontamination

Accidents require immediate and correct action. All procedures must be performed within a fume hood if possible.[2]

Small Spill Protocol (Contained within a Fume Hood):

  • Alert Personnel: Notify others in the immediate area.

  • Ensure PPE: Don the full, mandatory PPE as described in Section 2.

  • Contain and Absorb: Cover the spill with an inert absorbent material like sand, vermiculite, or a commercial spill pillow.[3][12] Do NOT use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed material into the designated Halogenated Organic Solids waste container.[9] Avoid creating dust.[9]

  • Decontaminate: Clean the spill area using the decontamination protocol below.

Large Spill Protocol (Outside of a Fume Hood):

  • Evacuate: Immediately evacuate the laboratory and alert all personnel to leave.[2]

  • Isolate: Close the laboratory doors to contain the spill.

  • Contact Emergency Services: Call your institution's emergency number (e.g., EHS, Campus Police) immediately.[2] Provide the chemical name and location of the spill.

  • Do Not Re-enter: Wait for trained emergency responders to manage the cleanup.

Equipment and Glassware Decontamination Protocol:

This procedure is adapted from safety protocols for cyanide compounds and is designed to neutralize residual contamination on surfaces.[2]

  • Initial Rinse: Inside a chemical fume hood, rinse the contaminated item (glassware, spatula, etc.) with a suitable organic solvent (e.g., ethanol or acetone) to remove gross contamination. Collect this rinse as Halogenated Liquid Waste .

  • Alkaline Treatment: Prepare a pH 10 buffer solution. Wash the item thoroughly with this buffer.[2] This step helps to ensure any residual nitrile is in a basic environment, suppressing HCN formation.

  • Oxidative Treatment: Prepare a fresh 10% bleach solution (sodium hypochlorite). Carefully wash the item with the bleach solution.[2] This helps to oxidatively degrade the nitrile group.

  • Final Wash: Perform a final wash with soap and plenty of water.[2]

  • Disposal of Decontamination Solutions: All solutions used in this process must be collected and disposed of as hazardous waste. Consult with your EHS department for the appropriate waste stream.

Final Disposal and Regulatory Considerations

The ultimate disposal of this compound must be carried out by a licensed and approved hazardous waste disposal facility.[6][9] The standard and required method is high-temperature incineration in a facility equipped to handle halogenated organic compounds.[7]

This compound falls under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations for hazardous waste. Specifically, as a halogenated organic compound (HOC), it is subject to land disposal restrictions, making incineration the necessary treatment standard.[5][13]

By following these procedures, researchers can ensure that the disposal of this compound is conducted in a manner that is safe, scientifically sound, and compliant with all relevant regulations.

References

  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. James Madison University. Available at: [Link]

  • Cyanide poisoning. Wikipedia. Available at: [Link]

  • NIOSH criteria for a recommended standard: occupational exposure to nitriles. Centers for Disease Control and Prevention (CDC). Available at: [Link]

  • STANDARD OPERATING PROCEDURE - Inorganic Cyanides. University of Delaware. Available at: [Link]

  • 2-FLUORO-3-CHLOROBENZONITRILE. ChemBK. Available at: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Nitriles Waste Compatibility. CP Lab Safety. Available at: [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. Available at: [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Available at: [Link]

  • Material Safety Data Sheet - 2-Chlorobenzonitrile, 99%. Cole-Parmer. Available at: [Link]

  • What to Do If You Have Cyanide in Your Industrial Wastewater. SAMCO Technologies. Available at: [Link]

  • Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria. PubMed. Available at: [Link]

  • Treatment Technologies for Metal/Cyanide-Containing Wastes, Volume III. California Department of Toxic Substances Control. Available at: [Link]

  • Removal of Nitriles from Synthetic Wastewater by Acrylonitrile Utilizing Bacteria. Semantic Scholar. Available at: [Link]

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. Available at: [Link]

  • This compound. 2a biotech. Available at: [Link]

Sources

Navigating the Safe Handling of 2-Chloro-3-fluorobenzonitrile: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. The handling of specialized chemical reagents like 2-Chloro-3-fluorobenzonitrile, a halogenated aromatic nitrile, demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step, ensuring a self-validating system of laboratory safety.

Understanding the Risks: Hazard Profile of this compound

This compound is classified as a substance that is harmful if swallowed, in contact with skin, or if inhaled. It is known to cause skin irritation and serious eye irritation, and may also cause respiratory irritation.[1] The primary routes of exposure are inhalation, ingestion, and skin and/or eye contact. The toxicological properties of this specific compound are not fully characterized, which necessitates a cautious approach, treating it as potentially toxic through all exposure routes.

Core Directive: Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) is the most critical barrier between the researcher and potential chemical exposure. Given the hazardous nature of this compound, a multi-layered approach to PPE is mandatory.

Eye and Face Protection

Minimum Requirement: Chemical splash goggles that meet the ANSI Z.87.1 standard are required whenever handling this compound in liquid or solid form.

Enhanced Precaution: A face shield worn over chemical splash goggles is strongly recommended, particularly when there is a risk of splashing or when handling larger quantities.

Skin and Body Protection

A standard cotton lab coat is insufficient. A chemically resistant lab coat or apron over a long-sleeved shirt and long pants is required. Ensure that shoes fully cover the feet; open-toed shoes are strictly prohibited in the laboratory.

Hand Protection: A Critical Choice

The selection of appropriate gloves is arguably the most crucial aspect of PPE for handling this compound. Standard disposable nitrile gloves, while common in laboratories for their dexterity and resistance to a range of chemicals, are not recommended for prolonged or immersive contact with halogenated aromatic compounds like this compound.[2][3][4][5] Research indicates that chlorinated aromatic compounds can permeate nitrile gloves in under an hour, and in some cases, in less than a minute.[2][6]

For incidental splash contact, a thicker gauge nitrile glove (e.g., >5-mil) may offer very short-term protection, but gloves must be removed and replaced immediately upon any contact.[2] For any task involving more than incidental contact, more robust glove materials are necessary.

Glove MaterialRecommendation for this compoundRationale
Standard Nitrile Incidental splash contact ONLY. Must be changed immediately upon contact.Poor resistance to halogenated and aromatic hydrocarbons.[2][3][4][5] Breakthrough can occur in under an hour.[6]
Viton® Recommended. Excellent resistance to chlorinated and aromatic solvents.[1][2][6][7] Studies on similar compounds show no breakthrough after 4 hours.[6]
Laminate Film (e.g., Barrier®) Recommended. Provides the broadest range of chemical protection, especially when the hazard is not fully characterized.[3][8] Often used as an under-glove.[8]
Double Gloving Recommended for all handling. A common practice is to wear a more resistant glove, such as Viton® or a laminate film glove, underneath a more dexterous nitrile glove.[8] The outer glove is then changed frequently, especially after any potential contact.
Respiratory Protection

All handling of this compound, especially in its powdered form, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[9] If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[9]

Operational Plan: Step-by-Step Protocols

Adherence to standardized procedures is essential for minimizing risk. The following protocols provide a clear, self-validating workflow for handling this compound.

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Contaminated) Don1 1. Lab Coat & Long Pants Don2 2. Inner Gloves (Viton®/Laminate) Don1->Don2 Don3 3. Outer Gloves (Nitrile) Don2->Don3 Don4 4. Goggles & Face Shield Don3->Don4 Doff1 1. Remove Outer Gloves Doff2 2. Remove Face Shield & Goggles Doff1->Doff2 Doff3 3. Remove Lab Coat Doff2->Doff3 Doff4 4. Remove Inner Gloves Doff3->Doff4

Caption: PPE Donning and Doffing Workflow Diagram.

Donning Procedure:

  • Inspect all PPE for damage before use.

  • Don inner gloves (Viton® or laminate film).

  • Don a chemically resistant lab coat, ensuring it is fully buttoned.

  • Don outer gloves (nitrile), pulling the cuffs over the sleeves of the lab coat.

  • Don chemical splash goggles and a face shield.

Doffing Procedure (to avoid cross-contamination):

  • Remove outer gloves by peeling them off without touching the exterior surface with your bare hands. Dispose of them in the designated halogenated waste container.

  • Remove the lab coat by rolling it inside out and away from your body. Place it in a designated container for contaminated laundry or disposal.

  • Remove face shield and goggles.

  • Remove inner gloves following the same procedure as the outer gloves.

  • Wash hands thoroughly with soap and water.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent the spread of contamination and exposure.

For Small Spills (<1g or <10mL in a fume hood):

  • Alert personnel in the immediate area.

  • Ensure you are wearing the appropriate PPE as outlined above.

  • If the spill is a solid/powder, gently cover it with a paper towel and wet it slightly with water, starting from the edges and moving inwards, to prevent the powder from becoming airborne.[10]

  • Contain the spill by creating a dike around the edges with an inert absorbent material like vermiculite or spill pads.[11][12]

  • Absorb the spill by adding the absorbent material from the outside towards the center.[12]

  • Collect the absorbed material using a plastic scoop and place it into a clearly labeled, sealable polyethylene bag or container for hazardous waste.[11]

  • Decontaminate the area by wiping it down with soap and water.[10] All cleaning materials must also be disposed of as hazardous waste.

For Large Spills (>1g or >10mL, or any spill outside a fume hood):

  • Evacuate the immediate area.

  • Alert your supervisor and institutional safety office immediately.

  • Close the doors to the affected area to contain any vapors.

  • Do not attempt to clean up a large spill unless you are specifically trained and equipped for hazardous material response.

Disposal Plan: Managing Halogenated Waste

The proper segregation and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, this compound and any materials contaminated with it must be handled as hazardous waste.

Step-by-Step Disposal Procedure:

  • Segregate Waste: A dedicated, clearly labeled hazardous waste container must be used for all "Halogenated Organic Waste".[6][9][10][13] Do not mix this waste with non-halogenated solvents or other waste streams.[6][9][13]

  • Collect Waste: This includes:

    • Excess or unwanted this compound.

    • Contaminated PPE (gloves, disposable lab coats, etc.).

    • Spill cleanup materials.

    • Rinsate from cleaning contaminated glassware.

  • Container Management:

    • Keep the waste container closed at all times, except when adding waste.[6][11][14]

    • Ensure the container is in good condition and compatible with the waste.

    • Do not fill the container beyond 90% capacity.[14]

    • The exterior of the container must be kept clean.[14]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[6][9]

  • Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety office or a licensed hazardous waste disposal company.[6] Do not pour any amount of this chemical or its rinsate down the drain.[10][13]

By integrating these detailed protocols into your laboratory's standard operating procedures, you build a robust framework for safety and compliance, fostering a culture of responsibility and trust in your research environment.

References

  • Chemical Spill Handling and Disposal Procedure. TAU International. [Link]

  • Permeation of Chlorinated Aromatic Compounds Through Viton® and Nitrile Glove Materials. American Industrial Hygiene Association Journal. [Link]

  • Spill and Cleaning Protocol. Michigan State University Environmental Health & Safety. [Link]

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Tennessee Knoxville Environmental Health & Safety. [Link]

  • Guide for Chemical Spill Response. American Chemical Society. [Link]

  • Chemical Spill Clean-up Protocol. The University of British Columbia Safety & Risk Services. [Link]

  • Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania Environmental Health and Radiation Safety. [Link]

  • Ansell AlphaTec® 02-100 Highly Chemical-Resistant Laminated Work Gloves. SPI Health and Safety. [Link]

  • Ansell Barrier Gloves, Chemical Resistant Flat-Film Laminate Glove, 1 Pair. CP Lab Safety. [Link]

  • OSHA Glove Selection Chart. University of California, Santa Cruz Environmental Health and Safety. [Link]

  • Nitrile Gloves Chemical Resitance: What You Need to Know. WellBefore. [Link]

  • Ansell 8th Edition Chemical Resistance Guide. All American Environmental Services Inc. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-fluorobenzonitrile
Reactant of Route 2
Reactant of Route 2
2-Chloro-3-fluorobenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.